4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALDJKFQXNVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693180 | |
| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228836-97-2 | |
| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopropylmethyl-aminopiperidine: A Medicinal Chemistry Perspective
Introduction: Deconstructing a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the rational design of small molecule therapeutics hinges on a profound understanding of their fundamental physicochemical properties. These characteristics, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, ultimately dictating its bioavailability and in vivo efficacy. This guide provides an in-depth technical analysis of N-Boc-cyclopropylmethyl-aminopiperidine, a versatile building block that embodies a strategic convergence of three key structural motifs frequently employed in drug design: the piperidine core, the N-tert-butoxycarbonyl (Boc) protecting group, and the cyclopropylmethylamino moiety.
The piperidine ring is a ubiquitous scaffold in a vast array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile anchor for diverse pharmacophoric elements.[1][2][3][4] The N-Boc group offers a robust and readily cleavable protecting group for the piperidine nitrogen, essential for controlled, multi-step synthetic sequences.[5][6] The cyclopropylmethyl group is a particularly intriguing substituent, often introduced to enhance metabolic stability, improve potency, and fine-tune lipophilicity and basicity.[7][8][9][10]
This technical guide will dissect the individual contributions of these structural components to the overall physicochemical profile of N-Boc-cyclopropylmethyl-aminopiperidine. We will explore the theoretical underpinnings of its key properties, provide detailed, field-proven experimental protocols for their determination, and discuss the profound implications of these parameters for researchers, scientists, and drug development professionals.
Molecular Architecture and its Physicochemical Implications
The structure of N-Boc-cyclopropylmethyl-aminopiperidine is a carefully orchestrated assembly of functional groups, each contributing to its overall physicochemical behavior.
Caption: Chemical structure of N-Boc-cyclopropylmethyl-aminopiperidine.
Core Physicochemical Properties
| Property | Predicted/Estimated Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₂₆N₂O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 254.37 g/mol | Influences diffusion rates and membrane permeability. |
| pKa (of the secondary amine) | ~9.5 - 10.5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |
| logP | ~2.5 - 3.5 | A measure of lipophilicity, crucial for predicting membrane permeability and potential for non-specific binding. |
| Aqueous Solubility | Low to moderate | Affects dissolution rate and oral bioavailability. |
Note: These values are estimations and should be experimentally verified for any critical application.
Ionization Constant (pKa): The Gatekeeper of Biological Interactions
The pKa of the secondary amine in the cyclopropylmethylamino group is arguably the most critical physicochemical parameter. It dictates the proportion of the molecule that is ionized versus neutral at a given pH. The protonated, charged form generally exhibits higher aqueous solubility, while the neutral, uncharged form is more likely to permeate biological membranes.
The basicity of the piperidine nitrogen is significantly attenuated by the electron-withdrawing nature of the Boc-carbamate group, rendering the secondary exocyclic amine the primary basic center. The pKa of this amine is influenced by the electron-donating alkyl substituents (the piperidine ring and the cyclopropylmethyl group), which typically results in a pKa in the range of 9.5 to 10.5. This means that at physiological pH (7.4), the molecule will exist predominantly in its protonated, cationic form.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[11][12][13]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of N-Boc-cyclopropylmethyl-aminopiperidine and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO) if necessary. Dilute with deionized water to a final volume of 50 mL. Add a background electrolyte, such as potassium chloride, to maintain a constant ionic strength.
-
Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing.
-
Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. More sophisticated analysis can be performed using specialized software to fit the titration data and derive the pKa value.
Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like N-Boc-cyclopropylmethyl-aminopiperidine, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter, as it accounts for the partitioning of both the ionized and neutral species.
The presence of the Boc group and the hydrocarbon framework of the piperidine and cyclopropylmethyl groups contribute to the molecule's lipophilicity. The estimated logP in the range of 2.5 to 3.5 suggests a compound with moderate lipophilicity, a desirable characteristic for many drug candidates, as it often correlates with good oral absorption and cell permeability.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
The shake-flask method is the traditional and most reliable technique for measuring logP and logD values.[1][2][7][8][14]
Caption: Workflow for logD determination by the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Partitioning: Prepare a stock solution of N-Boc-cyclopropylmethyl-aminopiperidine in the pre-saturated n-octanol. Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and PBS (pH 7.4) in a glass vial.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that influences the dissolution of a solid compound in the gastrointestinal tract, a critical step for oral absorption. Poor solubility can lead to low and variable bioavailability, hindering the development of a drug candidate. The solubility of N-Boc-cyclopropylmethyl-aminopiperidine is expected to be pH-dependent due to the presence of the basic amine. At lower pH values, where the amine is protonated, the solubility will be higher compared to higher pH values where the neutral form predominates.
Experimental Protocols: Kinetic and Thermodynamic Solubility Assays
Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's solubility.[3][5][9][10][15][16] Kinetic solubility is a high-throughput method often used in early discovery to assess the solubility of a compound from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form of the compound.
Kinetic Solubility Assay Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Buffer Addition and Incubation: Add the desired aqueous buffer (e.g., PBS at pH 7.4) to the wells. The plate is then shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: The amount of precipitated material can be determined by nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate by HPLC-UV.
Thermodynamic Solubility Assay Protocol:
-
Sample Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer of interest.
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Sample Processing: After equilibration, the suspension is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV.
The N-Boc Protecting Group: Stability and Cleavage
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments.[6][17][18][19] This stability is crucial for enabling selective chemical modifications at other positions of the molecule.
The Boc group is, however, readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4][17][18] The cleavage mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and a proton.
Caption: Simplified reaction scheme for the acidic deprotection of an N-Boc group.
The Cyclopropylmethyl Group: A Tool for Enhancing Metabolic Stability
The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to improve the metabolic stability of drug candidates.[7][8][9][10] The C-H bonds of the cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their linear alkyl counterparts. By attaching the cyclopropyl group to the amine via a methylene linker, it can sterically hinder the approach of metabolizing enzymes to the amine and adjacent positions.
However, it is important to note that N-dealkylation can still occur, and in some cases, metabolism of the cyclopropyl ring itself has been observed.[20] Therefore, the metabolic stability of N-Boc-cyclopropylmethyl-aminopiperidine should be experimentally evaluated.
Experimental Protocol: In Vitro Metabolic Stability Assay
In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human liver microsomes), a NADPH-generating system (as a source of cofactors for CYP enzymes), and a buffer solution.
-
Incubation: Pre-incubate the mixture at 37°C. The reaction is initiated by adding the test compound (typically from a DMSO stock solution).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion: A Versatile Building Block with a Tunable Physicochemical Profile
N-Boc-cyclopropylmethyl-aminopiperidine represents a sophisticated molecular scaffold that offers medicinal chemists a powerful tool for the synthesis of novel therapeutic agents. Its physicochemical properties are a direct consequence of the interplay between its constituent parts: the piperidine core provides a desirable pharmacokinetic foundation, the N-Boc group allows for controlled synthetic manipulation, and the cyclopropylmethylamino moiety offers opportunities to enhance metabolic stability and fine-tune basicity and lipophilicity.
A thorough understanding and experimental determination of the pKa, logD, and solubility of this and related building blocks are paramount for the successful design and development of drug candidates. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize N-Boc-cyclopropylmethyl-aminopiperidine in their drug discovery endeavors, ultimately contributing to the advancement of new and improved medicines.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
LogP/D shake-flask method. (2024). protocols.io. [Link]
- Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116032.
- Oset, M., et al. (2022).
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.
- El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 27(5), 1267-1272.
-
PCBIS. (n.d.). Thermodynamic solubility. [Link]
- Al-Ghabeish, M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-32.
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]
-
Zafar, S., et al. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. reddit.com [reddit.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. enamine.net [enamine.net]
- 16. evotec.com [evotec.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. hyphadiscovery.com [hyphadiscovery.com]
An In-depth Technical Guide to the Characterization of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
This guide provides a comprehensive framework for the analytical characterization of tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate, a key intermediate in pharmaceutical research and development. The methodologies outlined herein are designed to rigorously confirm the identity, purity, and structural integrity of the compound, ensuring its suitability for downstream applications.
The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry, valued for its stability under various conditions and its susceptibility to removal under mild acidic conditions.[1][2] The piperidine scaffold, substituted at the 1- and 4-positions, is a prevalent motif in medicinal chemistry. This guide emphasizes the causality behind each analytical choice, providing a robust, self-validating protocol for researchers.
Foundational Analysis: Synthesis and Physicochemical Properties
A typical synthesis of the target compound involves the N-alkylation of 4-(N-BOC-amino)piperidine with cyclopropylmethyl bromide. Understanding the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or over-alkylated byproducts.
Physicochemical properties serve as the initial checkpoint for sample identity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | - |
| Molecular Weight | 254.37 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid or oil | General Observation |
| Melting Point | Not widely reported; similar compounds like 4-(N-Boc-amino)piperidine melt at 162-166 °C.[3][4] | Varies |
Structural Elucidation: Spectroscopic Methodologies
Spectroscopy is the cornerstone of structural characterization, providing an unambiguous fingerprint of the molecule.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Samples should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy: This technique confirms the presence of key functional groups and their connectivity.
-
Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the different types of protons in the molecule.
Expected Chemical Shifts (δ) and Assignments:
| Protons | Multiplicity | Integration | Approx. δ (ppm) | Rationale & Key Features |
| BOC Group (-C(CH₃)₃) | Singlet (s) | 9H | ~1.45 | A large, sharp singlet is the hallmark of the BOC group's nine equivalent protons.[5] |
| Piperidine Axial (Hax) | Multiplet (m) | 2H | ~1.20-1.40 | Upfield shift due to shielding within the ring. |
| Piperidine Equatorial (Heq) | Multiplet (m) | 2H | ~1.80-2.00 | Downfield shift compared to axial protons. |
| Piperidine CH₂-N (Ring) | Multiplet (m) | 4H | ~2.00-2.20 (t-like) & ~2.80-3.00 (d-like) | Protons adjacent to the nitrogen are deshielded. |
| Cyclopropylmethyl (-CH₂-) | Doublet (d) | 2H | ~2.25-2.40 | Coupled to the cyclopropyl CH proton. |
| Piperidine CH-NH | Broad Multiplet (br m) | 1H | ~3.40-3.60 | The proton on the carbon bearing the carbamate. |
| Carbamate N-H | Broad Singlet (br s) | 1H | ~4.50-5.00 | Exchangeable proton; its shift is concentration-dependent. |
| Cyclopropyl CH | Multiplet (m) | 1H | ~0.80-1.00 | Highly shielded proton of the three-membered ring. |
| Cyclopropyl CH₂ | Multiplet (m) | 4H | ~0.10-0.20 & ~0.45-0.60 | Distinct, highly shielded signals characteristic of the cyclopropyl ring. |
¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their chemical environment.
-
Rationale: ¹³C NMR is critical for confirming the complete carbon skeleton and the presence of the carbonyl group in the BOC protector.
Expected Chemical Shifts (δ):
| Carbon | Approx. δ (ppm) | Rationale & Key Features |
| BOC Carbonyl (C=O) | ~155 | Diagnostic downfield signal for the carbamate carbonyl. |
| BOC Quaternary (-C(CH₃)₃) | ~79 | The quaternary carbon of the tert-butyl group.[6] |
| Piperidine C4 (CH-NH) | ~49-51 | Carbon directly attached to the nitrogen of the carbamate. |
| Piperidine C2, C6 (CH₂-N) | ~52-54 | Carbons adjacent to the ring nitrogen. |
| Cyclopropylmethyl (-CH₂-) | ~62-64 | The methylene bridge carbon. |
| Piperidine C3, C5 (CH₂) | ~32-34 | The remaining piperidine ring carbons. |
| BOC Methyls (-C(CH₃)₃) | ~28.5 | A strong signal for the three equivalent methyl carbons.[6] |
| Cyclopropyl CH | ~8-10 | Upfield signal for the methine carbon of the cyclopropyl group. |
| Cyclopropyl CH₂ | ~3-5 | Highly shielded methylene carbons of the cyclopropyl ring. |
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule.
-
Rationale: ESI is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, directly confirming the molecular mass.[7]
Expected Ions and Fragmentation Patterns:
| m/z Value | Ion | Interpretation |
| 255.2 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight of 254.37 Da. |
| 199.2 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the BOC group, a characteristic fragmentation.[8][9] |
| 155.1 | [M+H - C₅H₉O₂]⁺ | Loss of the entire BOC group (100 Da). |
| 141.1 | [C₈H₁₇N₂]⁺ | The deprotected amine fragment (4-amino-1-(cyclopropylmethyl)piperidine). |
| 97.1 | [C₅H₉N]⁺ | Cyclopropylmethylpiperidine fragment. |
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Rationale: The vibrational frequencies of specific bonds provide a quick and reliable confirmation of functional groups like N-H, C=O, and C-N.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3350 | N-H Stretch | Carbamate N-H |
| ~2950-2800 | C-H Stretch | Aliphatic (Piperidine, Cyclopropyl, BOC) |
| ~1680-1700 | C=O Stretch | Carbamate Carbonyl |
| ~1520 | N-H Bend | Carbamate N-H |
| ~1170 | C-O Stretch | Carbamate Ester |
Purity Assessment: Chromatographic Techniques
Chromatography is employed to separate the target compound from impurities, thereby establishing its purity.
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds.
-
Rationale: This technique separates compounds based on their polarity. Since the target molecule lacks a strong UV chromophore, detection can be challenging. A Universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal. Alternatively, derivatization can be employed for UV detection.[10][11]
Example RP-HPLC Protocol:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[12]
-
Detection: CAD or ELSD
-
Injection Volume: 10 µL
-
Expected Result: A single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak.
Comprehensive Characterization Workflow
The following workflow ensures a systematic and thorough characterization of the compound.
Caption: Workflow for the comprehensive characterization of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. By systematically applying NMR, MS, and IR spectroscopy, the precise chemical structure can be confirmed. Complementary analysis by HPLC provides a quantitative measure of purity. This rigorous, evidence-based workflow ensures that the material meets the high standards required for research and drug development, providing confidence in subsequent synthetic transformations and biological evaluations.
References
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment
- 4-amino-1-cyclopropylpiperidine. ECHEMI.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- 4-Amino-1-methylpiperidine. PubChem.
- 4-N-BOC-Aminopiperidine synthesis. ChemicalBook.
- tert-Butyl carbam
- 4-Amino-1-Boc-piperidine. PubChem.
- 4-(N-Boc-amino)piperidine. PubChem.
- 4-AMINO-1-CYCLOPROPYLPIPERIDINE. Fluorochem.
- Supporting Information for Synthesis of N-Boc Protected Amines. Synlett.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantit
- FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples.
- MS fragmentation pattern with Boc protected amines. Reddit.
- N-BOC ANILINE IR Spectrum. ChemicalBook.
- 4-(N-Boc-amino)piperidine. Sigma-Aldrich.
- 4-(N-Boc-amino)piperidine, 96%.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- GCMS Section 6.
- 4-Amino-1-(1-propyl)-piperidine. R&D Chemicals.
- How can I avoid the Boc-cleavage during Mass Analysis?.
- Tert-butyl (piperidin-4-ylmethyl)
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Tert-butyl (piperidin-4-ylmethyl)
- tert-Butyl 4-methylpiperidin-4-yl carbam
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. 4-(N-Boc-氨基)哌啶 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Introduction: The Imperative of Structural Verification in Modern Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into molecular architecture at the atomic level.[3][4] Its non-destructive nature and ability to provide detailed information on connectivity, conformation, and dynamics make it an indispensable tool for chemists synthesizing complex molecules.[1][5]
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring several key functional groups common in medicinal chemistry: a saturated N-heterocycle (piperidine), a carbamate protecting group (N-BOC), and a strained ring system (cyclopropyl). Understanding the characteristic spectral signatures of these moieties is crucial for researchers working with similarly substituted scaffolds. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a robust protocol for data acquisition, and interpret the resulting spectra with the rigor required in a drug development setting.
Core Principles: Decoding the Spectrum
The NMR spectrum is a map of the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The position of a signal along the x-axis, its chemical shift (δ), is determined by the degree of magnetic shielding provided by the surrounding electron cloud.[6]
-
Deshielding: Proximity to electronegative atoms (e.g., oxygen, nitrogen) or unsaturated systems (e.g., carbonyls) pulls electron density away from a nucleus. This "deshielding" effect reduces the local magnetic field opposing the applied field, causing the nucleus to resonate at a higher frequency (further downfield, higher ppm value).[6][7]
-
Shielding: Conversely, electron-donating groups or locations in space that experience induced magnetic fields opposing the main field (like the region above and below a π-system) are "shielded." They resonate at lower frequencies (further upfield, lower ppm value). The highly strained bonds of a cyclopropyl ring, for instance, confer high s-character, leading to significant shielding of its protons.[8]
-
Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through their bonding electrons, causing their signals to split. The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the protons, aiding in stereochemical assignments.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol outlines a standard procedure for the acquisition of high-resolution spectra for a small molecule like this compound.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow from sample preparation to spectral analysis.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration :
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift over time.
-
Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved signals.
-
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration, providing a good signal-to-noise ratio.
-
¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.[9]
-
-
Data Processing :
-
Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay) into the frequency-domain spectrum.
-
Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive phase.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons contributing to each signal.
-
Spectral Analysis and Interpretation
The following analysis is based on established chemical shift principles and data from analogous structures.[8][10][11][12][13] The assignments are predictive and would be definitively confirmed using 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Molecular Structure and Atom Numbering
Caption: Numbering scheme for this compound.
¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~4.50 | br s | 1H | NH -BOC (H-N2) | The amide proton is typically a broad singlet and its chemical shift can be variable. |
| ~3.50 | m | 1H | CH -N (H4) | This proton is alpha to the nitrogen of the BOC-amino group, leading to a downfield shift. |
| ~2.90 | d | 2H | Piperidine CH ₂ (H2eq, H6eq) | Equatorial protons adjacent to the ring nitrogen are deshielded. |
| ~2.25 | d | 2H | CH₂ -Cyclopropyl (H7) | Methylene protons adjacent to the ring nitrogen and the cyclopropyl group. Split by the H8 proton. |
| ~2.05 | t | 2H | Piperidine CH ₂ (H2ax, H6ax) | Axial protons adjacent to the ring nitrogen appear slightly more upfield than their equatorial counterparts. |
| ~1.85 | m | 2H | Piperidine CH ₂ (H3eq, H5eq) | Equatorial protons beta to the nitrogen. |
| ~1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
| ~1.30 | m | 2H | Piperidine CH ₂ (H3ax, H5ax) | Axial protons beta to the nitrogen. |
| ~0.85 | m | 1H | CH -Cyclopropyl (H8) | The methine proton of the cyclopropyl group, coupled to H7, H9, and H10. |
| ~0.45 | m | 2H | Cyclopropyl CH ₂ (H9) | Cyclopropyl protons are highly shielded due to the ring's anisotropy, appearing far upfield. |
| ~0.10 | m | 2H | Cyclopropyl CH ₂ (H10) | These protons are also highly shielded and appear in the characteristic upfield region. |
¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Rationale for Assignment |
| ~155.2 | C =O (BOC) (C11) | The carbonyl carbon of the carbamate is significantly deshielded and appears in the typical range for this functional group.[14] |
| ~79.5 | C (CH₃)₃ (C13) | The quaternary carbon of the BOC group is deshielded by the adjacent oxygen atom.[10] |
| ~61.0 | CH₂ -Cyclopropyl (C7) | This methylene carbon is attached to the piperidine nitrogen, shifting it downfield. |
| ~53.0 | Piperidine C H₂ (C2, C6) | Carbons alpha to the ring nitrogen are deshielded compared to other ring carbons. |
| ~48.0 | Piperidine C H (C4) | The carbon bearing the N-BOC group. |
| ~32.0 | Piperidine C H₂ (C3, C5) | Carbons beta to the ring nitrogen. |
| ~28.4 | C(C H₃)₃ (C14, C15, C16) | The three equivalent methyl carbons of the BOC group give a strong signal in the aliphatic region.[10] |
| ~9.0 | C H-Cyclopropyl (C8) | The methine carbon of the cyclopropyl ring is shielded. |
| ~4.0 | Cyclopropyl C H₂ (C9, C10) | The methylene carbons of the cyclopropyl ring are highly shielded and appear far upfield, a characteristic feature of this moiety. |
Validation through 2D NMR Spectroscopy
While 1D spectra provide the primary data, 2D NMR experiments are essential for validating the proposed assignments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other. For instance, it would show a cross-peak between the cyclopropylmethyl protons (H7) and the cyclopropyl methine proton (H8). It would also map the entire coupling network within the piperidine ring, confirming the connectivity between H2/H6, H3/H5, and H4.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link each proton assignment in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, serving as a powerful, self-validating system for the structural assignment.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a clear and detailed picture of its molecular structure. The characteristic signals of the N-BOC group (a sharp singlet at ~1.45 ppm in ¹H, and carbons at ~155, ~79, and ~28 ppm in ¹³C), the highly shielded cyclopropyl protons (0-1 ppm), and the distinct axial and equatorial protons of the piperidine ring create a unique spectral fingerprint. This guide serves as a practical framework for researchers, demonstrating how fundamental NMR principles, combined with systematic experimental protocols and logical interpretation, can be applied to confidently elucidate the structures of complex molecules vital to the process of drug discovery.
References
-
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]
-
Freitas, E. A., & Marcelo, G. A. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. Available at: [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]
-
Żyżyńska-Granica, B., & Granica, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Available at: [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Available at: [Link]
-
SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]
-
SpectraBase. (n.d.). trans-Cyclopropyl-methyl-carbenium cation - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]
-
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. compoundchem.com [compoundchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 13. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
solubility and stability studies of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
An In-Depth Technical Guide to the Solubility and Stability Evaluation of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
Authored by: Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is contingent upon a rigorous evaluation of its fundamental physicochemical properties. Among these, solubility and stability stand as critical gatekeepers that profoundly influence bioavailability, formulability, and shelf-life. This guide provides a comprehensive technical framework for the systematic investigation of this compound, a molecule featuring a piperidine core, a crucial scaffold in many pharmaceuticals; a tert-butoxycarbonyl (BOC) protecting group; and a cyclopropylmethyl moiety.
The strategic incorporation of the cyclopropyl group is often intended to enhance metabolic stability or modulate receptor binding affinity.[1][2] However, the overall developability of the molecule is dictated by the interplay of all its structural components. The BOC-protected amine, for instance, is notoriously susceptible to acidic conditions, a factor that must be quantified.
This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols. The objective is to establish a robust understanding of the molecule's behavior in various environments, thereby enabling informed decisions in lead optimization, pre-formulation, and the design of a stable dosage form. The methodologies outlined herein are grounded in international regulatory standards, such as the ICH guidelines, to ensure the generation of reliable and submission-quality data.[3][4]
Predicted Physicochemical Profile
Prior to embarking on empirical studies, an in silico assessment provides a valuable baseline for experimental design. The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value | Rationale / Implication |
| Molecular Formula | C₁₅H₂₈N₂O₂ | - |
| Molecular Weight | 268.40 g/mol | Influences diffusion and solubility characteristics. |
| logP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a potential for low aqueous solubility but good membrane permeability. |
| pKa (most basic) | ~9.0 - 9.5 | Attributed to the piperidine nitrogen. The molecule will be protonated and likely more soluble in acidic pH. |
| pKa (most acidic) | ~12.0 - 13.0 | Attributed to the carbamate N-H. Not relevant under physiological conditions. |
Note: These values are estimations derived from standard computational algorithms and should be confirmed experimentally.
Aqueous Solubility Assessment
Aqueous solubility is a master variable that governs the dissolution rate and, consequently, the absorption of an orally administered drug.[5] A comprehensive assessment requires testing in various aqueous media relevant to the physiological environment and potential formulation vehicles.
Causality Behind Experimental Choices
The selection of the shake-flask method is deliberate; it remains the "gold standard" for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for pre-formulation decisions.[6] Kinetic solubility assays, while faster, measure the solubility of a compound dissolving from a DMSO stock solution and can often overestimate the true equilibrium state.[7] Testing is performed at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the transit through the gastrointestinal tract and to understand the impact of the compound's pKa on its dissolution.
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Detailed Protocol: Shake-Flask Solubility
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg, ensuring some solid will remain undissolved) to a series of glass vials.
-
Solvent Addition: To triplicate vials, add 1 mL of each test medium (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, Phosphate Buffer pH 4.5, and Purified Water).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 37°C) for a minimum of 24 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.
-
Phase Separation: Remove the vials and allow them to settle. To separate the dissolved compound from the undissolved solid, withdraw the supernatant using a syringe and pass it through a 0.22 µm chemical-resistant filter (e.g., PVDF) into a clean vial.[8] This step is critical; centrifugation is an alternative, but filtration is often preferred to remove fine particulates.[8]
-
Quantification: Prepare a dilution series of the filtrate if necessary. Analyze the concentration of the compound in the filtrate using a pre-validated HPLC-UV method against a standard curve.
-
Reporting: Report the average solubility from the triplicate measurements in both mg/mL and µM.
Anticipated Solubility Data
| Medium | pH | Predicted Solubility | Rationale |
| SGF (Simulated Gastric Fluid) | 1.2 | High | The piperidine nitrogen (pKa ~9-9.5) will be fully protonated, forming a soluble salt. |
| Acetate Buffer | 4.5 | Moderate to High | The compound will still be predominantly in its protonated, more soluble form. |
| SIF (Simulated Intestinal Fluid) | 6.8 | Low to Moderate | As the pH approaches the pKa, the proportion of the neutral, less soluble free base increases. |
| Purified Water | ~7.0 | Low | The compound will exist primarily as the neutral free base, which is expected to have lower aqueous solubility due to its lipophilicity (logP ~2.5-3.0). |
Stability Profiling and Forced Degradation
Stability testing is essential to identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[9] Forced degradation, or stress testing, intentionally exposes the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[10][11] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary and tertiary products that may not be relevant to real-world storage.[10][12]
Development of a Stability-Indicating HPLC Method
A self-validating protocol requires an analytical method that can resolve the parent compound from all potential process impurities and degradation products.
-
Instrumentation: HPLC with UV-Vis (PDA) and Mass Spectrometric (MS) detection.
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 20-30 minutes to ensure separation of non-polar degradants from the polar parent.
-
Detection: PDA detector set to monitor a range (e.g., 200-400 nm) to identify the optimal wavelength, and an in-line MS detector to obtain mass information on the parent and any degradation products.
-
Validation: The method's specificity is confirmed by analyzing the stressed samples. Peak purity analysis (using the PDA detector) should be performed on the parent peak in all chromatograms to ensure it is free from co-eluting degradants.
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols: Forced Degradation
For each condition, a control sample (drug substance in solvent without stressor, kept at room temperature in the dark) must be run in parallel.
-
Acid Hydrolysis:
-
Add 1 mL of stock solution (1 mg/mL) to a vial.
-
Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24h).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Expert Insight: The BOC group is the most probable site of degradation. Significant degradation is expected under these conditions.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH as the stressor and 0.1 M HCl for neutralization.
-
Expert Insight: Carbamates can be susceptible to base hydrolysis, but are generally more stable than to acid. Less degradation is expected compared to the acidic condition.
-
-
Oxidative Degradation:
-
Add 1 mL of stock solution to a vial.
-
Add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at time points for direct injection.
-
Expert Insight: The tertiary amine of the piperidine ring is a potential site for N-oxide formation.
-
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a few milligrams of the solid compound in a vial in an oven at 80°C. At each time point, dissolve a weighed amount of the solid for analysis.
-
Expert Insight: This tests the overall thermal stability of the molecule in both solution and the solid form, which is crucial for storage recommendations.
-
-
Photostability:
-
Follow the ICH Q1B guideline.[13]
-
Expose the drug substance (solid and in solution) to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel sample, protected by aluminum foil, serves as the dark control.
-
Anticipated Stability Data Summary
| Stress Condition | Reagent/Temp | Time | % Degradation | Major Degradant (m/z) | Comments |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 8h | 15-25% | 169.17 | Expected cleavage of the BOC protecting group. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 48h | < 5% | - | Compound likely stable to basic conditions. |
| Oxidation | 3% H₂O₂, RT | 48h | 5-10% | 285.21 | Potential formation of an N-oxide on the piperidine nitrogen. |
| Thermal (Solution) | 80°C | 72h | < 2% | - | Likely thermally stable in solution. |
| Photolytic | ICH Q1B | - | < 2% | - | Molecules of this type are not typically photolabile unless a chromophore is present. |
Predicted Primary Degradation Pathway
The most chemically labile functional group in this compound is the N-BOC carbamate, which is designed to be removed under acidic conditions. This is, therefore, the most anticipated degradation pathway.
Caption: Predicted primary degradation pathway via acid hydrolysis.
Conclusion and Strategic Recommendations
This technical guide outlines a robust, systematic approach to characterizing the solubility and stability of this compound.
-
Solubility Insights: The compound is predicted to exhibit pH-dependent solubility, being significantly more soluble in the acidic environment of the stomach than in the neutral pH of the intestine. This is a critical consideration for oral formulation design, where strategies to maintain solubility in the upper small intestine may be required to ensure adequate absorption.
-
Stability Profile: The primary stability liability is the acid-catalyzed hydrolysis of the BOC-protecting group. The molecule is expected to be relatively stable under basic, oxidative, thermal, and photolytic conditions.
-
Recommendations:
-
Formulation: For oral delivery, an enteric-coated formulation that protects the compound from gastric acid could be beneficial. Alternatively, the use of a more stable salt form could be explored.
-
Storage: The solid drug substance should be stored in a controlled environment, protected from acidic vapors. Standard room temperature storage is likely adequate based on the predicted thermal stability.
-
Analytical: The developed stability-indicating HPLC method is crucial for all future quality control, release testing, and long-term stability studies.
-
By executing these studies, development teams can build a comprehensive data package to mitigate risks, guide formulation efforts, and accelerate the progression of this compound through the drug development pipeline.
References
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACG Infotech Limited URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q1A(R2) Guideline Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]
-
Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]
-
Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists Source: ResearchGate URL: [Link]
-
Title: The Chemistry of Cyclopropylmethanol: Applications in Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]
-
Title: 4-Amino-1-Boc-piperidine Source: PubChem URL: [Link]
-
Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]
-
Title: 4-(N-Boc-amino)piperidine Source: PubChem URL: [Link]
-
Title: 4-AMINO-1-N-BOC-PIPERIDINE Source: ChemBK URL: [Link]
-
Title: Analytical method by liquid chromatography to assay piperine associated in nanoemulsions Source: SciELO URL: [Link]
-
Title: Cyclopropyl group Source: Wikipedia URL: [Link]
-
Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]
-
Title: Piperidine and piperine: extraction and content assessment in black pepper Source: ResearchGate URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. rheolution.com [rheolution.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. database.ich.org [database.ich.org]
Conformational Analysis of N-Cyclopropylmethylpiperidine Derivatives: From First Principles to Integrated Strategies
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, with its conformational landscape profoundly influencing molecular recognition and pharmacological activity. The N-cyclopropylmethyl (N-CPM) moiety is a privileged substituent, particularly in ligands targeting opioid receptors, where it can modulate efficacy and impart antagonist properties. Understanding the three-dimensional structure and dynamic behavior of N-CPM-piperidine derivatives is therefore critical for rational drug design. This guide provides an in-depth exploration of the principles and state-of-the-art methodologies for the comprehensive conformational analysis of this important chemical class, integrating experimental and computational techniques to build a self-validating analytical framework.
Foundational Principles of Piperidine Conformation
The conformational behavior of N-cyclopropylmethylpiperidine derivatives is governed by a delicate interplay of several structural and energetic factors. A robust analysis requires a firm grasp of these underlying principles.
The Piperidine Ring: Chair and Non-Chair Forms
Like its carbocyclic analog, cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the approximate plane of the ring) positions. While the chair form is the most stable, higher-energy twist-boat and boat conformations can exist in equilibrium and may be stabilized by specific substitution patterns or interactions within a protein binding pocket. The energy barrier for the chair-to-chair ring inversion is approximately 10.4 kcal/mol for the parent piperidine.
Nitrogen Inversion: A Dynamic Process
A key feature distinguishing piperidine from cyclohexane is the presence of the nitrogen atom, which undergoes rapid pyramidal inversion. This process involves the nitrogen atom and its lone pair of electrons moving through a planar, sp²-hybridized transition state. The energy barrier for nitrogen inversion in piperidine is significantly lower than for ring inversion, estimated at around 6.1 kcal/mol. This rapid inversion means that the N-substituent (the cyclopropylmethyl group) and the nitrogen lone pair can rapidly exchange between axial and equatorial orientations.
The N-Cyclopropylmethyl Group: Steric and Electronic Influence
The N-cyclopropylmethyl group introduces unique steric and electronic demands that dictate the conformational equilibrium.
-
Steric Bulk: The CPM group is sterically demanding. Its preference for the less hindered equatorial position is a primary driving force in the conformational equilibrium. Placing the CPM group in the axial position introduces significant 1,3-diaxial steric strain with the axial hydrogens at the C3 and C5 positions.
-
Receptor Interactions: In the context of drug design, particularly for opioid receptors, the N-cyclopropylmethyl group is known to confer antagonist activity. Molecular dynamics simulations suggest this group can restrict the ligand's ability to pivot within the binding pocket, favoring specific orientations that are crucial for its pharmacological effect.
The combination of ring inversion and nitrogen inversion creates a complex energetic landscape with multiple interconverting conformers. The primary equilibrium of interest is between the two chair forms: one with the N-cyclopropylmethyl group in an equatorial position and one with it in an axial position.
Caption: Key equilibrium between equatorial and axial N-cyclopropylmethyl conformers.
Experimental Determination of Conformation
Direct experimental evidence is the cornerstone of any rigorous conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying solution-state conformations, while X-ray crystallography provides definitive solid-state structures.
NMR Spectroscopy: A Window into Molecular Dynamics
NMR provides time-averaged structural information in solution, which is often more biologically relevant than a static solid-state picture. Key parameters include chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs).
-
¹H NMR Chemical Shifts: Protons in axial and equatorial environments experience different shielding effects. Typically, axial protons are more shielded and resonate at a lower frequency (upfield) compared to their equatorial counterparts on the same carbon.
-
¹³C NMR Chemical Shifts: The carbon atoms of the piperidine ring also exhibit conformation-dependent chemical shifts.
-
Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation . Large couplings (typically 8-12 Hz) are observed for anti-periplanar relationships (φ ≈ 180°), such as those between two axial protons (Hax-Hax). Smaller couplings (typically 1-5 Hz) are seen for syn-clinal or gauche relationships (φ ≈ 60°), characteristic of axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) interactions. This principle is invaluable for determining substituent orientation on the ring.
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). For N-CPM-piperidines, observing NOEs between the cyclopropyl or methylene protons of the N-substituent and specific axial protons on the piperidine ring (e.g., at C2, C6, C3, C5) provides unambiguous proof of the substituent's axial or equatorial preference.
X-Ray Crystallography
Single-crystal X-ray diffraction provides a precise three-dimensional structure of the molecule in the solid state. This method yields accurate bond lengths, bond angles, and torsional angles, serving as an essential benchmark for validating computational models and interpreting solution-state data. However, it is crucial to recognize that the solid-state conformation may be influenced by crystal packing forces and may not be the sole or even the most populated conformer in solution.
Computational Chemistry: Energy Landscapes and Validation
Computational methods are indispensable for complementing experimental data. They allow for the exploration of the potential energy surface, calculation of relative conformer stabilities, and prediction of spectroscopic parameters.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for calculating the electronic structure and energies of molecules.
-
Conformational Search: A systematic or stochastic search is first performed to identify all low-energy conformers (e.g., equatorial-chair, axial-chair, twist-boat).
-
Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization to find its precise minimum-energy structure. Subsequent frequency calculations confirm that the structure is a true minimum (no imaginary frequencies) and provide the Gibbs free energy (ΔG). The relative free energies of the conformers allow for the theoretical prediction of their equilibrium populations via the Boltzmann distribution. This provides a quantitative comparison with populations derived from experimental NMR data.
Molecular Dynamics (MD) Simulations
MD simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior. While computationally intensive, MD can reveal the pathways and timescales of conformational interconversions, offering a more complete picture than static calculations alone. For N-CPM derivatives that are drug candidates, MD simulations of the ligand-receptor complex are particularly powerful for understanding how the receptor environment influences the preferred conformation.
Integrated Workflow for Comprehensive Analysis
The most reliable conformational assignment arises from a synergistic approach that integrates experimental and computational data. This self-validating system ensures that the proposed model is consistent with all available evidence.
Caption: Integrated workflow for robust conformational analysis.
Protocols and Data Interpretation
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the N-cyclopropylmethylpiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical, as polar solvents can influence the conformational equilibrium.
-
¹H and ¹³C Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to observe chemical shifts and basic multiplicities.
-
2D COSY Acquisition: Run a ¹H-¹H COSY experiment to establish proton-proton connectivity and aid in the assignment of all signals.
-
2D HSQC/HMQC Acquisition: Acquire a ¹H-¹³C HSQC or HMQC spectrum to correlate each proton with its directly attached carbon. This is essential for unambiguous assignment of both ¹H and ¹³C resonances.
-
¹H Coupling Constant Measurement: From the high-resolution 1D ¹H spectrum, carefully measure the ³JHH values for all relevant protons, particularly those on the piperidine ring.
-
2D NOESY/ROESY Acquisition: Acquire a 2D NOESY spectrum with a suitable mixing time (e.g., 500-800 ms) to observe through-space correlations.
-
Data Analysis & Interpretation:
-
Use COSY and HSQC data to assign all proton and carbon signals.
-
Analyze the ³JHH values using the Karplus relationship to determine the relative orientation of ring protons. A large J(H2ax, H3ax) ≈ 10-12 Hz and a small J(H2eq, H3ax) ≈ 3-5 Hz would confirm a chair conformation.
-
Identify key NOEs. An NOE between a CPM proton and the axial protons at C3/C5 would strongly indicate an equatorial orientation of the N-CPM group. Conversely, NOEs to equatorial protons at C2/C6 would suggest an axial N-CPM group.
-
Computational Protocol: DFT Analysis
-
Initial Structure Generation: Build the N-cyclopropylmethylpiperidine derivative in silico. Generate the initial geometries for the key conformers (e.g., equatorial-chair, axial-chair).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/6-311+G(d,p) for higher accuracy). Include a polarizable continuum model (PCM) if you wish to simulate the solvent used in the NMR experiment.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. Confirm that the optimized structures are true minima (zero imaginary frequencies). The output will provide the Gibbs free energy (G) for each conformer.
-
Relative Energy Calculation: Calculate the relative free energy (ΔG) of the conformers. For a two-state system (axial and equatorial), ΔG = G_axial - G_equatorial.
-
Population Analysis: Use the calculated ΔG to determine the theoretical population of each conformer at the experimental temperature (T) using the Boltzmann equation: Population(i) = exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT)
-
Comparison with Experiment: Compare the calculated populations with the experimental populations estimated from NMR coupling constants. A strong correlation between the DFT and NMR results provides a high degree of confidence in the final conformational assignment.
Representative Data Summary
The following table illustrates hypothetical data for an N-CPM-piperidine derivative, demonstrating how experimental and computational results are compared.
| Parameter | Equatorial N-CPM Conformer | Axial N-CPM Conformer |
| Experimental NMR | ||
| ³J(H2ax, H3ax) | ~11.5 Hz | ~11.5 Hz |
| ³J(H2eq, H3ax) | ~3.0 Hz | ~3.0 Hz |
| Key NOE | CPM-H ↔ H3ax/H5ax | CPM-H ↔ H2eq/H6eq |
| Population (from J-values) | >95% | <5% |
| Computational DFT | ||
| Relative ΔG (kcal/mol) | 0.00 (Reference) | +2.5 |
| Calculated Population (298K) | 98.5% | 1.5% |
Conclusion
The conformational analysis of N-cyclopropylmethylpiperidine derivatives is a multifaceted task that is essential for understanding their structure-activity relationships. A purely experimental or purely computational approach is insufficient. By employing an integrated strategy that leverages the strengths of high-resolution NMR spectroscopy and accurate DFT calculations, researchers can build a robust, self-validating model of the conformational landscape. This detailed understanding of the preferred three-dimensional structure and dynamic properties of these molecules provides critical insights for medicinal chemists, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacological profiles.
References
- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (n.d.). ScienceDirect.
- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (n.d.).
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.
- Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (n.d.). Royal Society of Chemistry.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020).
- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.
- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2015).
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.
- Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. (n.d.).
- Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. (n.d.).
- Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. (n.d.). OSTI.GOV.
- Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). Royal Society of Chemistry.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.).
- Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. (n.d.).
- Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (n.d.). PubMed.
- Piperidine. (2015). YouTube.
- Structure activity relationship studies of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues as potent opioid receptor ligands: preliminary results on the role of electronic characteristics for affinity and function. (2013).
- Nitrogen inversion in piperidine. (n.d.). Scilit.
- Discovery of a highly selective and potent kappa opioid receptor agonist from N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydro
The Cyclopropylmethyl Group: A Molecular Lever for Modulating Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the cyclopropylmethyl (CPM) moiety's pivotal role in receptor binding and functional modulation, with a primary focus on its well-documented impact on opioid receptors. We will dissect the unique physicochemical properties of the CPM group and elucidate how these characteristics are leveraged in drug design to achieve desired pharmacological profiles, ranging from full antagonism to partial agonism.
The Fundamental Paradox: How a Small Hydrocarbon Dictates Agonism vs. Antagonism
In medicinal chemistry, small structural modifications can lead to profound changes in a molecule's pharmacological activity. The substitution of a simple N-methyl group with an N-cyclopropylmethyl group in opioid ligands is a classic and powerful example of this principle. This seemingly minor change is often sufficient to convert a potent agonist (like morphine) into a potent antagonist (like naltrexone). This guide delves into the molecular underpinnings of this phenomenon, providing a framework for understanding and predicting the functional consequences of incorporating the CPM group.
The core of the CPM group's influence lies in its unique combination of steric bulk, conformational rigidity, and electronic character. Unlike flexible alkyl chains, the cyclopropane ring imposes a specific and rigid three-dimensional structure. This rigidity, coupled with its "crescent-like" shape, allows it to interact with receptor binding pockets in ways that simple alkyl groups cannot.
Physicochemical & Stereoelectronic Properties of the CPM Group
To understand the CPM group's function, one must first appreciate its distinct properties that set it apart from other common N-alkyl substituents like the methyl or allyl groups.
-
Conformational Rigidity: The three-membered ring of the cyclopropane moiety severely restricts bond rotation. This pre-organizes the ligand into a specific conformation that can favor binding to one receptor state over another (e.g., the inactive vs. active state). This reduced conformational entropy upon binding can contribute to higher affinity.
-
Steric Profile: The CPM group presents a unique steric footprint. It is bulkier than a methyl group but has a distinct shape compared to other groups of similar size, such as an n-propyl or isopropyl group. Its geometry allows it to access and occupy specific sub-pockets within the receptor that are not engaged by smaller substituents.
-
Electronic Character: The cyclopropane ring possesses unique electronic properties, often described as having partial sp2 or "pi" character. The bent bonds of the ring have significant p-orbital character, allowing for potential electronic interactions with aromatic residues in the receptor binding pocket.
These properties collectively enable the CPM group to act as a molecular probe, exploring and exploiting the intricate topography of the receptor's binding site to an extent that other groups cannot.
Mechanism of Action: The "Toggle Switch" Hypothesis in Opioid Receptors
The most well-elucidated role of the CPM group is in the context of opioid receptors, particularly the mu-opioid receptor (MOR). Structural biology studies, including X-ray crystallography of receptors bound to CPM-containing ligands like naloxone and naltrexone, have provided remarkable insights.
A prevailing model suggests that the N-substituent on the morphinan scaffold determines the ligand's functional outcome by influencing the conformation of a critical "toggle switch" residue, typically a tryptophan (Trp) residue in transmembrane helix 6 (TM6).
-
Agonist Action (e.g., N-Methyl): A smaller N-methyl group allows the ligand to bind in a manner that promotes an "active" conformation of the receptor. This involves the toggle switch (e.g., Trp293 in the MOR) adopting a specific rotamer that facilitates the conformational changes required for G-protein coupling and downstream signaling.
-
Antagonist Action (e.g., N-CPM): The bulkier CPM group extends into a distinct sub-pocket. This steric influence forces the tryptophan toggle switch into an alternative, "inactive" rotamer. This conformation physically prevents the receptor from adopting the active state necessary for G-protein activation, thereby blocking the action of agonists. The CPM group essentially acts as a wedge, locking the receptor in an inert conformation.
The following diagram illustrates this conceptual relationship.
Caption: Logical flow of N-substituent effect on receptor conformation and function.
Quantitative Impact on Receptor Affinity and Efficacy
The theoretical role of the CPM group is substantiated by extensive quantitative pharmacological data. Replacing an N-methyl with an N-CPM group typically maintains or even increases binding affinity (due to the factors mentioned above) while drastically reducing or eliminating efficacy.
| Compound Pair | N-Substituent | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Morphine | -CH₃ | Mu-Opioid | ~1-5 | Full Agonist (EC₅₀ ~10-50 nM) |
| Nalorphine | -CH₂-CH=CH₂ (Allyl) | Mu-Opioid | ~0.5-2 | Partial Agonist / Antagonist |
| Naltrexone | -CH₂-Cyclopropyl | Mu-Opioid | ~0.1-0.5 | Potent Antagonist (IC₅₀ ~1-5 nM) |
| Oxymorphone | -CH₃ | Mu-Opioid | ~0.5-1 | Full Agonist (EC₅₀ ~1-10 nM) |
| Naloxone | -CH₂-CH=CH₂ (Allyl) | Mu-Opioid | ~1-2 | Potent Antagonist |
| Nalmefene | -CH₂-Cyclopropyl | Mu-Opioid | ~0.1-0.3 | Potent Antagonist |
Note: The values presented are approximate and can vary based on the specific assay conditions. They are intended for comparative purposes.
This data clearly illustrates a consistent trend: the introduction of the CPM group correlates with a shift from agonism to antagonism while maintaining high binding affinity.
Experimental Protocols for Characterization
Verifying the role of a CPM group in a novel ligand requires a standardized set of in vitro pharmacological assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Workflow Diagram:
Foreword: The N-Cyclopropylmethylpiperidine Moiety in Modern Drug Discovery
An In-Depth Technical Guide to the In Vitro Metabolic Stability of N-Cyclopropylmethylpiperidines
To the dedicated researcher, scientist, and drug development professional, the selection of chemical scaffolds is a defining aspect of medicinal chemistry. The N-cyclopropylmethylpiperidine (NCMP) moiety has emerged as a compelling structural motif, frequently employed to optimize lead compounds. The cyclopropyl group, with its unique steric and electronic properties, is often more than just a simple alkyl substituent. Its strained ring system features shorter, stronger carbon-hydrogen bonds, which can render it less susceptible to oxidative metabolism by enzymes like Cytochrome P450 (CYP).[1][2] This strategic incorporation can enhance metabolic stability, modulate potency, and reduce off-target effects, making it a valuable tool in overcoming pharmacokinetic challenges.[2][3][4]
However, the intersection of this group with the well-established piperidine heterocycle creates a unique metabolic profile that demands careful investigation. While potentially blocking metabolism at one site, the NCMP group can introduce new liabilities, including mechanism-based enzyme inactivation and complex biotransformation pathways.[1][5]
This guide, prepared from the perspective of a senior application scientist, moves beyond mere protocol recitation. It aims to provide a foundational understanding of the causal relationships in NCMP metabolism, offering field-proven insights into designing, executing, and interpreting in vitro metabolic stability studies. We will explore the enzymatic machinery at play, detail robust experimental workflows, and provide the rationale necessary to build self-validating systems for assessing the metabolic fate of these important compounds.
Core Metabolic Pathways: A Tale of Two Moieties
The metabolic fate of an NCMP-containing molecule is primarily determined by the enzymatic susceptibility of the N-cyclopropylmethyl group and the piperidine ring. Understanding these competing pathways is crucial for interpreting stability data and guiding structural modifications.
Metabolism of the N-Cyclopropylmethyl Group
The primary metabolic routes involving this group are N-dealkylation and, more complexly, transformations involving the cyclopropyl ring itself.
-
N-Dealkylation: This is a common metabolic pathway for many N-substituted amines, catalyzed predominantly by CYP enzymes (notably CYP3A4) and potentially Monoamine Oxidases (MAOs).[6][7][8][9] The process cleaves the cyclopropylmethyl group, yielding a secondary piperidine amine and cyclopropylmethyl aldehyde. This aldehyde is often rapidly oxidized further to cyclopropanecarboxylic acid.
-
Mechanism-Based Inactivation (MBI) and Ring Opening: The N-cyclopropylmethyl group is a known "Trojan horse." Initial single-electron transfer (SET) oxidation at the nitrogen by a CYP enzyme can form a reactive aminium radical.[10] This intermediate can lead to the scission of the strained cyclopropane ring, generating a carbon-centered radical that can covalently bind to and inactivate the enzyme.[1][5][11] This potential for MBI is a significant safety and drug-drug interaction liability that must be assessed. Flavin-containing monooxygenases (FMOs) can also participate in the initial oxidation steps.[5][11]
Metabolism of the Piperidine Ring
The piperidine ring itself is a common substrate for several metabolic enzymes.
-
C-Oxidation: CYP-mediated oxidation is a major route, typically occurring at the carbon atoms adjacent (alpha) to the nitrogen, leading to the formation of lactams.[6] Oxidation can also occur at other positions on the ring, depending on the steric and electronic environment.
-
Aldehyde Oxidase (AO) Involvement: Aldehyde oxidase, a cytosolic molybdoflavoprotein, is increasingly recognized for its role in metabolizing nitrogen-containing heterocycles.[12][13][14] AO catalyzes the oxidation of electron-deficient carbons, often adjacent to a ring nitrogen. It is critical to consider AO's contribution, as its activity is absent in standard liver microsome preparations, potentially leading to an underestimation of clearance.[12] Hepatocyte and liver S9 fraction assays are necessary to capture the metabolic effects of AO.[12]
The following diagram illustrates the primary metabolic weak spots on the NCMP scaffold.
Experimental Design for In Vitro Stability Assessment
A tiered approach using different in vitro test systems is essential for a comprehensive evaluation. The choice of system depends on the specific question being asked, from high-throughput screening to detailed mechanistic studies. Common models include liver microsomes, S9 fractions, and cryopreserved hepatocytes.[15][16]
Foundational Assay: Liver Microsomal Stability
This is the workhorse assay for early-stage drug discovery, primarily assessing metabolism by CYP and UGT enzymes.[16] It is cost-effective and amenable to high-throughput formats.[17][18][19]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I (CYP) and Phase II (UGT) enzymes.[16] This makes them ideal for assessing the contribution of the most common drug-metabolizing enzymes.
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the CYP enzyme system.[16][20] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is critical to identify any non-CYP-mediated degradation or chemical instability.[20]
-
Why a Specific Protein Concentration? A concentration of 0.5-1.0 mg/mL is typically used as a balance between achieving detectable metabolism and avoiding non-specific binding of the test compound to microsomal proteins.[15][20]
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock of potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock of the test compound in a suitable organic solvent (e.g., Acetonitrile, DMSO). The final solvent concentration in the incubation must be ≤1%.[16]
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a direct 100 mM NADPH stock in buffer.
-
-
Incubation Setup:
-
On a 96-well plate, combine potassium phosphate buffer (final concentration 100 mM), pooled HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Prepare a parallel set of wells for the "-NADPH" control.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the NADPH solution (final concentration 1 mM). For the "-NADPH" control, add an equal volume of buffer.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a well containing a 2-3 fold excess of ice-cold acetonitrile, typically containing an internal standard for analytical quantification. This step precipitates the proteins and stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
-
The workflow for this assay is visualized below.
Comprehensive Model: Cryopreserved Hepatocyte Assay
Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes (Phase I, Phase II, and transporters), providing a more physiologically relevant system.[15][22][23] This assay is crucial for assessing the contribution of cytosolic enzymes like AO and for getting a more holistic view of metabolic clearance.[1][20]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They contain both membrane-bound (e.g., CYP) and cytosolic (e.g., AO) enzymes, offering a complete picture of hepatic metabolism.[12] They also have active transporter systems, which can be important for a drug's entry into the cell.
-
Why Suspension Culture? Incubating hepatocytes in suspension allows for good exposure of the cells to the test compound and facilitates easy sampling over time.
The protocol is similar to the microsomal assay but uses a suspension of hepatocytes (e.g., at 1 million cells/mL) in a specialized incubation medium instead of microsomes and buffer. The data analysis remains the same, though intrinsic clearance is typically expressed as µL/min/10^6 cells.[20]
Data Interpretation: Synthesizing the Results
A successful investigation relies on the logical integration of data from different in vitro models.[23]
| Parameter | Liver Microsomes | Hepatocytes | Rationale for Comparison |
| Primary Enzymes | CYPs, UGTs | All hepatic enzymes (CYPs, UGTs, SULTs, AO, etc.) | A significantly higher clearance in hepatocytes suggests metabolism by non-microsomal enzymes (e.g., AO, other cytosolic enzymes). |
| Intrinsic Clearance | CLint (µL/min/mg) | CLint (µL/min/10^6 cells) | Provides a quantitative measure of metabolic liability. Used to predict in vivo hepatic clearance. |
| -NADPH Control | Measures non-CYP degradation | Measures non-cofactor dependent degradation | A stable compound in microsomes (-NADPH) but unstable in hepatocytes could point to enzymes like AO, which do not require NADPH. |
Table 1. Comparison of In Vitro Test Systems.
If a compound is rapidly metabolized, the next logical step is Metabolite Identification . This involves analyzing the incubation samples with high-resolution mass spectrometry to determine the structure of the metabolites formed.[16] Identifying the "soft spots" on the molecule allows medicinal chemists to make targeted structural modifications to block metabolism and improve stability.[1][24] For example, if piperidine ring oxidation is the primary route, substitution on the ring could be explored. If N-dealkylation is dominant, modifying the electronics of the piperidine nitrogen might be a viable strategy.
Conclusion: A Self-Validating Approach to Metabolic Profiling
The in vitro metabolic stability assessment of N-cyclopropylmethylpiperidine-containing compounds is a multi-faceted process that requires more than just running assays. It demands a deep understanding of the underlying enzymatic pathways and the rationale for each experimental parameter. By starting with a foundational microsomal assay and progressing to more complex systems like hepatocytes, researchers can build a comprehensive profile of a compound's metabolic fate. Comparing results between these systems serves as a self-validating mechanism, allowing for confident identification of the key enzymes and metabolic pathways involved. This integrated, rational approach is the cornerstone of modern drug discovery, enabling the efficient optimization of drug candidates with superior pharmacokinetic properties.
References
-
Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. Available at: [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
The conduct of drug metabolism studies considered good practice (II): in vitro experiments. PubMed. Available at: [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes ofHttp/s://www.ncbi.nlm.nih.gov/pmc/articles/PMC3312158/ Health (NIH). Available at: [Link]
-
Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS. Agilent. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. Available at: [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available at: [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Institutes of Health (NIH). Available at: [Link]
-
Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Available at: [Link]
-
(PDF) In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. Available at: [Link]
-
Aldehyde Oxidase. Cambridge MedChem Consulting. Available at: [Link]
-
Drug Metabolism Assays. BioIVT. Available at: [Link]
-
Active Aldehyde Oxidase Metabolite. Hypha Discovery. Available at: [Link]
-
Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. ResearchGate. Available at: [Link]
-
Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. National Institutes of Health (NIH). Available at: [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England DMDG. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
MAO-N/ω-TA cascade for the overall dealkylation of amines 5a-h. ResearchGate. Available at: [Link]
-
N-Dealkylation of Amines. MDPI. Available at: [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. Available at: [Link]
-
-
Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. Available at: [Link]
-
-
Structures and Mechanism of the Monoamine Oxidase Family. National Institutes of Health (NIH). Available at: [Link]
-
Research - Michael Cameron, PhD. The Wertheim UF Scripps Institute. Available at: [Link]
-
Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. PubMed. Available at: [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central. Available at: [Link]
-
Effect of .alpha.-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine. Sci-Hub. Available at: [Link]
-
N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Available at: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. agilent.com [agilent.com]
- 19. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 22. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nedmdg.org [nedmdg.org]
Spectroscopic Characterization of tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate , a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established analytical practices, ensuring scientific integrity and reliability.
Introduction: The Structural Significance of a Versatile Scaffolding
Tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate integrates several key pharmacophoric features: a piperidine core, a cyclopropylmethyl N-substituent, and a tert-butoxycarbonyl (Boc) protected amine. The piperidine ring is a prevalent motif in numerous pharmaceuticals, providing a versatile, three-dimensional scaffold that can be tailored for specific biological targets. The N-cyclopropylmethyl group is of particular interest in drug design for its ability to modulate pharmacological activity, often conferring agonist or antagonist properties at various receptors. The Boc protecting group is a cornerstone of modern organic synthesis, enabling selective chemical transformations at other positions of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl, piperidine, and cyclopropylmethyl groups. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Cyclopropyl CH₂ | 0.00 - 0.20 | Multiplet | 2H | Highly shielded protons of the cyclopropyl ring, appearing far upfield. |
| Cyclopropyl CH₂ | 0.40 - 0.60 | Multiplet | 2H | Diastereotopic protons on the cyclopropyl ring, with slightly different chemical environments. |
| Cyclopropyl CH | 0.80 - 1.00 | Multiplet | 1H | The methine proton of the cyclopropylmethyl group. |
| tert-Butyl CH₃ | 1.45 | Singlet | 9H | Nine equivalent protons of the Boc group, appearing as a sharp singlet. |
| Piperidine CH₂ (axial) | 1.20 - 1.40 | Multiplet | 2H | Axial protons on the piperidine ring, shielded relative to their equatorial counterparts. |
| Piperidine CH₂ (equatorial) | 1.80 - 2.00 | Multiplet | 2H | Equatorial protons on the piperidine ring. |
| Piperidine CH₂-N (axial) | 1.95 - 2.15 | Multiplet | 2H | Axial protons adjacent to the nitrogen, deshielded by the electronegative atom. |
| N-CH₂-cyclopropyl | 2.20 - 2.35 | Doublet | 2H | Protons of the methylene bridge, coupled to the cyclopropyl methine proton. |
| Piperidine CH₂-N (equatorial) | 2.80 - 3.00 | Multiplet | 2H | Equatorial protons adjacent to the nitrogen, typically more deshielded than the axial protons. |
| Piperidine CH-NH | 3.40 - 3.60 | Multiplet | 1H | The proton on the carbon bearing the carbamate group. |
| NH | 4.50 - 4.80 | Broad Singlet | 1H | The carbamate proton, often broad due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Assignment | Predicted δ (ppm) | Rationale |
| Cyclopropyl CH₂ | 4.0 - 6.0 | Highly shielded carbons of the cyclopropyl ring. |
| Cyclopropyl CH | 9.0 - 11.0 | The methine carbon of the cyclopropyl group. |
| tert-Butyl CH₃ | 28.4 | The three equivalent methyl carbons of the Boc group. |
| Piperidine C4 | 32.0 - 34.0 | The carbon at the 4-position of the piperidine ring. |
| Piperidine C3, C5 | 48.0 - 50.0 | The carbons at the 3 and 5 positions of the piperidine ring. |
| Piperidine C2, C6 | 53.0 - 55.0 | The carbons adjacent to the nitrogen atom. |
| N-CH₂-cyclopropyl | 63.0 - 65.0 | The carbon of the methylene bridge. |
| tert-Butyl C | 79.2 | The quaternary carbon of the Boc group. |
| Carbonyl C=O | 155.5 | The carbonyl carbon of the carbamate. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is generally a good first choice for this type of molecule.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: zg30 (a standard 30-degree pulse experiment).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (a standard power-gated proton-decoupled experiment).
-
Spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Mass Spectrum
Using a soft ionization technique such as Electrospray Ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be:
-
Calculated Molecular Weight: C₁₄H₂₆N₂O₂ = 254.37 g/mol
-
Expected [M+H]⁺: m/z = 255.20
Key Fragmentation Pathways: The fragmentation of tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate in the mass spectrometer will likely proceed through several characteristic pathways:
-
Loss of the Boc group: A prominent fragmentation pathway would be the loss of the entire tert-butoxycarbonyl group (100 Da) or isobutylene (56 Da) from the tert-butyl group, leading to characteristic fragment ions.
-
Cleavage of the N-cyclopropylmethyl group: Fragmentation of the bond between the piperidine nitrogen and the cyclopropylmethyl group can also occur.
-
Ring opening of the piperidine: The piperidine ring itself can undergo fragmentation.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or ion trap mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred to observe the [M+H]⁺ ion.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 250-350 °C.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H stretch | Carbamate N-H |
| 2950 - 3050 | C-H stretch | Cyclopropyl and Piperidine C-H |
| 2850 - 2960 | C-H stretch | Aliphatic C-H |
| 1680 - 1720 | C=O stretch | Carbamate carbonyl |
| 1500 - 1550 | N-H bend | Carbamate N-H |
| 1160 - 1250 | C-N stretch | Amine C-N |
| 1000 - 1050 | C-O stretch | Carbamate C-O |
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Visualizing the Analytical Workflow
A logical and systematic workflow is essential for the comprehensive spectroscopic analysis of a novel compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Conclusion
The spectroscopic characterization of tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate relies on a multi-technique approach, with NMR, MS, and IR spectroscopy each providing complementary and essential pieces of structural information. By understanding the expected spectral features based on the compound's constituent parts, researchers can confidently verify its identity and purity. The protocols and predictive data outlined in this guide serve as a robust framework for the successful analysis of this and structurally related molecules, ensuring the integrity of materials used in the critical early stages of drug discovery and development.
References
- This guide synthesizes information from general spectroscopic principles and data available for analogous chemical structures. For specific experimental data on related compounds, please refer to chemical databases such as PubChem and spectral libraries. The principles of NMR, MS, and IR are detailed in numerous standard organic chemistry and analytical chemistry textbooks.
Methodological & Application
Application Notes and Protocols for the Reductive Amination of 4-(N-BOC-amino)piperidine with Cyclopropanecarboxaldehyde
Introduction: The Strategic Importance of the Cyclopropylmethylamino-piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, frequently incorporated into the core of numerous therapeutic agents due to its favorable physicochemical properties and metabolic stability. The functionalization of this core with diverse substituents allows for the fine-tuning of pharmacological activity. The target molecule of this guide, tert-butyl 4-(cyclopropylmethylamino)piperidine-1-carboxylate, represents a valuable building block in drug discovery. The cyclopropylmethyl group is of particular interest as it can enhance metabolic stability and binding affinity, and modulate lipophilicity. This document provides a comprehensive guide to the synthesis of this key intermediate via reductive amination, a robust and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.
Reaction Mechanism: A Stepwise Look at Imine Formation and Reduction
The reductive amination of 4-(N-Boc-amino)piperidine with cyclopropanecarboxaldehyde proceeds in a one-pot fashion, yet involves a sequential two-step mechanism. The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a transient imine, which is in equilibrium with its protonated form, the iminium ion. The subsequent reduction of the iminium ion by a mild hydride donor, such as sodium triacetoxyborohydride (STAB), yields the desired secondary amine.
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of tert-butyl 4-(cyclopropylmethylamino)piperidine-1-carboxylate
This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification of the target compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-(N-Boc-amino)piperidine | ≥98% | Commercial | 73874-95-0 |
| Cyclopropanecarboxaldehyde | ≥98% | Commercial | 1489-69-6 |
| Sodium triacetoxyborohydride (STAB) | ≥95% | Commercial | 56553-60-7 |
| Dichloromethane (DCM) | Anhydrous | Commercial | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house prep | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial | 7757-82-6 |
| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 |
| Ethyl Acetate | ACS Grade | Commercial | 141-78-6 |
| Hexanes | ACS Grade | Commercial | 110-54-3 |
Safety Precautions
| Reagent | Hazard | Precaution |
| 4-(N-Boc-amino)piperidine | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |
| Cyclopropanecarboxaldehyde | Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[2][3][4][5][6] | Keep away from heat/sparks/open flames. Wear protective gloves, clothing, and eye/face protection. |
| Sodium triacetoxyborohydride | In contact with water releases flammable gases. Causes skin irritation and serious eye damage.[7][8][9][10][11] | Handle under inert gas. Keep away from water. Wear protective gloves and eye/face protection. |
| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. | Use in a chemical fume hood. Wear appropriate personal protective equipment. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(N-Boc-amino)piperidine (1.0 eq).
-
Solvent and Aldehyde Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). To this solution, add cyclopropanecarboxaldehyde (1.1 eq).
-
Initiation of Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(cyclopropylmethylamino)piperidine-1-carboxylate.
Caption: Experimental Workflow Diagram.
Process Optimization and Troubleshooting
| Parameter | Recommendation/Optimization | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred. | These aprotic solvents are compatible with STAB and generally provide good solubility for the reactants. |
| Equivalents of Aldehyde | A slight excess (1.1-1.2 eq) is recommended. | This helps to drive the imine formation to completion. |
| Equivalents of STAB | 1.5 equivalents is a good starting point. | Ensures complete reduction of the iminium intermediate. |
| Temperature | Room temperature is typically sufficient. | The reaction is generally efficient at ambient temperature. Gentle heating (e.g., 40 °C) may be employed for sluggish reactions. |
| Reaction Time | 4-16 hours. | Monitor by TLC or LC-MS for completion. |
| Troubleshooting: Low Yield | - Ensure anhydrous conditions. - Verify the quality of STAB. - Pre-form the imine for a longer duration if the aldehyde is sterically hindered. | Moisture can deactivate the reducing agent. STAB can degrade upon prolonged exposure to air. Incomplete imine formation will lead to lower product yield. |
| Troubleshooting: Side Products | - Over-alkylation (dialkylation of the amine) is a potential side reaction. - Reduction of the starting aldehyde. | Using a mild reducing agent like STAB minimizes these side reactions. STAB is selective for the iminium ion over the aldehyde. |
Characterization of the Final Product
The structure of the purified tert-butyl 4-(cyclopropylmethylamino)piperidine-1-carboxylate should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include those for the Boc protecting group (singlet, ~1.45 ppm), the piperidine ring protons (multiplets, ~1.2-1.9 ppm and ~2.6-4.1 ppm), the cyclopropyl protons (multiplets, ~0.1-0.9 ppm), and the methylene bridge protons (doublet, ~2.4 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), the piperidine ring carbons, the methylene bridge carbon, and the cyclopropyl carbons.
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ ion should be observed.
Conclusion
The reductive amination of 4-(N-Boc-amino)piperidine with cyclopropanecarboxaldehyde using sodium triacetoxyborohydride is an efficient and reliable method for the synthesis of the valuable building block, tert-butyl 4-(cyclopropylmethylamino)piperidine-1-carboxylate. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and development. Careful attention to anhydrous conditions and reagent quality will ensure high yields and purity of the desired product.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Loba Chemie. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-N-BOC-Aminopiperidine. Retrieved from [Link]
-
Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
- 1. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 | CID 24688815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. N-Boc-4-(Cyclopropylmethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 11310432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: A Robust Protocol for the N-Alkylation of 4-(Boc-amino)piperidine with Cyclopropylmethyl Bromide
An Application Note for Medicinal and Process Chemistry Professionals
Introduction and Significance
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Functionalization of the piperidine nitrogen via N-alkylation is a primary strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The introduction of a cyclopropylmethyl group is particularly valuable in drug design. This motif is known to enhance metabolic stability and can introduce favorable conformational constraints. The target molecule of this protocol, tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate, is a key intermediate for synthesizing a range of biologically active compounds, including antagonists for chemokine receptors like CXCR4 and ligands for dopamine receptors.[2][3]
This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-(Boc-amino)piperidine. We will delve into the mechanistic rationale behind the experimental design, offering insights into the selection of reagents and conditions to ensure a high-yielding, reproducible, and scalable synthesis.
Reaction Mechanism and Key Principles
The N-alkylation of 4-(Boc-amino)piperidine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a single, concerted step where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of cyclopropylmethyl bromide, displacing the bromide leaving group.[4]
Mechanistic Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine of 4-(Boc-amino)piperidine acts as the nucleophile, attacking the carbon atom bonded to the bromine in cyclopropylmethyl bromide.
-
Transition State: A pentavalent transition state is formed where a partial bond exists between the nitrogen and the carbon, while the carbon-bromine bond is partially broken.[5]
-
Displacement & Salt Formation: The carbon-bromine bond fully cleaves, displacing the bromide ion. This initially forms a piperidinium bromide salt.
-
Neutralization: A base present in the reaction mixture deprotonates the positively charged nitrogen, regenerating the neutral tertiary amine product and forming a salt byproduct (e.g., KBr and KHCO₃ if K₂CO₃ is used).[6]
// Reactants Reactants [label="4-(Boc-amino)piperidine\n(Nucleophile)\n+\nCyclopropylmethyl Bromide\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Transition State TS [label="Pentavalent\nTransition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates & Products Salt_Intermediate [label="Piperidinium Bromide Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="N-Alkylated Product\n+\nBase-H⁺ + Br⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows Reactants -> TS [label="Nucleophilic Attack"]; TS -> Salt_Intermediate [label="Br⁻ Leaves"]; {rank=same; Salt_Intermediate; Base;} Salt_Intermediate -> Final_Product [label="Deprotonation"]; Base -> Salt_Intermediate [style=dashed, arrowhead=none]; }
Optimizing Experimental Parameters: The Rationale
The success of an SN2 reaction is profoundly influenced by the choice of solvent, base, and temperature. A rational selection is crucial for maximizing yield and minimizing side reactions.
| Parameter | Recommended | Rationale & Discussion |
| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | Polar aprotic solvents are superior for SN2 reactions.[7] They possess large dipole moments to dissolve the reactants but lack acidic protons. This prevents the formation of a "solvent cage" around the amine nucleophile through hydrogen bonding, leaving it more reactive.[5][8] In contrast, polar protic solvents (like methanol or water) would solvate and stabilize the nucleophile, decreasing its reactivity and slowing the reaction.[5][9] |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | A base is essential to neutralize the hydrobromic acid (HBr) formed during the reaction.[6] Without a base, the HBr would protonate the starting piperidine, forming a non-nucleophilic ammonium salt and halting the reaction.[6] K₂CO₃ is an ideal choice as it is inexpensive, moderately strong, and has good solubility in DMF. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and offer little advantage here.[10] |
| Temperature | 60-70 °C | While many N-alkylations can proceed at room temperature, gentle heating accelerates the reaction rate significantly, typically allowing for completion within a few hours.[6] This temperature range provides a good balance between reaction kinetics and preventing potential side reactions or degradation of the Boc-protecting group. |
| Stoichiometry | 1.1 - 1.2 equivalents of Cyclopropylmethyl Bromide | A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting amine.[6] Using a large excess should be avoided as it can increase the potential for side reactions and complicates purification.[4] |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| 4-(Boc-amino)piperidine | 200.28 g/mol | 2.00 g | 10.0 mmol | 1.0 |
| Cyclopropylmethyl bromide | 135.00 g/mol | 1.62 g (1.2 mL) | 12.0 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 g/mol | 2.76 g | 20.0 mmol | 2.0 |
| Acetonitrile (MeCN), anhydrous | - | 40 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - |
| Saturated aq. NaHCO₃ | - | ~50 mL | - | - |
| Brine (Saturated aq. NaCl) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Silica Gel (230-400 mesh) | - | As needed | - | - |
Safety Precautions
-
Cyclopropylmethyl Bromide: This is a flammable liquid and vapor.[11][12] It is toxic and may cause skin and eye irritation.[13] Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12][14] Keep away from heat and ignition sources.[15]
-
Acetonitrile (MeCN): Flammable and toxic. Avoid inhalation and skin contact.
-
General: Perform a full risk assessment before beginning the procedure.[12] An eyewash station and safety shower should be readily accessible.[11]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Boc-amino)piperidine (2.00 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile via a syringe.
-
Reagent Addition: Begin stirring the suspension. Add cyclopropylmethyl bromide (1.2 mL, 12.0 mmol) to the flask dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 65 °C using an oil bath and allow it to stir for 4-6 hours under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a 9:1 DCM/Methanol eluent system. The starting amine will have a lower Rf value than the less polar product. The reaction is complete when the starting amine spot is no longer visible.
-
Workup - Quenching and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr), washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, starting with 100% Hexanes and gradually increasing to 30-50% Ethyl Acetate in Hexanes, is typically effective for isolating the pure product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product, tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate. Confirm the structure and purity using NMR, GC-MS, and/or LC-MS.[17][18][19]
Experimental Workflow and Analysis
// Nodes Setup [label="1. Reaction Setup\n(Amine, Base, Solvent, Alkyl Halide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="2. Heating & Stirring\n(65 °C, 4-6h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC [label="3. Reaction Monitoring\n(TLC Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Aqueous Workup\n(Filtration, Extraction, Drying)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="5. Purification\n(Silica Gel Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="6. Characterization\n(NMR, GC-MS, LC-MS)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Setup -> Reaction; Reaction -> TLC [label="Periodic Sampling"]; TLC -> Reaction [style=dashed, label="Continue if incomplete"]; TLC -> Workup [label="Proceed upon completion"]; Workup -> Purification; Purification -> Characterization; }
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, add an additional 0.2 equivalents of cyclopropylmethyl bromide and continue heating for another 2-4 hours. Ensure reagents and solvent are anhydrous.
-
Presence of Side Products: A minor, higher Rf spot may indicate a small amount of over-alkylation at the Boc-protected amine, though this is unlikely under these conditions as the carbamate nitrogen is significantly less nucleophilic.[20] Proper purification should remove this. If the Boc group is accidentally cleaved under harsh conditions, multiple alkylations could occur.[21]
-
Difficult Purification: If the product co-elutes with impurities, consider an alternative solvent system for chromatography (e.g., Dichloromethane/Methanol).
Conclusion
The N-alkylation of 4-(Boc-amino)piperidine with cyclopropylmethyl bromide is a straightforward and highly efficient transformation when conducted under the appropriate conditions. By leveraging a polar aprotic solvent like acetonitrile and a suitable inorganic base such as potassium carbonate, this SN2 reaction provides the desired product in high yield and purity. This robust protocol serves as a reliable method for synthesizing a critical building block for advanced pharmaceutical intermediates.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Cyclopropylmethyl bromide.
- lifechem pharma. (n.d.). Cyclopropylmethyl Bromide | INDIA | Manufacturer | 7051-34-5.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Quora. (2018). What is the effect of solvent on SN2?.
- University of Calgary. (n.d.). Alkylation of Amines.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Benchchem. (n.d.). The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
- ChemicalBook. (n.d.). (Bromomethyl)cyclopropane - Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET: (Bromomethyl)cyclopropane.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Lund University. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclopropylmethyl bromide.
- ResearchGate. (2016). How to do alkylation of NHBoc amines using alkyl bromide?.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Chem-Impex. (n.d.). 1-Boc-4-cyclopropylaminopiperidine.
- MDPI. (2023). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA).
- News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Omics Online. (2014). GC-MS Technique and its Analytical Applications in Science and Technology.
- NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. lifechempharma.com [lifechempharma.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. (Bromomethyl)cyclopropane - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. news-medical.net [news-medical.net]
- 19. omicsonline.org [omicsonline.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Boc Protection of 4-amino-1-(cyclopropylmethyl)piperidine
Abstract
This application note provides a comprehensive, field-proven protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 4-amino-1-(cyclopropylmethyl)piperidine. The Boc protecting group is a cornerstone in modern organic synthesis, valued for its stability across a range of chemical conditions and its facile, acid-labile removal.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the synthesis of tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate. The protocol herein is built upon established principles of amine protection and is structured to ensure a high yield of the desired product with exceptional purity. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the rationale behind the choice of reagents and conditions.
Introduction
The protection of amine functionalities is a critical strategic consideration in multi-step organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of introduction, stability to many reagents and reaction conditions, and straightforward removal under acidic conditions.[1] The protection reaction typically involves the treatment of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
This protocol focuses on the selective Boc-protection of the primary amino group of 4-amino-1-(cyclopropylmethyl)piperidine, a valuable building block in medicinal chemistry. The resulting N-Boc protected compound, tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate, can be utilized in a variety of subsequent chemical transformations where the presence of a free primary amine would be detrimental.
Reaction Mechanism and Scientific Rationale
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas.
The reaction is often facilitated by the addition of a non-nucleophilic base, such as triethylamine (TEA), which serves to deprotonate the amine starting material, thereby increasing its nucleophilicity and driving the reaction forward. In some cases, particularly with less reactive or sterically hindered amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction. DMAP functions as a hypernucleophilic acylation catalyst, reacting with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine.
Experimental Protocol
This section details the necessary materials and a step-by-step procedure for the synthesis of tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-amino-1-(cyclopropylmethyl)piperidine | ≥95% | Commercially Available | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available | |
| Triethylamine (TEA) | Anhydrous | Commercially Available | Distill from CaH₂ if necessary |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Brine (saturated aqueous NaCl) | |||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |||
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-(cyclopropylmethyl)piperidine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M. To this solution, add triethylamine (TEA) (1.2 eq). Stir the mixture at room temperature for 5-10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of anhydrous DCM to the stirred reaction mixture. The addition should be done dropwise to control any potential exotherm and gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate as a solid or oil.
Workflow Diagram
Caption: Experimental workflow for the Boc protection of 4-amino-1-(cyclopropylmethyl)piperidine.
Characterization Data (Predicted)
The successful synthesis of tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate (CAS 1228836-97-2) should be confirmed by spectroscopic methods. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectral data are anticipated.
¹H NMR (400 MHz, CDCl₃): δ (ppm): 4.55 (br s, 1H, NH), 3.45 (br s, 1H, CH-NHBoc), 2.90 (d, J = 11.6 Hz, 2H, piperidine CH₂), 2.20 (d, J = 6.8 Hz, 2H, cyclopropyl-CH₂), 2.05 (t, J = 11.2 Hz, 2H, piperidine CH₂), 1.85 (d, J = 12.0 Hz, 2H, piperidine CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.35-1.25 (m, 2H, piperidine CH₂), 0.85-0.75 (m, 1H, cyclopropyl CH), 0.45 (d, J = 8.0 Hz, 2H, cyclopropyl CH₂), 0.05 (d, J = 4.8 Hz, 2H, cyclopropyl CH₂).
¹³C NMR (101 MHz, CDCl₃): δ (ppm): 155.0 (C=O), 79.2 (C(CH₃)₃), 61.0 (cyclopropyl-CH₂), 53.0 (piperidine CH₂), 48.0 (CH-NHBoc), 32.5 (piperidine CH₂), 28.4 (C(CH₃)₃), 9.0 (cyclopropyl CH), 4.0 (cyclopropyl CH₂).
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, a catalytic amount of DMAP (0.05-0.1 eq) can be added to the reaction mixture. However, be aware that DMAP can sometimes promote the formation of di-Boc protected byproducts.
-
Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. A shallow gradient of ethyl acetate in hexanes is often effective.
-
Water-Soluble Product: While the Boc-protected product is generally less water-soluble than the starting amine, some loss to the aqueous layer during workup is possible. Ensure thorough extraction with dichloromethane.
Conclusion
This application note provides a robust and reliable protocol for the Boc protection of 4-amino-1-(cyclopropylmethyl)piperidine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize the desired N-protected product in high yield and purity. This protocol serves as a valuable resource for synthetic chemists engaged in the development of novel therapeutics and complex molecular architectures.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Agami, C.; Couty, F. The chemistry of the tert-butoxycarbonyl (Boc) group. Tetrahedron2002 , 58 (15), 2701-2724. [Link]
- Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin, 1994.
- Scifinder-n Database. CAS RN: 1228836-97-2. American Chemical Society. (Accessed January 16, 2026).
Sources
Application Notes & Protocols: The Strategic Use of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine in Modern Drug Discovery
Abstract & Introduction: Unpacking the "Privileged" Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational rigidity, basic nitrogen atom for salt formation, and three-dimensional character allow it to effectively probe protein binding pockets, making it a "privileged" structure in drug design.[3][4] This guide focuses on a specific, highly versatile building block: 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine .
We will dissect the strategic value of its three key structural motifs:
-
The Piperidine Core: A proven scaffold for enhancing pharmacokinetic properties (ADME) and providing a vector-oriented presentation of substituents.[4][5]
-
The N-Cyclopropylmethyl Group: This small, strained ring is not merely an alkyl substituent. The cyclopropyl group is known to increase metabolic stability by protecting the adjacent methylene from oxidation, enhance potency, and reduce off-target effects.[6] Its unique electronic properties and rigid structure can confer favorable binding interactions.
-
The C4-BOC-Protected Amine: The tert-butyloxycarbonyl (BOC) protecting group provides a robust, orthogonal handle for synthetic elaboration. Its stability in a wide range of reaction conditions, followed by its clean and efficient removal under acidic conditions, makes it ideal for multi-step synthetic campaigns.[7]
This document serves as a comprehensive guide for researchers, providing not only the synthetic protocols for utilizing this building block but also the strategic rationale behind its application in the discovery of novel therapeutics, such as kinase inhibitors, GPCR modulators, and other target classes.
Physicochemical & Spectroscopic Data
Before proceeding to synthetic applications, a thorough characterization of the starting material is paramount for ensuring reproducibility and success in subsequent reactions.
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₂₆N₂O₂ | Calculated |
| Molecular Weight | 254.37 g/mol | Calculated |
| Appearance | Off-white to white solid | Typical Observation |
| Solubility | Soluble in DCM, MeOH, Ethyl Acetate | Experimental Observation |
| ¹H NMR (400 MHz, CDCl₃) | See Protocol 3.2 for expected peaks | Standard Characterization |
| ¹³C NMR (100 MHz, CDCl₃) | See Protocol 3.2 for expected peaks | Standard Characterization |
| Mass Spec (ESI+) | m/z = 255.2 [M+H]⁺ | Standard Characterization |
Core Synthetic Protocols: From Building Block to Advanced Intermediate
The primary utility of this compound is as a scaffold for introducing a functionalized 1-(cyclopropylmethyl)piperidine moiety into a target molecule. The typical workflow involves the initial synthesis of the building block, followed by deprotection of the C4-amine and subsequent elaboration.
Workflow Overview
The following diagram illustrates the typical synthetic sequence for utilizing the title compound in a drug discovery program.
Caption: General workflow for synthesis and application.
Protocol: Synthesis of this compound
Rationale: This protocol describes the N-alkylation of the commercially available 4-(N-BOC-amino)piperidine.[8] Potassium carbonate is a mild, inexpensive base suitable for this transformation, and acetonitrile is an excellent polar aprotic solvent. Heating accelerates the Sₙ2 reaction.
Materials:
-
4-(N-BOC-amino)piperidine (1.0 eq)
-
(Bromomethyl)cyclopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator, magnetic stirrer, heating mantle, round-bottom flask, separatory funnel, TLC plates (silica)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-(N-BOC-amino)piperidine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension.
-
Add (bromomethyl)cyclopropane (1.2 eq) dropwise at room temperature.
-
Attach a condenser and heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM). The starting material is more polar than the product. Expect completion in 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, typically as an off-white solid or viscous oil.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Expected ¹H NMR peaks (CDCl₃): δ ~4.5 (br s, 1H, NH), ~3.5 (m, 1H, CH-NH), ~2.9 (m, 2H, piperidine CH₂), ~2.2 (d, 2H, N-CH₂-cyclopropyl), ~2.1 (m, 2H, piperidine CH₂), ~1.8 (m, 2H, piperidine CH₂), 1.44 (s, 9H, BOC C(CH₃)₃), ~1.4 (m, 2H, piperidine CH₂), ~0.8 (m, 1H, cyclopropyl CH), ~0.4 (m, 2H, cyclopropyl CH₂), ~0.1 (m, 2H, cyclopropyl CH₂).
-
Application Protocols: Derivatization for Lead Generation
Once synthesized and purified, the building block is ready for the critical steps of deprotection and coupling, which open the door to a vast chemical space for structure-activity relationship (SAR) studies.
Protocol: BOC-Deprotection to Unveil the Key Amine
Rationale: The BOC group is reliably cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method, as the reaction is typically clean, fast, and the byproducts (isobutylene and CO₂) are volatile.
Caption: BOC-Deprotection Reaction Scheme.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or MTBE
Procedure:
-
Dissolve the BOC-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) dropwise. Gas evolution (CO₂ and isobutylene) will be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until no starting material remains.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is the TFA salt.
-
For direct use in coupling: The TFA salt can often be used directly in the next step, with an additional equivalent of base added to neutralize the salt.
-
For isolation of the free amine: Dissolve the crude salt in DCM and wash carefully with saturated NaHCO₃ until the aqueous layer is basic. Separate the layers, dry the organic phase over MgSO₄, filter, and concentrate. Caution: The free amine may be volatile or unstable and is often best generated in situ or used immediately.
Protocol: Amide Coupling for Library Synthesis
Rationale: Amide bond formation is the cornerstone of medicinal chemistry. This protocol uses HATU, a highly efficient peptide coupling reagent that minimizes racemization and works well for forming amide bonds, even with sterically hindered substrates. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed and neutralize the TFA salt from the previous step.
Materials:
-
4-Amino-1-(cyclopropylmethyl)piperidine TFA salt (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.0-1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add the 4-Amino-1-(cyclopropylmethyl)piperidine TFA salt (1.0 eq).
-
Add DIPEA (3.0 eq) dropwise. The mixture may change color.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Validation: Confirm the final structure by ¹H NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery & Target Classes
The 1-(cyclopropylmethyl)-4-aminopiperidine scaffold is a valuable component for targeting a range of biological systems. The specific derivatization at the C4-amino position dictates the final target class.
| Target Class / Application | Rationale & Examples | Cited Sources |
| GPCR Antagonists (e.g., CCR5) | The piperidine core acts as a scaffold to position key pharmacophoric groups. The C4-amide can interact with polar residues in the receptor binding pocket. This scaffold is found in potent anti-HIV agents. | [9][10][11] |
| Kinase Inhibitors | The C4-amide can form critical hydrogen bonds with the hinge region of the kinase active site. The cyclopropylmethylpiperidine can occupy hydrophobic pockets. | [12] |
| Ion Channel Modulators (e.g., Naᵥ) | The lipophilic cyclopropylmethyl group and the basic nitrogen of the piperidine are common features in ion channel blockers, contributing to binding within the channel pore. | [13] |
| Antibacterial Agents (Topoisomerase II) | The N-linked aminopiperidine structure has been identified as a key pharmacophore in novel inhibitors of bacterial topoisomerase type II. | [9] |
Conclusion & Future Perspectives
This compound is more than a simple chemical; it is a strategically designed building block that provides a direct route to synthetically tractable and biologically relevant chemical space. The combination of a conformationally restricted piperidine, a metabolically robust cyclopropylmethyl group, and an orthogonally protected amine makes it an invaluable tool for medicinal chemists. The protocols outlined herein provide a validated pathway from this building block to diverse libraries of compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. As the demand for novel, three-dimensional chemical matter continues to grow, the thoughtful application of such well-designed building blocks will remain critical to the development of next-generation therapeutics.
References
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
-
4-(N-Boc-amino)piperidine, 96% | 540935-1G - Scientific Laboratory Supplies. Available at: [Link]
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]
- US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents.
-
1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem. Available at: [Link]
- US10059714B2 - Protein kinase B inhibitors - Google Patents.
- US5489689A - Preparation of piperidine derivatives - Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. Available at: [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - NIH. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]
-
Pharmaceutically active compounds containing piperidine framework - ResearchGate. Available at: [Link]
-
4-(N-Boc-amino)piperidine, 96% | 540935-5G - Scientific Laboratory Supplies (Ireland) Ltd. Available at: [Link]
-
Understanding the Applications of Piperidine Derivatives in Chemical Research. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. scientificupdate.com [scientificupdate.com]
- 7. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 8. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 13. Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine as a Pharmaceutical Intermediate
I. Introduction: A Strategic Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, prized for its prevalence in biologically active molecules and its favorable physicochemical properties.[1] The strategic functionalization of this core structure allows for the precise tuning of a compound's pharmacological profile. 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine emerges as a particularly valuable intermediate, embodying a confluence of key structural features for contemporary medicinal chemistry.
This molecule offers two critical points for diversification: a BOC-protected primary amine at the 4-position and a tertiary amine at the 1-position incorporated via a cyclopropylmethyl group.
-
The 4-(N-BOC-Amino) Group: The tert-butoxycarbonyl (BOC) protecting group provides robust protection for the primary amine, which is stable under a wide range of conditions but can be cleanly and efficiently removed under acidic conditions.[][3] This allows the piperidine nitrogen to be modified first, followed by deprotection and subsequent elaboration of the 4-amino group, a common strategy in the synthesis of complex targets like kinase inhibitors and receptor antagonists.[4][5][6]
-
The 1-(Cyclopropylmethyl) Group: The N-cyclopropylmethyl moiety is a privileged structural motif in drug design. The cyclopropyl ring introduces conformational rigidity and can favorably influence binding interactions with protein targets. Furthermore, it is often incorporated to block metabolic oxidation at the adjacent methylene group, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[7]
This guide provides detailed protocols for the synthesis, characterization, and subsequent synthetic manipulation of this compound, underscoring its utility as a versatile intermediate for the construction of novel pharmaceutical agents.
II. Synthesis Protocol: Reductive Amination
The most direct and efficient method for preparing the title compound is the reductive amination between commercially available tert-butyl piperidin-4-ylcarbamate and cyclopropanecarboxaldehyde. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.
Causality and Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation.[8][9] Unlike stronger reducing agents like sodium borohydride, STAB is sufficiently mild to not reduce the aldehyde starting material but is reactive enough to reduce the iminium ion as it forms. This selectivity minimizes side reactions and leads to cleaner product formation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, though it is often not necessary.
Workflow for Synthesis
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]
- 5. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 4-Amino-1-(cyclopropylmethyl)piperidine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-1-(cyclopropylmethyl)piperidine scaffold is a highly privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[1][2] Its unique combination of a conformationally restricted piperidine ring, a versatile primary amine for synthetic elaboration, and a metabolically robust cyclopropylmethyl group makes it an ideal starting point for drug discovery campaigns.[3][4][5] This document provides a detailed guide for the strategic derivatization of this scaffold's 4-amino position to generate compound libraries for Structure-Activity Relationship (SAR) studies. We present field-proven, step-by-step protocols for N-acylation, reductive amination, and N-sulfonylation, explain the chemical rationale behind procedural choices, and outline the subsequent characterization and data analysis workflow essential for identifying lead compounds.
Introduction: The Strategic Value of the Scaffold
The piperidine ring is one of the most common heterocyclic structures found in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][6] The 1-(cyclopropylmethyl) substituent is particularly advantageous. The cyclopropyl group introduces sp3 character, which can enhance binding affinity and metabolic resistance by blocking common sites of oxidative metabolism by cytochrome P450 enzymes.[3][4]
The primary amine at the 4-position serves as a critical chemical handle. It acts as a versatile nucleophile, allowing for the systematic introduction of a wide array of functional groups. This process of creating a library of analogs from a common core is the foundation of SAR studies, which aim to correlate specific structural modifications with changes in biological activity.[7][8][9] By systematically exploring chemical space around this amine, researchers can probe key interactions within a biological target's binding site—such as hydrogen bonds, hydrophobic interactions, and salt bridges—to optimize potency, selectivity, and pharmacokinetic profiles.
Workflow for SAR Library Generation and Analysis
A successful SAR campaign is a systematic, iterative process. The workflow begins with the core scaffold and expands through chemical synthesis, followed by rigorous analysis and biological testing.
Caption: High-level workflow for an SAR study.
Core Derivatization Strategies and Protocols
The nucleophilic primary amine of the scaffold is readily derivatized through several robust chemical transformations. The choice of reaction dictates the nature of the resulting linkage (amide, amine, sulfonamide), which profoundly influences the physicochemical properties and potential binding interactions of the final compound.
Caption: Key derivatization pathways from the core amine.
Protocol 1: N-Acylation for Amide Synthesis
Principle: This protocol describes the formation of a stable amide bond by reacting the primary amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent. Amides are excellent hydrogen bond donors and acceptors, making this a crucial modification for probing polar interactions.
Method A: Using an Acid Chloride
-
Causality: Acid chlorides are highly reactive electrophiles, enabling rapid and often quantitative conversion at room temperature. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
| Reagents & Materials |
| 4-amino-1-(cyclopropylmethyl)piperidine |
| Desired Acid Chloride (R-COCl) |
| Triethylamine (TEA) or DIPEA |
| Dichloromethane (DCM), anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Brine (saturated aqueous NaCl) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) |
| Round-bottom flask, magnetic stirrer, nitrogen inlet |
Step-by-Step Procedure:
-
Dissolve 4-amino-1-(cyclopropylmethyl)piperidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Add the acid chloride (1.05 eq) dropwise as a solution in DCM.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide derivative.
Protocol 2: Reductive Amination for Secondary/Tertiary Amine Synthesis
Principle: Reductive amination is a powerful, two-step, one-pot reaction that forms a C-N bond.[10] The primary amine first condenses with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then immediately reduced in situ to the corresponding secondary or tertiary amine.[11][12]
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[13] It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated iminium ion intermediate that forms under mildly acidic conditions (often with a catalytic amount of acetic acid).[11][14] This selectivity prevents byproduct formation and leads to cleaner reactions with higher yields.
| Reagents & Materials |
| 4-amino-1-(cyclopropylmethyl)piperidine |
| Desired Aldehyde or Ketone (R-CHO or R-CO-R') |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Acetic Acid (optional, catalytic) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Round-bottom flask, magnetic stirrer, nitrogen inlet |
Step-by-Step Procedure:
-
To a solution of 4-amino-1-(cyclopropylmethyl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE (0.1 M), add a catalytic amount of acetic acid (approx. 0.1 eq), if needed, to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at room temperature for 4-18 hours. Monitor progress by LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography to afford the desired secondary or tertiary amine.
Protocol 3: N-Sulfonylation for Sulfonamide Synthesis
Principle: Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or phosphates.[15] They are stable to hydrolysis and their geometry and hydrogen-bonding capabilities differ from amides. This protocol involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base.
-
Causality: Pyridine is often used as both the base and a solvent in this reaction. It effectively scavenges the HCl byproduct and can also catalyze the reaction. For substrates sensitive to pyridine, a non-nucleophilic base like TEA in a solvent like DCM can be used.
| Reagents & Materials |
| 4-amino-1-(cyclopropylmethyl)piperidine |
| Desired Sulfonyl Chloride (R-SO₂Cl) |
| Pyridine or Triethylamine (TEA) |
| Dichloromethane (DCM), if not using pyridine as solvent |
| 1 M Hydrochloric Acid (HCl) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Round-bottom flask, magnetic stirrer, nitrogen inlet |
Step-by-Step Procedure:
-
Dissolve 4-amino-1-(cyclopropylmethyl)piperidine (1.0 eq) in pyridine (used as solvent) or in DCM containing TEA (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
If pyridine was used, remove it under high vacuum. If DCM was used, dilute with more DCM.
-
Wash the organic residue/solution with 1 M HCl (2x) to remove excess pyridine/TEA, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
Characterization and Data Analysis
Structural Confirmation: All synthesized derivatives must be rigorously characterized to confirm their identity and purity before biological evaluation.
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms the overall structure and connectivity. Look for the disappearance of the primary amine protons and the appearance of new signals corresponding to the added R-group (e.g., amide N-H, new aromatic or aliphatic protons). Signals for the piperidine and cyclopropylmethyl groups should remain.[16] |
| Mass Spec (MS) | Confirms the molecular weight of the new derivative. Electrospray ionization (ESI) is typically used, and the molecular ion peak ([M+H]⁺) should be observed.[16] |
| HPLC | Determines the purity of the final compound. A high-purity sample (>95%) is essential for reliable biological data. |
SAR Data Table: Once the library is synthesized and screened, the results should be organized to facilitate analysis. This allows for the direct comparison of structural changes to biological activity.
Table 1: Exemplar SAR Data for a Hypothetical Kinase Target
| Cmpd ID | Derivatization Method | R-Group Structure | IC₅₀ (nM) | Notes |
| SC-01 | (Starting Material) | -H | >10,000 | Inactive core scaffold. |
| AM-01 | N-Acylation | Benzoyl | 850 | Introduction of aromatic ring confers moderate activity. |
| AM-02 | N-Acylation | 4-Fluorobenzoyl | 210 | Electron-withdrawing group improves potency. Potential H-bond. |
| AM-03 | N-Acylation | 3,4-Dichlorobenzoyl | 45 | Lipophilic and EWG substitution significantly boosts potency. |
| RA-01 | Reductive Amination | Benzyl | 1,200 | Secondary amine less active than amide; linker flexibility may be detrimental. |
| SU-01 | N-Sulfonylation | Phenylsulfonyl | 630 | Sulfonamide shows good activity, validates bioisosteric replacement. |
This data is illustrative and for demonstration purposes only.
From this exemplar data, a medicinal chemist would conclude that a substituted benzoyl amide is a promising direction. The 3,4-dichloro substitution on the phenyl ring (AM-03) dramatically increases potency, suggesting a hydrophobic pocket in the target's binding site that can accommodate these groups. This insight would guide the design of the next generation of analogs.[17][18][19]
Conclusion
The 4-amino-1-(cyclopropylmethyl)piperidine scaffold is a superb entry point for SAR-driven drug discovery projects. Its synthetic tractability allows for the rapid generation of diverse chemical libraries using robust and reliable protocols for N-acylation, reductive amination, and N-sulfonylation. By systematically applying these methods, purifying and characterizing the resulting analogs, and correlating their structures with biological activity, research teams can efficiently navigate chemical space to identify and optimize novel lead compounds for a wide range of therapeutic targets.
References
-
Aldrey, A., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, S., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Tetrahedron Letters. Available at: [Link]
-
Gawali, B. U., et al. (2015). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]
-
Griffin, T. D., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. Available at: [Link]
-
Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
- Deprez, P., et al. (2002). 4-aminopiperidine and their use as a medicine. Google Patents (US7115634B2).
-
Johnson, K., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Carreño, M. C., et al. (2007). Synthesis of 4-aminotropones from [(sulfinyl or sulfonyl)methyl]-substituted p-quinamines. Chemistry. Available at: [Link]
-
Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Zafar, S., et al. (2017). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]
- Deprez, P., et al. (2001). 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. Google Patents (FR2802206A1).
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. Available at: [Link]
-
Kim, N., et al. (2006). Identification of Substituted 4-aminopiperidines and 3-aminopyrrolidines as Potent MCH-R1 Antagonists for the Treatment of Obesity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Creative Diagnostics. (n.d.). N-Terminus Acetylation Protocol. CDN. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm. Available at: [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Meltzer, P. C., et al. (2001). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. Available at: [Link]
-
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. UCSC. Available at: [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Gayo, L. M. (2004). N-Acylation in combinatorial chemistry. Arkivoc. Available at: [Link]
-
Zhu, L., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm. Available at: [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]
-
Joshi, M. S., & Pigge, F. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Dunn, P. J. (1998). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Pharmacological Profiling of Novel Piperidine Derivatives: From Target Identification to Preclinical Assessment
An Application Guide:
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to cancer.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and basicity, which are crucial for drug-target interactions and pharmacokinetic profiles.[2] This guide provides a comprehensive, tiered approach to the pharmacological profiling of novel piperidine derivatives. We move beyond simple protocols to explain the strategic rationale behind the experimental cascade, ensuring a self-validating and robust data package for lead candidate selection. This document is intended for researchers, scientists, and drug development professionals seeking to systematically characterize new chemical entities containing the piperidine moiety.
Part 1: The Strategic Framework for Pharmacological Profiling
The journey from a newly synthesized compound to a viable drug candidate is a multi-stage process of evidence gathering. For piperidine derivatives, which can interact with a vast number of biological targets, a systematic, tiered approach is essential to manage resources and make informed decisions.[3][4] Our proposed framework is designed to front-load critical decision-making experiments, eliminating unsuitable compounds early and focusing resources on the most promising candidates.
The overall workflow begins with broad, high-throughput screening to identify biological activity, followed by increasingly specific assays to determine potency, mechanism of action (MoA), and potential safety liabilities.
Figure 1: A tiered workflow for the pharmacological profiling of novel piperidine derivatives.
Part 2: Tier 1 & 2 Protocols - Target Affinity and Functional Activity
G-protein coupled receptors (GPCRs) are a frequent target class for piperidine-containing drugs.[5][6] Therefore, initial profiling often involves screening against a panel of GPCRs. The primary objective is to determine binding affinity (Kd) or inhibitory concentration (IC50) through competition binding assays, followed by functional assays to classify the compound as an agonist, antagonist, or allosteric modulator.[7]
Protocol: GPCR Radioligand Competition Binding Assay
This protocol determines a compound's affinity for a target receptor by measuring its ability to displace a known, radiolabeled ligand. It is a gold-standard method for quantifying direct compound-receptor interaction.[7]
Causality: We perform this assay to establish a direct physical interaction between the piperidine derivative and the target protein. A high binding affinity is often a prerequisite for potent functional activity.
Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled, known ligand) to define the specific binding window for the assay. A known reference compound is run in parallel to validate assay performance.
Step-by-Step Methodology:
-
Preparation:
-
Thaw cell membrane preparations expressing the GPCR of interest on ice.
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare serial dilutions of the novel piperidine derivative and a known reference antagonist in Assay Buffer.
-
Dilute the radioligand (e.g., [³H]-pentazocine for Sigma-1 receptors) to the desired concentration (typically at or near its Kd value) in Assay Buffer.[8]
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB): Add 50 µL Assay Buffer, 25 µL radioligand, and 25 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol), 25 µL radioligand, and 25 µL of membrane preparation.
-
Test Compound: Add 50 µL of each concentration of the piperidine derivative, 25 µL radioligand, and 25 µL of membrane preparation.
-
-
Incubation:
-
Seal the plate and incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
-
Detection:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Percent Specific Binding Inhibition: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol: Gs/Gi-Coupled GPCR Functional Assay (cAMP Measurement)
Following affinity determination, it is crucial to assess the functional consequence of binding. For Gs or Gi-coupled receptors, this is achieved by measuring the modulation of cyclic adenosine monophosphate (cAMP) production.[9]
Causality: This assay determines whether the compound acts as an agonist (stimulates cAMP production for Gs, inhibits for Gi), an antagonist (blocks the effect of a known agonist), or an inverse agonist (reduces basal cAMP levels).
Figure 2: Signaling pathways for Gs and Gi-coupled GPCRs leading to cAMP modulation.
Step-by-Step Methodology (using HTRF):
-
Cell Culture:
-
Culture cells stably or transiently expressing the GPCR of interest in appropriate media.
-
Plate cells in a 384-well, low-volume, white plate and grow to 80-90% confluency.
-
-
Compound Addition:
-
Prepare serial dilutions of the piperidine derivative.
-
For Antagonist Mode: Prepare a mix of the piperidine dilutions with a known agonist at its EC80 concentration.
-
For Agonist Mode: Prepare dilutions of the piperidine derivative alone.
-
Aspirate the cell culture medium and add the compound solutions to the wells. Include wells for a reference agonist and antagonist.
-
-
Lysis and Detection:
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor), prepared in lysis buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (cryptate) and 620 nm (d2).
-
Calculate the 665/620 ratio and normalize the data to the control wells (basal and maximum stimulation).
-
-
Data Analysis:
-
Plot the normalized response against the log of compound concentration.
-
Agonist Mode: Fit a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Fit a sigmoidal curve to determine the IC50.
-
| Parameter | Description | Typical Value Range |
| Ki (nM) | Binding Affinity | <1 to >10,000 |
| EC50 (nM) | Agonist Potency | <1 to >10,000 |
| IC50 (nM) | Antagonist Potency | <1 to >10,000 |
| Emax (%) | Agonist Efficacy | 0 - 120% (relative to standard) |
| Table 1: Key quantitative parameters derived from in vitro receptor pharmacology assays. |
Part 3: Tier 3 Protocols - Early Safety and Metabolic Profiling
A potent and selective compound is of little value if it carries significant safety risks or has poor drug-like properties. Early assessment of cardiotoxicity and drug-drug interaction potential is a mandatory step in modern drug discovery.[10][11]
Protocol: hERG Potassium Channel Safety Assay
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[12] Therefore, assessing hERG liability early is critical. The gold-standard method is manual patch-clamp electrophysiology.[13]
Causality: This assay directly measures the flow of ions through the hERG channel in the presence of the test compound. Inhibition of this current indicates a potential for QT prolongation and cardiotoxicity.
Self-Validation: The protocol uses a specific voltage step protocol designed to elicit a characteristic hERG "tail current," isolating it from other channel currents.[14] A potent, known hERG blocker (e.g., Dofetilide) is used as a positive control to confirm assay sensitivity.[15]
Step-by-Step Methodology (Manual Patch Clamp):
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Plate cells at a low density on glass coverslips 24-48 hours prior to the experiment.
-
-
Electrophysiology Rig Setup:
-
Prepare extracellular (bath) and intracellular (pipette) solutions.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Mount a coverslip onto the recording chamber of an inverted microscope and perfuse with extracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Apply the hERG voltage protocol: Hold the cell at -80 mV, depolarize to +20 mV to open and inactivate channels, then repolarize to -50 mV to measure the peak tail current as channels recover from inactivation.[13] Repeat every 15-20 seconds.
-
Once a stable baseline current is established (5-10 minutes), perfuse the bath with the first concentration of the piperidine derivative.
-
Record until the inhibitory effect reaches a steady state (typically 3-5 minutes).
-
Repeat for a range of increasing concentrations to build a dose-response curve.
-
At the end of the experiment, apply a saturating concentration of a positive control (e.g., 1 µM Dofetilide) to measure the residual non-hERG current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Correct for any rundown by extrapolating the pre-compound baseline.
-
Calculate the percent inhibition at each concentration relative to the baseline control.
-
Plot percent inhibition vs. log concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[16][17] A fluorometric assay using human liver microsomes is a common high-throughput method for initial screening.
Causality: This assay assesses the potential of the piperidine derivative to inhibit the metabolic activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). High inhibition suggests a strong potential for clinical DDIs.
Step-by-Step Methodology (Fluorometric):
-
Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Thaw pooled human liver microsomes (HLMs) and NADPH regenerating system on ice.
-
Prepare serial dilutions of the piperidine derivative and known isoform-specific inhibitors (e.g., Ketoconazole for CYP3A4) in reaction buffer.
-
-
Assay Plate Setup (96-well, black plate):
-
Add the piperidine derivative or reference inhibitor to the wells.
-
Add the specific fluorogenic substrate for the CYP isoform being tested.
-
Add HLMs and pre-incubate for 10 minutes at 37°C.
-
Important: Include control wells without compound (100% activity) and without HLMs or NADPH (background). Also, run a parallel plate without substrate to check for compound autofluorescence.[16]
-
-
Reaction Initiation & Reading:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader.
-
Monitor the increase in fluorescence over time (kinetic mode) for 15-30 minutes. The product of the reaction is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the background rate.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition vs. log concentration and fit to determine the IC50 value for each major CYP isoform.
-
| CYP Isoform | Common Substrate | Known Inhibitor | Clinical Relevance |
| CYP3A4 | Benzyl-methyl-resorufin (BOMR) | Ketoconazole | Metabolizes ~50% of drugs |
| CYP2D6 | AMMC | Quinidine | Polymorphic; CNS drugs |
| CYP2C9 | EFC | Sulfaphenazole | NSAIDs, Warfarin |
| CYP2C19 | EFC | Ticlopidine | Clopidogrel, PPIs |
| CYP1A2 | EROD | Furafylline | Caffeine, Theophylline |
| Table 2: A representative panel for CYP450 inhibition screening.[18] |
Part 4: Tier 4 - In Vivo Pharmacokinetics and Proof-of-Concept
After a compound demonstrates a promising in vitro profile (high potency, clean selectivity, acceptable safety window), the focus shifts to its performance in a living system.[10]
Pharmacokinetic (PK) Studies: The first step is to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound in an animal model (typically rodents).[2][19] A single dose is administered (e.g., intravenously and orally), and blood samples are taken over time to measure drug concentration. This yields critical parameters like half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability (%F). The ability of piperidine-containing compounds to cross the blood-brain barrier is a key consideration for CNS targets.[20]
In Vivo Efficacy Models: Based on the compound's validated target, an appropriate animal model of disease is selected.[21] For example, a piperidine derivative targeting a CNS receptor implicated in anxiety might be tested in an elevated plus maze or open field test in mice. The goal is to demonstrate that the compound engages its target in vivo and produces a desired therapeutic effect at a dose that is well-tolerated.
References
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives scope of this review. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Preprints.org. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]
-
Eurofins. (n.d.). hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. [Link]
-
Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
-
Gvozdikova, I., & Tyukavkina, S. (2002). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]
-
Rihel, J., & Schier, A. F. (2012). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]
-
Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]
-
ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]
-
Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
-
U.S. Food & Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Schroeder, K., et al. (2008). Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. sfda.gov.sa [sfda.gov.sa]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
synthetic routes to 1,4-disubstituted piperidine scaffolds
An Application Guide to the Synthesis of 1,4-Disubstituted Piperidine Scaffolds
Abstract
The 1,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to the scaffold's ability to orient substituents in precise three-dimensional space, enabling optimal interactions with biological targets, while often conferring favorable pharmacokinetic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal synthetic strategies to access this privileged scaffold. We will explore field-proven protocols, from classical cyclization reactions to modern catalytic cross-couplings, with an emphasis on the underlying chemical logic, practical experimental details, and the strategic selection of synthetic routes.
The Strategic Importance of the Piperidine Core in Drug Design
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry.[1] Its chair-like conformation provides a rigid framework for presenting substituents in well-defined axial and equatorial positions. The 1,4-disubstitution pattern is particularly significant as it places functional groups at opposite ends of the ring, minimizing steric hindrance and allowing for the creation of "extended" molecular shapes that can bridge distant binding pockets in a protein target. Furthermore, the nitrogen atom at the 1-position serves as a critical handle for modulating polarity, basicity, and overall physicochemical properties, which are crucial for absorption, distribution, metabolism, and excretion (ADME).
This guide is structured around the most versatile and reliable methods for constructing the 1,4-disubstituted piperidine core, beginning with the synthesis of key intermediates and progressing to advanced functionalization techniques.
Foundational Strategy: Synthesis via C4-Functionalization of N-Substituted Piperidones
A dominant and highly flexible approach to 1,4-disubstituted piperidines involves the initial synthesis of an N-substituted-4-piperidone, which serves as a versatile hub for introducing a wide array of substituents at the C4 position. The choice of the nitrogen substituent (the "1-substituent") is often the first strategic decision.
Synthesis of Key Intermediate: N-Boc-4-Piperidone
The tert-butoxycarbonyl (Boc) protecting group is frequently employed due to its stability under a wide range of conditions and its facile removal under acidic conditions. N-Boc-4-piperidone is a commercially available but also readily synthesized building block crucial for many synthetic campaigns, including the illicit synthesis of fentanyl and its analogues.[2][3]
Protocol 1: Synthesis of N-Boc-4-Piperidone
This protocol describes the N-protection of 4-piperidone monohydrate hydrochloride. The initial step involves neutralization of the hydrochloride salt with a base, followed by reaction with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
Methanol (MeOH)
-
Triethylamine (TEA, 1.45 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.28 eq)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount, ~0.02 eq)
-
Dichloromethane (DCM)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol). Stir for 5 minutes at room temperature.[4]
-
Add Boc₂O (34 g, 168 mmol) in portions over 5 minutes, followed by the addition of a catalytic amount of DMAP (0.4 g, 3 mmol).[4]
-
Allow the solution to stir at ambient temperature for 20-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in dichloromethane (100 mL).
-
Transfer the organic solution to a separatory funnel and wash sequentially with 2M HCl (2 x 70 mL), saturated NaHCO₃ solution (70 mL), and finally with brine (50 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white solid. The product is often of sufficient purity for subsequent steps.[4]
Causality: Triethylamine is used to neutralize the hydrochloride salt of the starting material, liberating the free secondary amine which is the active nucleophile. DMAP acts as a nucleophilic catalyst to accelerate the acylation of the amine by Boc₂O. The acidic and basic washes are critical for removing unreacted starting materials and byproducts.
Synthesis of Key Intermediate: N-Aryl-4-Piperidones
The direct introduction of an aryl group onto the piperidine nitrogen is a key step in the synthesis of many CNS agents.[5][6] While several methods exist, an efficient approach involves a displacement reaction on an activated piperidinium salt.
Protocol 2: Synthesis of N-Aryl-4-Piperidones via Piperidinium Salt Exchange
This two-step method avoids the often tedious synthesis of precursors like 1,5-dichloro-3-pentanone.[5] It begins with the preparation of an N-methyl-N-benzyl-4-oxopiperidinium salt, which then undergoes an exchange reaction with a chosen aniline.
Step A: Synthesis of N-methyl-N-benzyl-4-oxopiperidinium iodide
-
Dissolve commercially available N-benzyl-4-piperidone (1.0 eq) in acetone.
-
Add methyl iodide (excess, ~1.5-2.0 eq).
-
Stir the reaction at room temperature for 16-24 hours. The iodide salt will precipitate from the solution.
-
Collect the solid product by filtration, wash with cold acetone, and dry in vacuo.[6]
Step B: Aniline Exchange Reaction
-
Set up a reflux apparatus and add the desired aniline (1.0 eq), potassium carbonate (K₂CO₃, ~0.14 eq), and ethanol.[6][7]
-
Heat the solution to reflux.
-
Prepare a slurry of the N-methyl-N-benzyl-4-oxopiperidinium iodide salt (1.5 eq) from Step A in water.
-
Add the slurry dropwise to the refluxing aniline solution over 30 minutes.[7]
-
Continue heating at reflux for an additional 45-60 minutes. Monitor reaction completion by TLC.
-
After cooling to room temperature, add water to the reaction mixture and extract the product with dichloromethane (2 x volumes).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., hexane:ethyl acetate) to yield the desired N-aryl-4-piperidone.[7]
Causality: The quaternization of N-benzyl-4-piperidone in Step A creates a good leaving group (N-benzyl-N-methylamine). In Step B, the aniline acts as a nucleophile, attacking the piperidine ring and displacing the leaving group. Potassium carbonate acts as a mild base. The reaction is generally effective for anilines with both electron-donating and electron-withdrawing groups, though yields may be lower for sterically hindered or highly electron-deficient anilines.[5]
C4-Position Functionalization: Reductive Amination
With the N-substituted-4-piperidone in hand, reductive amination is arguably the most powerful and widely used method for introducing a nitrogen-based substituent at the C4 position. This reaction forms a C-N bond in a one-pot procedure by first forming an iminium ion intermediate, which is then reduced in situ.[8][9]
Protocol 3: One-Pot Reductive Amination of N-Boc-4-Piperidone
This protocol details the reaction of N-Boc-4-piperidone with a primary amine (in this case, aniline) using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Acetic Acid (1.0 eq)
-
Dichloromethane (DCM)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
2M Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in dichloromethane (13 mL).[2]
-
Cool the mixture in an ice bath.
-
Add STAB (3.19 g, 15.06 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Quench the reaction by diluting the mixture with 15 mL of 2M aqueous NaOH and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[2]
-
If necessary, purify by column chromatography.
Causality: Acetic acid catalyzes the formation of the iminium ion intermediate between the piperidone and the aniline. STAB is the reducing agent of choice because it is less basic and more selective than reagents like sodium borohydride, reducing the iminium ion much faster than it reduces the starting ketone, thereby minimizing side reactions.[10]
Advanced Strategy: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for constructing C-N and C-C bonds with high efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions are at the forefront of these methods.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, directly coupling an amine (like a piperidine) with an aryl halide or triflate.[11][12] This is an excellent alternative to the multi-step methods for creating N-aryl piperidines, especially for complex or sensitive substrates.
Protocol 4: Buchwald-Hartwig Amination for N-Arylation of Piperidine
This representative protocol describes the coupling of piperidine with a heteroaryl bromide. The choice of palladium precatalyst, ligand, and base is crucial for success and often requires optimization.[13]
Materials:
-
Aryl or Heteroaryl Bromide (e.g., 4-bromotoluene, 1.0 eq)
-
Piperidine (1.2 eq)
-
Palladium Precatalyst (e.g., an (NHC)Pd(allyl)Cl complex, 1-3 mol%)[14]
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, NaOtBu, and the aryl bromide.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent, followed by the piperidine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the strong base (NaOtBu) to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl piperidine and regenerate the Pd(0) catalyst.[11] The choice of a sterically hindered phosphine or N-heterocyclic carbene (NHC) ligand is critical to promote the reductive elimination step.[13][14]
C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[15] To functionalize the C4 position of a piperidine, a common strategy is to first convert the C4-keto group of N-Boc-4-piperidone into a reactive handle like a vinyl triflate, which can then participate in the coupling reaction.
Protocol 5: Suzuki Coupling for C4-Arylation
This two-step protocol involves the synthesis of a vinyl triflate from N-Boc-4-piperidone, followed by a Suzuki coupling.
Step A: Synthesis of N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise and stir for 1 hour to form the enolate.
-
Add a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl, extract with ether, wash with water and brine, dry, and purify by chromatography to yield the vinyl triflate.
Step B: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the vinyl triflate from Step A (1.0 eq), the desired arylboronic acid (e.g., (4-methylphenyl)boronic acid, 1.2 eq), and a base such as potassium carbonate (2.0 eq).[15]
-
Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%).[15]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a solvent system, typically 1,4-dioxane and water (e.g., 5:1 ratio).[15]
-
Stir the mixture at 80-90 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the C4-aryl-tetrahydropyridine product.
-
The resulting double bond can be readily reduced (e.g., by catalytic hydrogenation with H₂/Pd-C) to afford the final 1,4-disubstituted piperidine.
Causality: The Suzuki reaction's catalytic cycle is initiated by the oxidative addition of the vinyl triflate to the Pd(0) catalyst.[16] The base activates the boronic acid for the transmetalation step, where the aryl group is transferred to the palladium center. Reductive elimination then forms the new C-C bond and regenerates the catalyst.[15]
Comparative Summary and Strategic Selection
The optimal synthetic route depends heavily on the target molecule's specific structure and the availability of starting materials.
| Strategy | Key Transformation | Primary Use Case | Advantages | Limitations |
| N-Substituted Piperidone Functionalization | Reductive Amination, Nucleophilic Addition | Rapid diversification at C4 from a common intermediate. | Highly versatile, vast library of amines/nucleophiles available, robust and scalable reactions. | Requires synthesis of the piperidone intermediate; may have stereocontrol challenges at C4. |
| Buchwald-Hartwig Amination | Pd-catalyzed C-N coupling | Direct N-arylation or N-vinylation of the piperidine core. | Excellent functional group tolerance, broad scope of aryl halides, mild conditions.[12] | Requires specialized catalysts/ligands, potential for metal contamination in the final product. |
| Suzuki-Miyaura Coupling | Pd-catalyzed C-C coupling | Introduction of aryl/vinyl groups at C4. | Mild conditions, high yields, commercially available boronic acids, excellent functional group tolerance.[15] | Requires conversion of the C4 position to a halide/triflate; potential for metal contamination. |
Visual Schematics of Key Synthetic Workflows
General Synthetic Pathways
The following diagram illustrates the central role of N-substituted-4-piperidones and how different strategies diverge to create the final 1,4-disubstituted scaffold.
Caption: Key synthetic pathways to 1,4-disubstituted piperidines.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]
-
Tortolani, D. R., & Poss, M. A. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(8), 1261–1262. Available at: [Link]
-
(n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789–795. Available at: [Link]
-
Tortolani, D. R., & Poss, M. A. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Available at: [Link]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]
-
(n.d.). Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
(n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. OUCI. Available at: [Link]
-
Semantic Scholar. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Available at: [Link]
-
(n.d.). Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]
-
DTIC. (2025). Piperidine Synthesis. Available at: [Link]
-
D'yachenko, I. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4805. Available at: [Link]
-
PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available at: [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Available at: [Link]
-
Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 1-Boc-4-piperidone, 98%. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Available at: [Link]
-
(n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts, 15(11), 1221. Available at: [Link]
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]
-
Fingerprint. (n.d.). Nucleophilic addition to 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone. Available at: [Link]
-
PubMed Central (PMC). (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Available at: [Link]
-
(n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
PubMed. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Available at: [Link]
-
Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633–640. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
PubMed. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Available at: [Link]
-
United Nations Economic and Social Council. (2024). Assessment of 4-piperidone and 1-boc-4-piperidone for possible inclusion in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. Available at: [Link]
-
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Available at: [Link]
-
ACS Publications. (n.d.). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Available at: [Link]
-
National Institutes of Health. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available at: [Link]
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... Available at: [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8098. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Available at: [Link]
-
ACS Publications. (n.d.). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. Available at: [Link]
-
ResearchGate. (n.d.). Conjugate Addition Reactions of Organocopper Reagents. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Document Viewer [docs.un.org]
- 4. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Convenient Synthesis to <i>N</i>-Aryl-Substituted 4-Piperidones [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. wwjmrd.com [wwjmrd.com]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of 4-Amino-1-(cyclopropylmethyl)piperidine
This guide provides in-depth technical support for the Boc deprotection of 4-amino-1-(cyclopropylmethyl)piperidine. It is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions encountered during this common synthetic step. The information herein is based on established principles of organic chemistry and field-proven insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the Boc deprotection of 4-amino-1-(cyclopropylmethyl)piperidine, providing a foundational understanding of the reaction and its nuances.
1. What are the standard conditions for the Boc deprotection of 4-amino-1-(cyclopropylmethyl)piperidine?
Standard conditions for Boc deprotection involve the use of a strong acid to cleave the tert-butoxycarbonyl (Boc) group.[1][] The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[1] The reaction is typically performed at room temperature, although milder conditions (e.g., 0 °C) can be employed to minimize side reactions.
2. Why is the cyclopropylmethyl group on the piperidine nitrogen a potential issue during acidic deprotection?
The cyclopropylmethyl group is known to be sensitive to acidic conditions due to its ability to stabilize an adjacent carbocation.[3][4][5] The high strain of the cyclopropane ring gives the C-C bonds a degree of π-character, which allows for effective overlap with a neighboring empty p-orbital.[4] This electronic feature, while stabilizing, also predisposes the cyclopropylmethyl cation to undergo rearrangements, which can lead to undesired side products.[4][6]
3. What are the primary side reactions to anticipate during this deprotection?
The main side reactions stem from the potential formation of a cyclopropylmethyl carbocation. These include:
-
Ring-opening and rearrangement: The cyclopropylmethyl cation can rearrange to form more stable homoallylic or cyclobutyl cations, leading to the formation of the corresponding amine byproducts.[4][6]
-
N-Dealkylation: Under harsh acidic conditions, cleavage of the cyclopropylmethyl group from the piperidine nitrogen can occur, resulting in the formation of 4-aminopiperidine.
4. How can I monitor the progress of the deprotection and the formation of side products?
The reaction progress should be monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it can help in the tentative identification of the desired product and potential side products based on their mass-to-charge ratios.
II. Troubleshooting Guide: Side Reactions and Solutions
This section provides a detailed, issue-by-issue guide to troubleshoot specific problems encountered during the Boc deprotection of 4-amino-1-(cyclopropylmethyl)piperidine.
Problem 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product after the expected reaction time.
-
Low yield of the desired product.
Potential Causes:
-
Insufficient acid concentration or equivalents.
-
Short reaction time.
-
Low reaction temperature.
-
Presence of basic impurities in the starting material or solvent that neutralize the acid.
Solutions:
-
Increase Acid Concentration: If using a dilute acid solution, consider increasing the concentration or the number of equivalents of the acid.
-
Extend Reaction Time: Continue to monitor the reaction for a longer period.
-
Increase Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents and reagents.
Problem 2: Formation of an N-Dealkylated Side Product (4-Aminopiperidine)
Symptoms:
-
An unexpected peak in the LC-MS corresponding to the mass of 4-aminopiperidine.
Mechanism: Under harsh acidic conditions, the piperidine nitrogen can be protonated, and the C-N bond between the piperidine and the cyclopropylmethyl group can be cleaved, leading to the formation of 4-aminopiperidine and a cyclopropylmethyl cation.
Caption: N-Dealkylation under harsh acidic conditions.
Solutions:
-
Use Milder Acidic Conditions: Switch from neat TFA to a solution of 20-50% TFA in DCM. Alternatively, use 4M HCl in dioxane, which is often considered milder.[7]
-
Lower the Reaction Temperature: Perform the reaction at 0 °C to reduce the rate of the dealkylation side reaction.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-exposure to the acid.
Problem 3: Formation of Rearranged, Ring-Opened Side Products
Symptoms:
-
Presence of unexpected peaks in the LC-MS with the same mass as the desired product.
-
Complex proton and carbon NMR spectra of the purified product, suggesting the presence of isomers.
Mechanism: The highly stabilized cyclopropylmethyl carbocation, which can form transiently, is in equilibrium with cyclobutyl and homoallylic carbocations. These can then be trapped by the piperidine nitrogen to form the corresponding side products.[4][6]
Caption: Equilibrium of the cyclopropylmethyl carbocation.
Solutions:
-
Employ Milder Deprotection Conditions: As with N-dealkylation, milder acids, lower temperatures, and shorter reaction times are crucial.
-
Consider Alternative Deprotection Methods: If acidic conditions consistently lead to rearrangement, explore non-acidic Boc deprotection methods, although these are less common and may require significant optimization. Thermal deprotection is a possibility but may not be compatible with all substrates.[7]
III. Recommended Experimental Protocol: Mild Boc Deprotection
This protocol is designed to minimize the side reactions discussed above.
Materials:
-
N-Boc-4-amino-1-(cyclopropylmethyl)piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-protected piperidine derivative (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.
-
Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until the effervescence ceases and the pH of the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
IV. Data Presentation: Potential Side Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Identification Notes |
| Desired Product: 4-Amino-1-(cyclopropylmethyl)piperidine | C9H18N2 | 154.25 | Expected major product. |
| Side Product 1: 4-Aminopiperidine | C5H12N2 | 100.16 | N-dealkylation product. |
| Side Product 2: 4-Amino-1-(but-3-en-1-yl)piperidine | C9H18N2 | 154.25 | Homoallylic rearrangement product. Isomeric with the desired product. |
| Side Product 3: 4-Amino-1-cyclobutylpiperidine | C9H18N2 | 154.25 | Cyclobutyl rearrangement product. Isomeric with the desired product. |
V. Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the deprotection.
VI. References
-
Bates, R. B., & Ogle, C. A. (2007). Carbanion and carbocation chemistry. PubMed. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 294-309. [Link]
-
Kotake, H., & Inaba, S. (1989). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
O'Brien, P. (2008). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Link]
-
Google Patents. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.
-
ResearchGate. (2018). I have used Lys(Tfa)Fmoc-OH in peptide synthesis . Deprotection of Tfa gr took place in 24h by aqueous piperidine at rt. chances for racemization? [Link]
-
National Institutes of Health. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
ResearchGate. (2001). 1-Methyl 1′-cyclopropylmethyl: An acid labile O-protecting group for polymer-supported oligosaccharide synthesis. [Link]
-
National Institutes of Health. (2014). Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. [Link]
-
Journal of the American Chemical Society. (1971). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. [Link]
-
Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by amination (allylation). [Link]
-
National Institutes of Health. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. [Link]
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
ResearchGate. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? [Link]
-
Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimization of Reductive Amination Conditions for Piperidines
Welcome to the Technical Support Center for the optimization of reductive amination in piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this crucial synthetic transformation. Reductive amination is a cornerstone for C-N bond formation, with at least a quarter of such reactions in the pharmaceutical industry utilizing this method due to its operational simplicity and versatility.[1][2] This guide will equip you with the knowledge to navigate the nuances of this reaction for the successful synthesis of piperidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of reductive amination for piperidine synthesis?
Reductive amination is a two-step, often one-pot, process that forms a new C-N bond.[1] It begins with the reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or an iminium ion intermediate. This intermediate is then reduced by a suitable reducing agent to yield the final amine product.[1] In the context of piperidine synthesis, this can be an intermolecular reaction of a suitable amine with a dicarbonyl compound or an intramolecular cyclization of an amino-aldehyde or amino-ketone.
Q2: Why is pH control so critical in reductive amination?
The formation of the iminium ion intermediate is a pH-dependent equilibrium.[3][4] The initial condensation of the amine and carbonyl to form a carbinolamine is followed by acid-catalyzed dehydration to the iminium ion. If the pH is too high (too basic), the dehydration step is slow. If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic and preventing the initial condensation. For most reductive aminations, a mildly acidic pH of 4-6 is optimal.[3] This can often be achieved by adding a catalytic amount of acetic acid.
Q3: Which reducing agent should I choose for my reaction?
The choice of reducing agent is paramount and depends on the substrate's reactivity and the desired selectivity.[4] The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5]
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): Often the reagent of choice. It is a mild and selective reducing agent for iminium ions and is effective in slightly acidic conditions.[4][6][7] It is moisture-sensitive and not compatible with methanol.[8][9]
-
Sodium cyanoborohydride (NaBH₃CN): Also effective and selective for iminium ions, but it is highly toxic.[4] It is not sensitive to water and is often used in methanolic solutions.[8]
-
Sodium borohydride (NaBH₄): A less selective reducing agent that can also reduce the starting aldehyde or ketone.[4][8] It is typically used in a two-step process where the imine is pre-formed before the addition of the reducing agent.[4]
Q4: Do I need to protect the piperidine nitrogen during subsequent synthetic steps?
It is often highly recommended to use an N-protected piperidine derivative, for example, with a Boc or Cbz group. This is especially important when using reagents that can react with the basic piperidine nitrogen, thus preventing side reactions.[10] The protecting group can be removed in a later step if the free amine is required.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination for piperidine formation, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in reductive amination. A systematic approach is key to diagnosing the root cause.
-
Explanation: The equilibrium between the starting materials and the iminium ion may not be favorable under the current reaction conditions.
-
Troubleshooting Steps:
-
Optimize pH: As mentioned, a mildly acidic pH (4-6) is crucial.[3] Use a weak acid like acetic acid to catalyze imine formation. If your amine is a weak base, you may require more acidic conditions.[3]
-
Remove Water: The formation of the imine from the carbinolamine intermediate is a dehydration reaction. Adding a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the iminium ion.
-
Pre-formation of the Imine: Consider a two-step procedure where the amine and carbonyl are stirred together (with or without a catalyst and dehydrating agent) for a period to form the imine before adding the reducing agent.[4] You can monitor imine formation by techniques like NMR.[11][12]
-
-
Explanation: Borohydride-based reducing agents are sensitive to certain conditions.
-
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is oven-dried and use anhydrous solvents, especially when using moisture-sensitive reagents like STAB.[3][4]
-
pH Incompatibility: Some reducing agents, like sodium borohydride, are unstable at low pH.[3] If acidic conditions are necessary for imine formation, consider a pH-tolerant reducing agent like sodium triacetoxyborohydride (STAB).[3]
-
-
Explanation: The nature of your starting materials can significantly impact the reaction's success.
-
Troubleshooting Steps:
-
Steric Hindrance: Highly substituted carbonyls or amines can slow down the reaction.[3] In such cases, you might need to increase the reaction temperature or use a more reactive reducing agent.
-
Purity of Starting Materials: Impurities can interfere with the reaction. Ensure your starting materials are of high purity, and purify them if necessary.[3]
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products.
-
Explanation: This is a common side reaction, especially when using less selective reducing agents like sodium borohydride.[4]
-
Troubleshooting Steps:
-
Explanation: If you are starting with a primary amine, it's possible for the newly formed secondary amine to react again with the carbonyl starting material, leading to a tertiary amine byproduct.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl to minimize the chances of the product reacting further.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the iminium ion as it is formed, keeping the concentration of the product amine low.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity | Optimal pH | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High (Iminium > Carbonyl) | Mildly Acidic (4-6) | DCM, DCE, THF | Moisture-sensitive, not compatible with methanol.[8][9] Safer than NaBH₃CN.[7] |
| Sodium Cyanoborohydride | NaBH₃CN | High (Iminium > Carbonyl) | Acidic to Neutral | Methanol, Ethanol | Highly toxic.[4] Not water-sensitive.[8] |
| Sodium Borohydride | NaBH₄ | Low (Reduces both iminium and carbonyl) | Neutral to Basic | Methanol, Ethanol | Less selective, often requires a two-step process.[4][8] Unstable at low pH.[3] |
Experimental Protocols
Example Protocol: Synthesis of 1-Benzyl-4-methylpiperidine via Reductive Amination
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
4-Methylpiperidone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-methylpiperidone in anhydrous DCM, add benzylamine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-4-methylpiperidine.[3]
Visualizations
Caption: General mechanism of reductive amination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
Welcome to the technical support guide for the purification of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine by flash chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and solutions to common challenges encountered during this specific purification process.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve problems during your experiment.
Q1: My compound is streaking or tailing significantly on both the TLC plate and during the column run. What's causing this and how do I fix it?
A1: This is the most common issue when purifying amine-containing compounds like piperidine derivatives on standard silica gel.
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom on the piperidine ring can interact strongly with these acidic sites via acid-base interactions. This strong, non-specific binding causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing or streaking.[1]
-
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[2] The volatile base will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Self-Validation: Run two TLC plates side-by-side. Spot your crude material on both. Elute one in your standard mobile phase and the other in the same mobile phase containing 1% Et₃N. The spot on the base-modified plate should be significantly more compact and less streaky.
-
Q2: I can't achieve good separation between my product and a closely-running impurity. How can I optimize the resolution?
A2: Poor separation occurs when the affinities of your product and the impurity for the stationary phase are too similar. Improving resolution requires adjusting the selectivity of your chromatography system.
-
Causality: The polarity of the mobile phase is not optimal for differentiating between the target compound and the impurity. A simple isocratic (constant solvent ratio) or steep gradient elution may not provide sufficient resolution.
-
Solutions:
-
Shallow Gradient Elution: A shallow gradient is often more effective than an isocratic one for separating closely related compounds.[3] Instead of a large step-change in solvent polarity (e.g., from 10% to 50% Ethyl Acetate), try a more gradual increase (e.g., 10% to 30% over 10-15 column volumes). This allows more time for the compounds to interact differently with the stationary phase.
-
Change Solvent System: The "selectivity" of the separation can be altered by changing the composition of the mobile phase. If you are using an Ethyl Acetate (EtOAc)/Hexane system, consider switching to a Dichloromethane (DCM)/Methanol (MeOH) system. DCM and MeOH interact differently with both the analyte and the silica gel compared to EtOAc and Hexane, which can often dramatically change the relative retention factors (Rf) of your compounds and improve separation.
-
Check Column Loading: Overloading the column is a common cause of poor separation.[4] As a rule of thumb, the amount of crude material loaded should be 1-5% of the mass of the silica gel in the column. If separation is difficult, reduce the load to <1%.
-
Q3: My product seems to have disappeared. It's not eluting from the column, even with a highly polar mobile phase. What happened?
A3: This alarming situation can arise from a few key issues.
-
Causality & Solutions:
-
Compound Crashing Out: Your compound may have precipitated at the top of the column if it was not fully soluble in the initial mobile phase.[1] This is common when a strong solvent like pure DCM or MeOH is used to dissolve the sample for loading, but the starting mobile phase is very non-polar (e.g., 95% Hexane). Always dissolve your crude sample in the minimum amount of the initial mobile phase solvent if possible. If a stronger solvent is necessary for dissolution, consider "dry loading".
-
Irreversible Binding/Decomposition: While less common for BOC-protected amines on neutral silica, some highly basic or sensitive compounds can bind irreversibly or decompose.[1] You can test for stability by dissolving a small amount of your crude material in the mobile phase with some silica gel and stirring for an hour. Re-run a TLC to see if the product spot is diminished or if new spots have appeared.
-
Fractions are Too Dilute: It's possible the compound did elute, but the fractions are too dilute to be detected by your TLC visualization method (e.g., UV lamp).[1] Try concentrating a few fractions in the expected elution range and re-spotting them on a TLC plate.
-
Q4: The final product is still impure, and I suspect the BOC group was cleaved during purification. Is this possible?
A4: Yes, cleavage of the tert-butoxycarbonyl (Boc) protecting group is a potential side reaction.
-
Causality: The Boc group is notoriously labile (sensitive) to acidic conditions.[5] If the silica gel used is particularly acidic or if the solvents contain acidic impurities (e.g., older bottles of DCM can contain trace HCl), the Boc group can be partially or fully cleaved. This would result in the formation of 1-(cyclopropylmethyl)-4-aminopiperidine, a much more polar impurity.
-
Troubleshooting & Prevention:
-
Use Neutral Silica: For sensitive compounds, use high-purity, neutral silica gel.
-
Add a Base: As mentioned in Q1, adding 0.5-1% triethylamine to the eluent will neutralize the silica surface and prevent acid-catalyzed degradation.
-
Fresh Solvents: Use fresh, high-quality solvents to avoid acidic contaminants.
-
Confirmation: The de-protected amine will have a much lower Rf value on TLC and will likely stain differently with certain stains (e.g., ninhydrin). You can confirm its presence by comparing the TLC of your purified fractions to a sample of the crude material intentionally treated with a mild acid like trifluoroacetic acid (TFA).
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting solvent system for TLC analysis and flash chromatography? A: A good starting point for developing your TLC method is a mixture of Ethyl Acetate and Hexane. Begin with a 30:70 (v/v) mixture of EtOAc:Hexane and adjust the polarity as needed to achieve an Rf value for your product of approximately 0.3-0.4.[1] For the column, start the gradient at a polarity lower than your TLC conditions (e.g., if 30% EtOAc gives an Rf of 0.35, start the column at 10-15% EtOAc). A Dichloromethane/Methanol system is an excellent alternative if separation is poor in EtOAc/Hexane.[6]
Q: What are the most likely process-related impurities I should be trying to separate? A: Common impurities originate from the synthetic route. For a typical reductive amination or alkylation to produce your target molecule, you should look for:
-
Unreacted Starting Materials: 4-(N-BOC-Amino)piperidine and cyclopropylmethyl bromide (or aldehyde/ketone).
-
Over-Alkylated Product: Formation of a quaternary ammonium salt, although less common, can occur.[2]
-
Byproducts from Synthesis: Impurities from previous steps or side reactions specific to your synthetic pathway.[5]
Q: How should I prepare my crude sample for loading onto the column? A: The goal is to load the sample in a concentrated band at the top of the column.[4]
-
Wet Loading (Preferred): Dissolve the crude material in the absolute minimum amount of the initial, low-polarity mobile phase. If solubility is an issue, use a slightly stronger solvent like DCM, but keep the volume to a minimum. Pipette this solution carefully and evenly onto the top of the packed column bed.[4]
-
Dry Loading (for poor solubility): Dissolve the crude material in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder of your crude material adsorbed onto the silica. Carefully layer this powder on top of the packed column. This technique often results in better separation for difficult-to-dissolve samples.[4]
Q: Which visualization techniques are best for analyzing fractions by TLC? A: Since the piperidine ring lacks a strong chromophore, standard UV visualization (254 nm) may not be very sensitive.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with most organic compounds and will show your product as a yellow/brown spot on a purple background.
-
Ninhydrin Stain: While the primary amine is BOC-protected, this stain can be useful for detecting any de-protected amine impurity, which will show up as a distinct colored spot (often purple or yellow).[7]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.
Experimental Protocol & Data
Workflow for Flash Chromatography Purification
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
TLC Method Development:
-
Prepare a developing chamber with a mobile phase of 30% Ethyl Acetate in Hexane plus 1% Triethylamine.
-
Dissolve a small amount of your crude material in DCM or EtOAc and spot it on a silica gel TLC plate.
-
Develop the plate and visualize it using a KMnO₄ stain.
-
Adjust the EtOAc/Hexane ratio until the desired product has an Rf of ~0.3-0.4.
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (e.g., a 40g silica column for 400-800 mg of crude material).
-
Slurry pack the column with silica gel in the initial, low-polarity solvent (e.g., 10% EtOAc/Hexane + 1% Et₃N). Ensure the packed bed is stable and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum required volume of the initial mobile phase or DCM.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Open the column outlet to allow the sample to enter the silica bed, then carefully add a small layer of sand or fritted disc to protect the surface.
-
-
Elution and Fraction Collection:
-
Fill the column with the initial mobile phase.
-
Apply pressure (flash chromatography system or gentle air pressure) to begin elution at an optimal flow rate.[4]
-
Collect fractions of a consistent volume (e.g., 15-20 mL).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using the TLC method developed in step 1.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product by ¹H NMR, LC-MS, or another suitable analytical technique.
-
Data Presentation: Example Solvent Gradient
This table outlines a typical shallow gradient for this purification. The total gradient volume is usually 15-20 column volumes (CV).
| Gradient Step | % Ethyl Acetate in Hexane (+1% Et₃N) | Column Volumes (CV) | Purpose |
| 1. Equilibration | 10% | 2-3 CV | Equilibrate the column and ensure a stable baseline. |
| 2. Elution Start | 10% | 3-4 CV | Elute very non-polar impurities. |
| 3. Shallow Ramp | 10% → 30% | 10 CV | Elute the target compound while separating it from close impurities. |
| 4. Wash | 50% - 70% | 2-3 CV | Elute all remaining highly polar compounds from the column. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common flash chromatography issues.
References
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of a dipeptide derivative: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Available from: [Link]
-
National Forensic Laboratory, Slovenia. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. Available from: [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
-
YMC. HPLC Troubleshooting Guide. Available from: [Link]
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
Angene Chemical. TLC of aminoacids and short peptides. Available from: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. TLC of aminoacids and short peptides [reachdevices.com]
Technical Support Center: N-Cyclopropylmethylation of Sterically Hindered Piperidines
Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the N-cyclopropylmethylation of sterically hindered piperidines. The unique steric and electronic properties of this transformation often lead to challenges not seen in standard N-alkylation reactions. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific experimental issues.
Core Challenge: The Steric Impasse in Reductive Amination
The N-cyclopropylmethylation of a secondary piperidine is most commonly achieved via a one-pot reductive amination protocol. This process involves the condensation of the piperidine with cyclopropanecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ by a hydride source.
The primary obstacle arises from steric hindrance around the piperidine nitrogen. Bulky substituents, particularly at the C2 and C6 positions, impede the approach of the aldehyde, making the formation of the crucial iminium ion intermediate the rate-limiting and often challenging step.[1]
Caption: The reaction pathway for N-cyclopropylmethylation.
Troubleshooting Guide
Q1: My reaction shows very low or no conversion. What are the primary causes and how can I improve the yield?
Answer: This is the most common issue and almost always traces back to the difficulty in forming the sterically congested iminium ion intermediate. When bulky groups on the piperidine ring shield the nitrogen, the nucleophilic attack on the aldehyde carbonyl is kinetically disfavored.
Causality & Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion may lie far to the left.
-
Solution 1: Add an Acid Catalyst. The formation of the iminium ion from the hemiaminal intermediate is acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid (AcOH) can significantly accelerate this rate-limiting step. Typically, 1-2 equivalents are used.[2][3] However, avoid strong acids which can promote side reactions with the cyclopropyl group.
-
Solution 2: Increase Temperature. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully, as elevated temperatures can also lead to reagent decomposition.
-
Solution 3: Remove Water. The formation of the iminium ion releases water. Adding a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), can shift the equilibrium toward the product, driving the reaction forward.
-
-
Incorrect Choice of Reducing Agent: The choice of hydride source is critical. A reagent that is too reactive will reduce the aldehyde before it can condense with the amine. A reagent that is too mild may not reduce the sterically hindered iminium ion effectively.
-
Solution: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is the gold standard for challenging reductive aminations. Its mildness and steric bulk prevent it from readily reducing the aldehyde, but it is highly effective at reducing the more electrophilic iminium ion intermediate.[2][4] It is generally superior to the more toxic sodium cyanoborohydride (NaBH₃CN).
-
-
Solvent Effects: The reaction solvent can influence the solubility of reagents and the stability of intermediates.
-
Solution: Use an Anhydrous, Aprotic Solvent. 1,2-Dichloroethane (DCE) is the preferred solvent for these reactions as it generally provides faster reaction rates.[3] Tetrahydrofuran (THF) is also a viable option. Ensure the solvent is anhydrous to avoid hydrolyzing the iminium intermediate.
-
Optimized Starting Protocol
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting aldehyde being reduced to an alcohol. How do I prevent this?
Answer: The formation of cyclopropylmethanol indicates that your reducing agent is reacting with the aldehyde starting material before it has a chance to form the iminium ion with the piperidine. This is a classic selectivity problem.
Causality & Solutions:
-
Overly Reactive Hydride Source: Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are not selective and will rapidly reduce aldehydes.
-
Reaction Staging: Adding all reagents at once when iminium formation is slow can allow the aldehyde to be reduced.
-
Solution: Employ a two-step, one-pot procedure. First, stir the sterically hindered piperidine, cyclopropanecarboxaldehyde, and any acid catalyst/molecular sieves in the solvent for a period (e.g., 1-4 hours) to allow the iminium ion to form. Then, add the NaBH(OAc)₃ to perform the reduction. This ensures the target for the hydride is present in a sufficient concentration.
-
Q3: What are the best practices for handling cyclopropanecarboxaldehyde and sodium triacetoxyborohydride?
Answer: Proper handling and storage of these key reagents are crucial for reproducibility and safety.
Cyclopropanecarboxaldehyde:
-
Purity and Stability: Aldehydes, in general, are prone to oxidation to the corresponding carboxylic acid. Cyclopropanecarboxaldehyde is also volatile and flammable.[5][6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃):
-
Moisture Sensitivity: NaBH(OAc)₃ is moisture-sensitive and will decompose upon contact with water, releasing acetic acid and borates.
-
Handling: Weigh and dispense the reagent quickly in a dry environment. Do not leave the container open to the atmosphere.
-
Storage: Store in a desiccator or a dry box. Ensure the container is tightly sealed.
-
| Reagent | Key Handling Considerations | Storage Conditions |
| Cyclopropanecarboxaldehyde | Flammable liquid, volatile, prone to oxidation. Use in fume hood.[5][8] | 2-8°C, under inert gas, tightly sealed.[7] |
| Sodium Triacetoxyborohydride | Moisture-sensitive. Handle quickly in a dry environment. | Room temperature, in a desiccator, tightly sealed. |
Frequently Asked Questions (FAQs)
Q: Is direct N-alkylation with cyclopropylmethyl bromide a viable alternative?
A: While possible in theory, direct SN2 alkylation is often highly inefficient for sterically hindered secondary amines. The hindered nitrogen is a poor nucleophile, and the reaction would likely require high temperatures, leading to significant side products and potentially elimination. Reductive amination is almost always the superior and more reliable method for this specific transformation.[9] For less hindered systems, specific bases like cesium hydroxide have been shown to promote selective mono-alkylation.[10][11]
Q: Can I use the Eschweiler-Clarke reaction for this transformation?
A: No. The Eschweiler-Clarke reaction is specifically for N-methylation using formaldehyde and formic acid.[12][13] While it is a type of reductive amination, it cannot be used to introduce a cyclopropylmethyl group.
Q: How does the degree of substitution on the piperidine ring affect the reaction conditions?
A: The steric hindrance is the dominant factor. A 2,2,6,6-tetrasubstituted piperidine is significantly more challenging than a cis-2,6-disubstituted piperidine. As you increase the steric bulk, you should expect to:
-
Increase the reaction time significantly (from hours to days).
-
Require higher temperatures.
-
Potentially need a higher excess of the aldehyde and reducing agent (e.g., 1.5-2.0 equivalents of each).
-
See an overall decrease in the isolated yield.
Appendix: Experimental Protocol
Protocol 1: Optimized N-Cyclopropylmethylation of a Sterically Hindered Piperidine
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered piperidine (1.0 eq.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, ~0.1 M concentration).
-
Reagent Addition: Add cyclopropanecarboxaldehyde (1.2 - 1.5 eq.) followed by glacial acetic acid (1.5 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours. For extremely hindered substrates, add activated 4Å molecular sieves and heat the mixture to 40-50°C for 2-4 hours.
-
Reduction: Cool the mixture to room temperature (if heated). In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq.). Note: Minor gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting piperidine is consumed (typically 12-24 hours).
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
-
Scribd. Reductive Amination With Sodium Triacetoxyborohydride. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
YouTube. The Organic Chemistry Tutor. Eschweiler-Clarke Reaction. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
-
ResearchGate. Illustration of the mechanism for the reductive amination. [Link]
- Google Patents. (2002).
-
YouTube. Khan Academy. Reductive amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
YouTube. Leah4sci. Reductive Amination Reaction mechanism - Simple. [Link]
-
YouTube. The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. [Link]
-
National Institutes of Health. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]
-
ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. [Link]
-
University of South Florida Scholar Commons. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]
-
National Institutes of Health. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
ResearchGate. Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. CAS 1489-69-6: Cyclopropanecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 7. biosynth.com [biosynth.com]
- 8. Cyclopropanecarboxaldehyde | 1489-69-6 | TCI AMERICA [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 11. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 12. name-reaction.com [name-reaction.com]
- 13. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Post-Reaction Removal of Unreacted Cyclopropanecarboxaldehyde
Welcome to the technical support center for the effective removal of unreacted cyclopropanecarboxaldehyde from your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have curated this information to ensure scientific integrity and practical utility in your laboratory work.
Understanding the Challenge: The Properties of Cyclopropanecarboxaldehyde
Cyclopropanecarboxaldehyde is a valuable building block in organic synthesis, frequently used in the preparation of pharmaceuticals and agrochemicals due to its unique cyclopropyl moiety.[1][2] However, its physical and chemical properties can present challenges for its removal when it remains as an unreacted starting material.
| Property | Value | Significance for Removal |
| Boiling Point | 98-102 °C[3][4][5][6][7] | Its relatively low boiling point can sometimes allow for removal by distillation, but this is highly dependent on the boiling point of the desired product. |
| Solubility | Soluble in water and organic solvents like chloroform.[4] | High solubility in common organic solvents means simple extraction may not be effective. Its water solubility can be exploited in certain purification methods. |
| Reactivity | The aldehyde group is susceptible to oxidation and nucleophilic addition. | This reactivity can be leveraged for its selective removal through chemical means. |
| Appearance | Colorless to light orange/yellow liquid.[3][4] | Visual inspection of the product can sometimes indicate the presence of this impurity. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the post-reaction workup to remove unreacted cyclopropanecarboxaldehyde.
Scenario 1: My desired product is co-distilling with cyclopropanecarboxaldehyde.
Question: I've attempted to remove the unreacted cyclopropanecarboxaldehyde by distillation, but my product, which has a similar boiling point, is coming over with it. How can I improve the separation?
Answer: When the boiling points of your product and cyclopropanecarboxaldehyde are too close for effective simple or fractional distillation, a chemical approach is often the most effective solution. The most common and highly recommended method is to convert the aldehyde into a water-soluble salt, which can then be easily removed by liquid-liquid extraction.
The key is to utilize the reactivity of the aldehyde functional group. A widely used technique is the formation of a bisulfite adduct.[8][9] By treating the reaction mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅), the cyclopropanecarboxaldehyde will form a water-soluble adduct, while your desired product will likely remain in the organic phase.[10]
Experimental Protocol: Bisulfite Extraction for Aldehyde Removal
This protocol outlines the steps for removing cyclopropanecarboxaldehyde by forming a water-soluble bisulfite adduct.
Materials:
-
Crude reaction mixture containing the desired product and unreacted cyclopropanecarboxaldehyde
-
A water-miscible organic solvent (e.g., methanol, THF, acetonitrile, or DMF)[8][9]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
A water-immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF. This enhances the interaction between the aldehyde and the aqueous bisulfite solution.[8][9]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake to perform the extraction. Allow the layers to separate. The water-soluble bisulfite adduct of cyclopropanecarboxaldehyde will be in the aqueous layer, while your desired product should remain in the organic layer.[8][9]
-
Separation and Washing: Drain the lower aqueous layer. Wash the organic layer with deionized water to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.[9]
Diagram of the Bisulfite Extraction Workflow:
Caption: Workflow for removing cyclopropanecarboxaldehyde using bisulfite extraction.
Scenario 2: Column chromatography is not effectively separating my product from the aldehyde.
Question: I've tried to purify my product using silica gel column chromatography, but the cyclopropanecarboxaldehyde is eluting with my compound. What can I do?
Answer: This is a common issue, especially if your product and the aldehyde have similar polarities. While you could experiment with different solvent systems or stationary phases (e.g., alumina)[10], a more robust solution is to perform a chemical quench before chromatography.
By selectively reacting the aldehyde, you can drastically change its polarity, making chromatographic separation much easier.
Recommended Pre-Chromatography Quenching Methods:
-
Bisulfite Wash: Before loading your sample onto the column, perform the bisulfite extraction protocol described above. This will remove the majority of the aldehyde, making the subsequent chromatography much more effective at removing any trace amounts.
-
Reductive Quench: If your desired product is stable to reducing agents, you can selectively reduce the unreacted aldehyde to an alcohol (cyclopropylmethanol). Common reducing agents for this purpose include sodium borohydride (NaBH₄).[11][12][13] The resulting alcohol will have a different polarity than the aldehyde and your product, likely leading to better separation on a silica gel column.
Caution: Ensure that your desired product does not contain functional groups that are also susceptible to reduction by NaBH₄ (e.g., ketones, esters under certain conditions).
Frequently Asked Questions (FAQs)
Q1: Are there any chemical scavengers I can use to remove trace amounts of cyclopropanecarboxaldehyde?
A1: Yes, for removing small amounts of residual aldehyde, scavenger resins can be very effective. These are solid-supported reagents that react with and bind the aldehyde, allowing for its removal by simple filtration. Examples include polymer-bound hydrazine or amine resins. These are particularly useful in the final stages of purification to achieve high product purity.
Q2: How can I confirm that all the unreacted cyclopropanecarboxaldehyde has been removed?
A2: The most reliable way to confirm the absence of residual cyclopropanecarboxaldehyde is through analytical techniques. Headspace gas chromatography (HS-GC) is a highly sensitive method for detecting volatile organic compounds like aldehydes in a sample.[14][15] You can also use ¹H NMR spectroscopy to look for the characteristic aldehyde proton signal of cyclopropanecarboxaldehyde.
Q3: Can I recover the cyclopropanecarboxaldehyde after it has been converted to the bisulfite adduct?
A3: Yes, the formation of the bisulfite adduct is a reversible reaction.[8][9] If you need to recover the aldehyde, you can take the aqueous layer containing the adduct and basify it, typically with a sodium hydroxide solution to a strongly basic pH.[8][9] This will regenerate the cyclopropanecarboxaldehyde, which can then be extracted with an organic solvent.
Q4: My reaction is sensitive to water. Are there any non-aqueous methods for removing cyclopropanecarboxaldehyde?
A4: In anhydrous conditions, your options are more limited but still available.
-
Distillation under reduced pressure: This can be effective if your product is not volatile.
-
Chromatography: As mentioned, this can be challenging but may be successful with careful optimization of the stationary and mobile phases.
-
Use of scavenger resins: This is an excellent anhydrous method. The resin can be added to the reaction mixture, stirred for a period, and then filtered off.
Decision Tree for Selecting a Removal Method:
Caption: Decision tree for choosing a purification method.
References
-
Cyclopropanecarboxaldehyde | C4H6O | CID 123114 - PubChem. National Center for Biotechnology Information. [Link]
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
The Role of Cyclopropanecarboxaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde - Transactions of the Faraday Society (RSC Publishing). Royal Society of Chemistry. [Link]
-
Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. American Chemical Society. [Link]
-
Functional‐group transformations of cyclopropane carboxaldehydes: Reaction conditions - ResearchGate. ResearchGate. [Link]
-
Cyclopropanecarboxaldehyde, 98 | 272213-1G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]
-
cyclopropanecarboxaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. Lookchem. [Link]
-
How can I remove aldehyde from a schiff base reaction? - ResearchGate. ResearchGate. [Link]
-
How to get rid of aldehyde from reaction mixture : r/AskChemistry - Reddit. Reddit. [Link]
-
Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Open Access Pub. [Link]
-
Reduction of Ketones and Aldehdyes Made Easy! - Organic Chemistry - YouTube. YouTube. [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. Farmacia Hospitalaria. [Link]
-
Lithium aluminium hydride - Wikipedia. Wikipedia. [Link]
-
reduction of aldehydes and ketones - Chemguide. Chemguide. [Link]
-
Fractionation and purification of bioactive compounds obtained from a brewery waste stream. PubMed. [Link]
-
Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - MDPI. MDPI. [Link]
-
Aldehyde - Oxidation, Reduction, Reactions - Britannica. Britannica. [Link]
-
oxidation of aldehydes and ketones - Chemguide. Chemguide. [Link]
-
Reduction of Aldehydes and Ketones - Chemistry Steps. Chemistry Steps. [Link]
-
Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Analytical Methods - OPUS. OPUS. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopropanecarboxaldehyde | 1489-69-6 | TCI AMERICA [tcichemicals.com]
- 4. Cyclopropanecarboxaldehyde CAS#: 1489-69-6 [m.chemicalbook.com]
- 5. シクロプロパンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. guidechem.com [guidechem.com]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 13. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Boc-Protection of Secondary Amines
As a Senior Application Scientist, I've frequently guided researchers through the nuances of amine protection. The tert-butoxycarbonyl (Boc) group is a workhorse in modern synthesis for its stability and mild cleavage conditions.[1][2] However, protecting secondary amines can present unique challenges not always encountered with their primary counterparts, primarily due to increased steric hindrance and lower nucleophilicity.
This guide is structured as a series of questions you might ask when an experiment doesn't go as planned. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Part 1: Foundational Questions & Mechanism
Before troubleshooting, it's crucial to understand the reaction's core principles.
Q1: What is the fundamental mechanism for the Boc-protection of a secondary amine?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[2] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion, which is unstable and decomposes into gaseous carbon dioxide and a tert-butoxide anion.[3][4][5] The tert-butoxide, a strong base, then deprotonates the positively charged nitrogen, yielding the final N-Boc protected secondary amine and tert-butanol.[5]
Q2: Why is a base or catalyst like DMAP often required, especially for secondary amines?
While the reaction can proceed without a base, several factors make one beneficial, particularly for less reactive secondary amines:
-
Neutralizing Acid: If the amine starting material is an ammonium salt (e.g., an HCl or TFA salt), a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to generate the free, nucleophilic amine.[6]
-
Accelerating the Reaction: For weakly nucleophilic or sterically hindered secondary amines, the reaction can be sluggish. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often used to accelerate the rate. DMAP is a hyper-nucleophilic catalyst that first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[7][8] This intermediate is much more electrophilic than (Boc)₂O itself, making it more susceptible to attack by the secondary amine.[9]
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses the most common issues encountered in the lab.
Issue 1: Incomplete or No Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted secondary amine starting material, even after extended reaction times.
Q: My reaction is stalled. The amine is barely being consumed. What's the first thing to check?
A: The primary culprits are insufficient reactivity of the amine or suboptimal reaction conditions.
-
Steric Hindrance: This is the most common barrier with secondary amines. If your amine has bulky groups near the nitrogen atom, its ability to attack the (Boc)₂O is reduced.[10][11]
-
Low Nucleophilicity: Aromatic secondary amines (e.g., N-methylaniline) or those with nearby electron-withdrawing groups are poor nucleophiles.[6]
-
Solution: These substrates almost always require a catalyst. Using DMAP is standard practice. In very challenging cases, forcing conditions (higher temperature, longer times) may be necessary.
-
-
Inadequate Base: If your amine is an acid salt, ensure you have added at least one full equivalent of a base like TEA or DIPEA to liberate the free amine before adding the (Boc)₂O.[6]
| Amine Type | Typical Reactivity | Recommended Starting Conditions |
| Acyclic, Unhindered | High | 1.1 eq. (Boc)₂O, CH₂Cl₂, RT, 2-4h |
| Cyclic (e.g., Piperidine) | High | 1.1 eq. (Boc)₂O, CH₂Cl₂, RT, 1-3h |
| Sterically Hindered | Low to Medium | 1.2-1.5 eq. (Boc)₂O, DMAP (cat.), CH₂Cl₂ or THF, RT to 40°C, 12-24h |
| Aromatic (Aniline-type) | Very Low | 1.2-1.5 eq. (Boc)₂O, DMAP (cat.), Acetonitrile or Dioxane, 40-60°C, 12-24h |
Table 1: Recommended starting conditions based on secondary amine structure.
Issue 2: Low Yield After Work-up
Symptom: The reaction appears complete by TLC/LC-MS, but the isolated yield is poor.
Q: My reaction went to completion, but I lost most of my product during purification. Why?
A: Product loss often occurs during the aqueous work-up or chromatography.
-
Emulsion Formation: Boc-protected amines can act as surfactants, leading to stable emulsions during aqueous extraction, making phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions. If necessary, filter the entire mixture through a pad of Celite.
-
-
Premature Deprotection: The Boc group is acid-labile.[4][14] If your work-up involves an acidic wash (e.g., to remove a basic catalyst like DMAP), you risk cleaving the Boc group.
-
Difficulty Removing Excess (Boc)₂O: (Boc)₂O can be difficult to separate from the desired product by column chromatography, especially if the product has a similar polarity.
-
Solution: Excess (Boc)₂O can be quenched before work-up. Add a nucleophilic amine like N,N-dimethylethylenediamine or piperidine to the reaction mixture and stir for 1-2 hours. This converts the remaining (Boc)₂O to a more polar carbamate that is easily removed by an acidic wash. Alternatively, polymer-supported trisamine can be used to scavenge excess anhydride.[6]
-
Issue 3: Unexpected Side Products
Symptom: TLC/LC-MS shows the formation of one or more unexpected spots/peaks in addition to the starting material and product.
Q: I'm seeing multiple products. What are the likely side reactions?
A: Side reactions can arise from the catalyst, the substrate, or the reagents themselves.
-
DMAP-Catalyzed Side Reactions: While DMAP is an excellent catalyst, it can promote undesired reactions if used in excess or at high temperatures, especially with substrates containing other nucleophilic groups.[7][8][9] For example, it can facilitate the acylation of alcohols if present.[9]
-
Solution: Use only a catalytic amount (1-5 mol%). If side reactions persist, consider running the reaction without DMAP at a higher temperature or for a longer duration.
-
-
Reaction with Other Functional Groups: If your starting material contains other nucleophilic sites (e.g., a primary amine, a thiol, or a phenol), these may also be protected by (Boc)₂O.
-
Solution: The relative nucleophilicity often dictates the reaction site. Primary amines are generally more reactive than secondary amines. If you need to selectively protect a secondary amine in the presence of a primary one, it's often better to protect both and then selectively deprotect the primary N-Boc group, although specific reagents for this purpose exist.[16][17]
-
Part 3: Key Experimental Protocols
Protocol 1: Standard Boc-Protection of a Secondary Amine (e.g., N-benzylmethylamine)
-
Dissolve the secondary amine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.5 eq.) if starting from an amine salt, otherwise it can be omitted.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[18]
-
Upon completion (typically 2-6 hours), dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Boc-Protection of a Sterically Hindered or Weakly Nucleophilic Secondary Amine
-
Dissolve the secondary amine (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.05 eq.) in acetonitrile (approx. 0.2 M).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.) to the solution.
-
Stir the reaction at 40 °C and monitor its progress. The reaction may require 12-24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with cold 1% aq. HCl (to remove DMAP), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available from: [Link]
-
Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE). Available from: [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]
-
NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available from: [Link]
-
Reddit. Boc and tBu ester pH stability during enamine hydrolysis. Available from: [Link]
-
WordPress.com. Reactions that Work: Boc Protection | Chemtips. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
ResearchGate. How to Boc protect secondary amine on solid phase. Available from: [Link]
-
Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Available from: [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. Available from: [Link]
-
Common Organic Chemistry. Boc Protection - Common Conditions. Available from: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available from: [Link]
-
ResearchGate. Any ideas of how you can protect secondary amine with BOC on solid phase?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. reddit.com [reddit.com]
- 16. BOC Protection and Deprotection [bzchemicals.com]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis and Purification of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
Introduction
Welcome to the technical support center for the large-scale synthesis and purification of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles and have been validated through practical application in process chemistry labs. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of this important piperidine derivative.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various conditions and its ease of removal under mildly acidic conditions.[1][2] The synthesis of this compound typically involves the N-alkylation of a Boc-protected aminopiperidine with a cyclopropylmethyl halide. This guide will focus on a robust and scalable reductive amination approach.
I. Recommended Synthetic Workflow
The following section details the recommended two-step synthetic protocol for the large-scale production of this compound, starting from 4-(N-Boc-amino)piperidine and cyclopropanecarboxaldehyde.
Workflow Overview
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Reductive Amination
This procedure details the reductive amination of 4-(N-Boc-amino)piperidine with cyclopropanecarboxaldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for this transformation.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-(N-Boc-amino)piperidine | 200.28 | 100.0 g | 0.499 | 1.0 |
| Cyclopropanecarboxaldehyde | 70.09 | 42.0 g (47.5 mL) | 0.599 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 126.9 g | 0.599 | 1.2 |
| Acetic Acid (Glacial) | 60.05 | 28.5 mL | 0.499 | 1.0 |
| Dichloromethane (DCM) | - | 1.0 L | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 500 mL | - | - |
| Brine | - | 250 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
To a stirred solution of 4-(N-Boc-amino)piperidine (100.0 g, 0.499 mol) in dichloromethane (1.0 L) at room temperature, add glacial acetic acid (28.5 mL, 0.499 mol).
-
Add cyclopropanecarboxaldehyde (42.0 g, 0.599 mol) to the mixture and stir for 1 hour to facilitate iminium ion formation.[4]
-
Carefully add sodium triacetoxyborohydride (126.9 g, 0.599 mol) portion-wise over 30 minutes. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (500 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
II. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and purification, providing potential causes and actionable solutions.
Synthesis (Reductive Amination)
Q1: The reaction is sluggish or incomplete, even after extended reaction time. What could be the issue?
A1:
-
Insufficient Iminium Ion Formation: The formation of the iminium ion is a critical equilibrium step and is pH-dependent.[4]
-
Solution: Ensure that one equivalent of acetic acid has been added. For less reactive substrates, a slightly more acidic condition might be beneficial, but be cautious as highly acidic conditions can lead to the degradation of the Boc group.[5]
-
-
Reagent Quality: The quality of the reagents, particularly sodium triacetoxyborohydride, is crucial.
-
Solution: STAB is moisture-sensitive.[3] Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. The aldehyde can also oxidize over time; consider using freshly distilled aldehyde for optimal results.
-
-
Low Reaction Concentration: Very dilute conditions can slow down the reaction rate.
-
Solution: While the provided protocol is optimized for scale, ensure that the reaction concentration is appropriate. If necessary, a higher concentration can be attempted, but monitor for any exotherm.
-
Q2: I am observing a significant amount of a side product corresponding to the dialkylation of the starting amine. How can I minimize this?
A2:
-
Excess Aldehyde or Reducing Agent: Using a large excess of the aldehyde and/or the reducing agent can sometimes lead to over-alkylation.
-
Solution: Carefully control the stoichiometry. Use no more than 1.2 equivalents of the aldehyde and STAB. A slow addition of the reducing agent can also help to control the reaction.[6]
-
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions.
-
Solution: Maintain the reaction at room temperature. If side reactions are still problematic, consider running the reaction at a lower temperature (e.g., 0 °C), although this may require a longer reaction time.
-
Q3: My Boc protecting group appears to be partially cleaved during the reaction or workup. Why is this happening?
A3:
-
Acid Sensitivity: The Boc group is labile to strong acids.[1][7]
-
Solution: While acetic acid is generally mild enough, prolonged reaction times in its presence or a workup with strong aqueous acid can cause some cleavage. Ensure the workup is performed with a mild base like sodium bicarbonate. If cleavage is still an issue, consider using a non-acidic protocol, though this is often less efficient for reductive aminations. The Boc group's stability is favored under basic conditions.[5]
-
Purification
Q1: I am having difficulty purifying the final product by column chromatography. It seems to be streaking on the silica gel.
A1:
-
Basic Nature of the Amine: The piperidine nitrogen is basic and can interact strongly with the acidic silica gel, leading to poor peak shape and streaking.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonium hydroxide. This will help to improve the chromatography.
-
-
Inappropriate Solvent System: The polarity of the mobile phase might not be optimal.
-
Solution: A common solvent system for purifying such amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The addition of the basic modifier is often key.
-
Q2: My product is an oil, but I need a solid for downstream applications. How can I induce crystallization?
A2:
-
Purity Issues: Impurities can often inhibit crystallization.
-
Solution: Ensure the product is of high purity (>98% by LC-MS or NMR) before attempting crystallization. If necessary, perform an additional chromatographic purification.
-
-
Solvent Selection: The choice of solvent is critical for crystallization.
-
Solution: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, heptane, diethyl ether) until the solution becomes turbid.[8] Allow the solution to stand, possibly at a reduced temperature, to promote crystal growth. Seeding with a small crystal, if available, can also be effective.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)?
A1: Yes, but with important considerations.
-
Sodium Borohydride (NaBH₄): This reagent can reduce the aldehyde starting material.[3] Therefore, the imine must be pre-formed before the addition of NaBH₄. This typically involves a two-step, one-pot procedure where the amine and aldehyde are stirred together for a period before the reducing agent is added.
-
Sodium Cyanoborohydride (NaCNBH₃): This is a classic reagent for reductive amination and is less likely to reduce the aldehyde.[9] However, it is highly toxic and requires careful handling and quenching procedures to avoid the generation of hydrogen cyanide gas, especially under acidic conditions. For large-scale synthesis, STAB is generally a safer and more convenient alternative.
Q2: Is it possible to perform this reaction without a protecting group on the 4-amino position?
A2: It is not recommended. The primary amine at the 4-position is also nucleophilic and will compete with the secondary piperidine nitrogen in the reaction with the aldehyde, leading to a mixture of products that would be difficult to separate. The Boc group ensures the chemoselective alkylation of the piperidine nitrogen.[10]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting materials and the formation of the product. Use a suitable stain, such as ninhydrin (for the primary amine if deprotection occurs) or potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the presence of starting materials, intermediates, and side products, confirmed by their mass-to-charge ratio.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Q4: My final product appears to be unstable upon storage. What are the recommended storage conditions?
A4: While the Boc-protected compound is generally stable, the free piperidine nitrogen can be susceptible to oxidation or reaction with atmospheric carbon dioxide over long periods.[10] For long-term storage, it is recommended to store the compound as a solid in a well-sealed container at low temperatures (e.g., 2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon).
IV. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Retrieved from
-
Benchchem. (n.d.). The Enduring Advantage of Boc Protection: A Comparative Guide for Amine Protection Strategies. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from
-
ChemicalBook. (2025). 4-N-BOC-Aminopiperidine. Retrieved from
-
Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Retrieved from
-
ACS Publications. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from
-
Request PDF. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from
-
NIH. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. Retrieved from
-
Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96 73874-95-0. Retrieved from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from
-
Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine. Retrieved from
-
ChemicalBook. (n.d.). 4-N-BOC-Aminopiperidine synthesis. Retrieved from
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from
-
NIH. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from
-
Beilstein Journals. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from
-
Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from
-
Alkali Scientific. (n.d.). 4-(N-Boc-amino)piperidine, 1 X 5 g (540935-5G). Retrieved from
-
ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis. Retrieved from
-
Sci-Hub. (1995). Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. Retrieved from
-
Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-amino piperidine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Piperidine Derivative Synthesis
Welcome to the Technical Support Center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in yield and purity. Piperidine scaffolds are crucial in pharmaceutical development, and mastering their synthesis is key to accelerating discovery.[1] This resource is structured to address specific issues you may encounter, explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common overarching questions related to piperidine synthesis.
Q1: My final piperidine product has a yellow tint. What causes this and how can I fix it?
A: A yellow discoloration in piperidine is typically due to oxidation byproducts. For applications requiring high purity, purification is necessary. The most effective method to remove these colored impurities is distillation. To prevent future oxidation, it is recommended to store your purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.
Q2: I'm having trouble separating my piperidine product from unreacted pyridine starting material by distillation. Why is this so challenging?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation difficult.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[2] To overcome this, you can consider azeotropic distillation with water. A more effective chemical separation involves selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine does not react, allowing for separation by filtration.[2]
Q3: My solution of a piperidine derivative in DMF crystallized during storage. What is the cause?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as hydrogen chloride (which can be liberated from other reagents in storage), to form piperidine hydrochloride. To resolve this, you can try to redissolve the crystals or prepare a fresh solution. To prevent this from happening, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.[2]
Q4: Is it always necessary to protect the piperidine nitrogen during synthesis?
A: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that are reactive towards the basic piperidine nitrogen. This is crucial for preventing side reactions. The protecting group can be removed in a subsequent step if the free amine is the desired final product. The choice of protecting group can also play a crucial role in directing the stereoselectivity of the product.[1]
Troubleshooting Guide by Synthetic Method
This section provides detailed troubleshooting for common synthetic routes to piperidine derivatives.
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines is a fundamental method for piperidine synthesis.[1] However, it is often accompanied by challenges such as low yield and the formation of byproducts.
Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Poisoning: Impurities in the starting material (e.g., sulfur compounds) can poison the catalyst. 2. Catalyst Inhibition: The basic nitrogen of pyridine can inhibit catalyst activity. 3. Insufficient Reaction Conditions: Low temperature or pressure may not be sufficient to overcome the aromaticity of the pyridine ring. | 1. Purify Starting Material: Ensure the pyridine precursor is free of catalyst poisons. 2. Use Acidic Additives: Additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity. 3. Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium. Increase hydrogen pressure (30-80 bar) and temperature (60-80 °C).[2] |
| Formation of Byproducts | 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to tetrahydropyridines or dihydropyridines. 2. Ring-Opening (Over-reduction): Certain catalysts (e.g., rhodium complexes) and the presence of water can promote the cleavage of the C-N bond. 3. Hydrodefluorination: When using fluorinated substrates, this can lead to undesirable by-products.[1] | 1. Increase Reaction Time/Severity: Prolong the reaction or increase temperature and pressure to drive the reaction to completion. 2. Control Water Content: Use anhydrous conditions if ring-opening is observed. 3. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid over-reduction. For fluorinated compounds, a rhodium(I) catalyst with a ferrocene ligand has been shown to minimize defluorination.[1] |
| Low Diastereoselectivity | Reaction conditions may not favor the formation of a specific stereoisomer. | Increasing hydrogen pressure can sometimes favor the formation of the cis isomer. For example, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[2] |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours). Monitor the reaction progress using techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.
Troubleshooting Workflow for Pyridine Hydrogenation
Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.
Intramolecular Cyclization
The formation of the piperidine ring via intramolecular cyclization is a powerful strategy, often employed in the synthesis of complex natural products. The key challenge lies in achieving high stereo- and regioselectivity.[1]
Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Poor Nucleophilicity of Nitrogen: The nitrogen atom may not be sufficiently nucleophilic to attack the electrophilic center. 2. Unfavorable Ring Closure: The conformation of the acyclic precursor may not favor the desired 6-membered ring closure (Baldwin's rules). | 1. Base Selection: Use an appropriate base to deprotonate the nitrogen and increase its nucleophilicity. 2. Substrate Design: Modify the substrate to favor the desired cyclization pathway. The use of a protecting group with defined stereochemistry can act as a chiral ligand and influence product selectivity.[1] |
| Poor Stereoselectivity | The transition state of the cyclization does not favor one stereoisomer over another. | 1. Chiral Catalysts/Ligands: Employ chiral ligands or catalysts to induce asymmetry.[1] 2. Substrate Control: Introduce a chiral auxiliary on the nitrogen or another part of the molecule to direct the stereochemical outcome. For instance, in palladium-catalyzed intramolecular allylic amination, the protecting group's stereochemistry plays a vital role in product selectivity.[1] |
| Formation of Side Products | Competing side reactions such as elimination or intermolecular reactions. | 1. Reaction Conditions: Optimize temperature and concentration. Lower temperatures and dilute conditions often favor intramolecular reactions. 2. Protecting Groups: Ensure that the chosen protecting groups are stable under the reaction conditions. |
Troubleshooting Workflow for Intramolecular Cyclization
Caption: Troubleshooting workflow for intramolecular cyclization.
Multicomponent Reactions (MCRs)
MCRs are highly efficient for building molecular complexity in a single step. However, the simultaneous reaction of multiple components can lead to challenges in controlling selectivity and purification.
Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incorrect Stoichiometry: The ratio of reactants is not optimal. 2. Slow Reaction Rate: The reaction conditions are not activating the components sufficiently. 3. Side Reactions: Formation of undesired products from subsets of the reactants. | 1. Optimize Reactant Ratios: Systematically vary the stoichiometry of the starting materials. 2. Catalyst and Solvent Screening: Test different catalysts (e.g., Lewis acids) and solvents to find conditions that promote the desired reaction pathway. 3. Temperature and Concentration: Adjust the temperature and concentration to favor the desired MCR over competing side reactions. |
| Complex Product Mixture | Multiple reaction pathways are occurring simultaneously, leading to a variety of products. | 1. Order of Addition: Vary the order in which the reactants are added to the reaction mixture. 2. Controlled Addition: Use a syringe pump to add one or more components slowly to maintain a low concentration and favor the desired reaction. |
| Purification Challenges | The desired product has similar polarity to byproducts or unreacted starting materials. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography. 2. Crystallization: Attempt to crystallize the desired product from the crude mixture. 3. Derivatization: Convert the desired product into a derivative that is easier to separate, followed by removal of the derivatizing group. |
References
-
Sciencemadness.org. (2007). Pyridine hydrogenation - methods?. [Link]
-
Journal of the American Chemical Society. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
Lupsa, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1387. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of piperidines. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
-
DTIC. (1989). Piperidine Synthesis. [Link]
-
Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]
-
MDPI. (2023). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. [Link]
-
YouTube. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
Journal of the American Chemical Society. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
ResearchGate. (2009). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. [Link]
-
ACS Publications. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]
-
ResearchGate. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
National Institutes of Health. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
ChemRxiv. (2022). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
ACS Publications. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. [Link]
-
Royal Society of Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. [Link]
-
MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2022). A Multicomponent aza‐Prins Strategy for the Diastereoselective Synthesis of Piperidine‐Fused Dihydroquinazolinones. [Link]
Sources
Validation & Comparative
analytical validation of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine purity
An In-Depth Comparative Guide to the Analytical Validation for Purity Assessment of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of every component, from raw materials to the final active pharmaceutical ingredient (API), is non-negotiable. Intermediates like this compound, a substituted piperidine derivative, are foundational building blocks in the synthesis of complex drug molecules.[1] The piperidine scaffold is prevalent in numerous FDA-approved drugs, making the characterization of its derivatives a critical step.[1] Impurities, even at trace levels, can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance.
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound. We will move beyond a simple listing of procedures to explore the causality behind experimental choices, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[2][3] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are fit for their intended purpose, ensuring data integrity and regulatory compliance.[4]
Chapter 1: The Regulatory Mandate: A Framework for Validation
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended use.[5][6] The ICH Q2(R2) guideline, recently adopted by the FDA, provides a harmonized framework for this process, outlining the specific performance characteristics that must be evaluated.[4][7][8]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[2][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[5][10]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Precision between different laboratories.[9]
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[6]
-
Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
A validation protocol should be established before the study, defining the experiments and acceptance criteria, and all findings should be documented in a comprehensive validation report.[11]
Caption: A high-level overview of the analytical validation lifecycle.
Chapter 2: Comparative Analysis of Core Purity Testing Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the analyte and potential impurities. For a molecule like this compound, which is a non-volatile organic compound, chromatographic methods are the primary tools.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the quintessential technique for purity and impurity determination in pharmaceutical manufacturing. Its high resolution, reproducibility, and quantitative accuracy make it the gold standard for release and stability testing.[12]
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase (typically a C18 column). A UV detector measures the absorbance of the compounds as they elute, allowing for quantification.
-
Why it Works for this Molecule: The compound possesses chromophores that allow for UV detection. Its polarity is well-suited for reversed-phase chromatography, which can effectively separate it from more polar or less polar impurities.
-
Strengths: Highly quantitative, robust, and widely available. Excellent for separating a broad range of impurities.
-
Limitations: Requires impurities to have a UV chromophore to be detected. Co-eluting impurities with no or different UV absorption profiles may be missed. It does not provide structural information on unknown impurities.
Gas Chromatography (GC) with Flame Ionization Detection (FID/MS)
GC is a powerful technique for separating volatile and thermally stable compounds.[13]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase inside a capillary column. FID provides a universal response for organic compounds, while a Mass Spectrometer (MS) provides structural identification.
-
Why it's a Secondary Choice: The target molecule has a relatively high boiling point and the N-BOC protecting group can be thermally labile, potentially degrading in a hot GC inlet. While analysis may be possible, it presents challenges.[13] Derivatization could improve volatility and stability but adds complexity to the sample preparation.
-
Strengths: Excellent for analyzing residual solvents and volatile impurities that HPLC might miss.[14] High sensitivity, especially with an MS detector.
-
Limitations: Risk of on-column degradation of the analyte. Not suitable for non-volatile or thermally unstable impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[15]
-
Principle: After separation by LC, the eluent is ionized and the mass-to-charge ratio of the ions is measured. This provides molecular weight information and fragmentation patterns, which are invaluable for identifying unknown impurities.
-
Why it's a Powerful Alternative: It overcomes the limitations of UV detection by identifying impurities based on their mass, not their ability to absorb UV light. This is critical for impurity profiling and identifying potentially genotoxic impurities (GTIs) that may be present at very low levels.[15][16]
-
Strengths: Unmatched specificity and sensitivity.[15] Capable of identifying and quantifying unknown impurities without a reference standard (semi-quantitatively).
-
Limitations: Higher operational complexity and cost compared to HPLC-UV. Quantification can be more challenging due to variations in ionization efficiency between the analyte and its impurities.
Methodology Comparison Summary
| Feature | HPLC-UV | GC-FID/MS | LC-MS |
| Primary Application | Quantitative Purity & Impurity | Residual Solvents, Volatile Impurities | Impurity Identification & Profiling |
| Analyte Suitability | Excellent | Moderate (potential thermal lability) | Excellent |
| Specificity | Good (retention time) | Good (retention time) | Excellent (mass-to-charge ratio) |
| Sensitivity | Good | Very Good | Excellent |
| Quantitation | Excellent | Good | Good (requires careful validation) |
| Cost & Complexity | Low-Moderate | Moderate | High |
Chapter 3: A Practical Guide to Validating an HPLC Purity Method
Here, we present a detailed, self-validating protocol for determining the purity of this compound using a reversed-phase HPLC-UV method.
Proposed HPLC Method Parameters
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: A C18 column is a versatile, non-polar stationary phase that provides good retention and separation for a wide range of medium-polarity organic molecules like the target compound.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring that the amine functionalities are protonated, which leads to sharper, more symmetrical peaks.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Rationale: The BOC-carbamate and piperidine structure lack strong chromophores in the upper UV range. 210 nm is a common wavelength for detecting such compounds. A DAD is recommended to assess peak purity across multiple wavelengths.
-
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
Caption: Experimental workflow for key HPLC validation parameters.
Step-by-Step Validation Protocols
-
Objective: To demonstrate that the method can separate the main analyte from process impurities, degradation products, and diluent components.
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the reference standard.
-
Prepare a sample spiked with known related substances and potential starting materials. Analyze to confirm adequate resolution (>1.5) between all peaks.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. Analyze the stressed samples to show that degradation products do not co-elute with the main peak. A DAD can be used to assess peak purity.[9]
-
-
Acceptance Criteria: Resolution between the main peak and closest eluting impurity is ≥ 1.5. No interference from the blank at the analyte's retention time. Peak purity analysis (via DAD) should pass.
-
Objective: To confirm a linear relationship between concentration and detector response over a defined range.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering 50% to 150% of the target analytical concentration. For impurity quantification, the range should bracket the expected impurity levels, from the Quantitation Limit (QL) to 120% of the specification limit.[10]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998. The y-intercept should be close to zero.
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (a mixture of all synthesis components except the analyte).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Objective: To assess the method's variability.
-
Procedure:
-
Repeatability: Prepare six individual samples from a single homogeneous batch at the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six repeatability measurements should be ≤ 1.0%. The %RSD for the twelve measurements from the intermediate precision study should be ≤ 2.0%.
Chapter 4: Method Selection and Final Recommendations
The optimal analytical strategy often involves a combination of techniques, each serving a specific purpose in the product lifecycle.
Caption: Decision diagram for selecting the appropriate analytical method.
Recommendations:
-
For Routine Quality Control (Batch Release & Stability): A validated HPLC-UV method is the most appropriate choice. It provides a reliable, robust, and cost-effective means of quantifying purity and known impurities against established specifications.
-
For Impurity Profiling and Identification: During process development or when investigating out-of-specification results, LC-MS is indispensable. Its ability to provide molecular weight data is crucial for identifying unknown peaks and ensuring that no potentially harmful impurities are being formed.[14]
-
For Comprehensive Raw Material and Intermediate Testing: A GC-FID/MS method should be developed and validated specifically for analyzing residual solvents and other volatile process-related impurities that are not detectable by HPLC.
By employing this multi-faceted approach, grounded in the principles of the ICH guidelines, researchers and drug developers can build a comprehensive and scientifically sound analytical control strategy for this compound, ensuring the quality and safety of the final pharmaceutical product.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures Source: ECA Academy URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
-
Title: ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) Source: Policija URL: [Link]
-
Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: GOV.UK URL: [Link]
-
Title: Method Validation Guidelines Source: BioPharm International URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]
-
Title: PIPERIDINE Source: Ataman Kimya URL: [Link]
-
Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: Institute of Validation Technology URL: [Link]
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: Electronic Supplementary Material (ESI) for ChemComm Source: The Royal Society of Chemistry URL: [Link]
-
Title: How to Choose Piperidines: A Complete Buyer's Guide Source: Plant Care URL: [Link]
-
Title: 4-(N-Boc-amino)piperidine, 96% Source: Scientific Laboratory Supplies (SLS) URL: [Link]
-
Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: PubMed URL: [Link]
-
Title: Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals Source: Chromatography Today URL: [Link]
-
Title: 4-Amino-1-Boc-piperidine Source: PubChem URL: [Link]
Sources
- 1. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. fda.gov [fda.gov]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to HPLC and LC-MS Methods for 4-Substituted Piperidines
The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] From antihistamines to antipsychotics, the precise analytical characterization of these molecules is paramount for ensuring drug safety, efficacy, and quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 4-substituted piperidines, drawing upon established protocols and field-proven insights to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Imperative: Why Method Selection Matters
The choice of an analytical method for 4-substituted piperidines is dictated by the specific analytical challenge. Key considerations include the polarity of the analyte, the presence of stereoisomers, the required sensitivity, and the need for structural elucidation of impurities or metabolites. While traditional HPLC with UV detection can be a robust and cost-effective solution for routine analysis, the complexity of modern drug development often necessitates the superior sensitivity and selectivity of LC-MS.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC remains a fundamental technique for the quality control and analysis of 4-substituted piperidines. The versatility of HPLC lies in the wide variety of available stationary and mobile phases, allowing for the fine-tuning of separations based on the analyte's properties.
Reversed-Phase HPLC (RP-HPLC): The First Line of Approach
RP-HPLC is the most common starting point for the analysis of moderately polar to nonpolar 4-substituted piperidines. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).
A critical aspect of RP-HPLC method development for basic compounds like piperidines is the control of mobile phase pH. Operating at a pH below the pKa of the piperidine nitrogen ensures that the analyte is in its protonated, more polar form, leading to better peak shape and retention time reproducibility. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is a common practice.
Illustrative Experimental Protocol: RP-HPLC of a Generic 4-Substituted Piperidine
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (if the molecule has a chromophore).
-
Injection Volume: 10 µL.
Causality: The C18 stationary phase provides sufficient hydrophobicity to retain a wide range of 4-substituted piperidines. The acidic mobile phase ensures the protonation of the piperidine nitrogen, minimizing tailing and improving peak symmetry. A gradient elution is employed to effectively separate compounds with a range of polarities.
Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Analytes
For highly polar 4-substituted piperidines that are poorly retained in RP-HPLC, HILIC presents a powerful alternative.[3][4][5] HILIC utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[3][4][5][6] The separation mechanism is primarily based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[7]
Key Considerations for HILIC Method Development:
-
Stationary Phase Selection: The choice of HILIC stationary phase is crucial and can significantly impact selectivity. Bare silica, amide, and zwitterionic phases are common choices.
-
Mobile Phase Composition: The water content in the mobile phase is the primary driver of retention in HILIC; a higher water concentration leads to stronger elution. Buffers, such as ammonium formate or ammonium acetate, are often added to the mobile phase to improve peak shape and control ionization in the MS source.
Chiral HPLC: Resolving Enantiomers
Many 4-substituted piperidines are chiral, and the separation of their enantiomers is often a regulatory requirement due to potential differences in pharmacology and toxicology.[8] Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) to achieve enantioseparation.[8][9]
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel®), are particularly effective for the separation of a broad range of chiral compounds, including piperidine derivatives.[10][11]
Illustrative Experimental Protocol: Chiral HPLC of a Racemic 4-Substituted Piperidine
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm particle size.[10]
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
Causality: The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The mobile phase composition is optimized to achieve a balance between retention and resolution. Diethylamine is often added as a basic modifier to improve the peak shape of basic analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Selectivity
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[2] It has become an indispensable tool in drug discovery and development for applications such as metabolite identification, impurity profiling, and pharmacokinetic studies.[2][12]
Ionization Techniques: Getting Analytes into the Gas Phase
For the analysis of 4-substituted piperidines, Electrospray Ionization (ESI) is the most common ionization technique.[13] Due to the basic nature of the piperidine nitrogen, ESI in the positive ion mode readily forms protonated molecules [M+H]+, which can then be detected by the mass spectrometer.[13]
Mass Analyzers: Sorting the Ions by Mass-to-Charge Ratio
A variety of mass analyzers are used in LC-MS, each with its own advantages:
-
Quadrupole: Robust and relatively inexpensive, ideal for quantitative analysis using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Time-of-Flight (TOF): Provides high mass resolution and accuracy, enabling the determination of elemental composition.
-
Orbitrap: Offers very high resolution and mass accuracy, making it well-suited for the structural elucidation of unknowns.
Tandem Mass Spectrometry (MS/MS): Unraveling Molecular Structure
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[13] In MS/MS, the protonated molecule [M+H]+ is selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern provides valuable information about the structure of the molecule.
Common Fragmentation Pathways for 4-Substituted Piperidines:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[13]
-
Ring Fission: Opening of the piperidine ring, resulting in a variety of fragment ions.[13]
-
Loss of Substituents: Neutral loss of substituents from the 4-position or the nitrogen atom.
Illustrative Experimental Protocol: LC-MS/MS of a 4-Substituted Piperidine
-
LC System: UPLC system for fast and efficient separations.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 2% B to 98% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI, positive ion mode.
-
Scan Mode: Full scan for qualitative analysis, MRM for quantitative analysis.
-
Collision Energy: Optimized for the specific precursor-to-product ion transition.[13]
Causality: The UPLC system provides high-resolution separation in a short time. The C18 column is suitable for a wide range of 4-substituted piperidines. The triple quadrupole mass spectrometer allows for highly sensitive and selective quantification using MRM.
Comparison of HPLC and LC-MS Methods
| Parameter | HPLC-UV | LC-MS | LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection. | Chromatographic separation with mass-based detection.[2] | Chromatographic separation with fragmentation-based mass detection.[2] |
| Selectivity | Moderate to high, dependent on chromatographic resolution and chromophore presence. | High, based on mass-to-charge ratio. | Very high, based on specific precursor-product ion transitions. |
| Sensitivity | Moderate (ng-µg range). | High (pg-ng range). | Very high (fg-pg range). |
| Structural Info | Limited to retention time and UV spectrum. | Provides molecular weight. | Provides structural information through fragmentation patterns.[13] |
| Matrix Effects | Less susceptible. | Prone to ion suppression or enhancement. | Can be mitigated with stable isotope-labeled internal standards. |
| Cost | Relatively low. | Higher. | Highest. |
| Typical Use | Routine QC, purity analysis of known compounds. | Impurity identification, metabolite screening, quantitative bioanalysis. | Targeted quantification, structural elucidation of complex molecules. |
Method Validation: Ensuring Data Integrity
Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the analytical data.[14][15] Key validation parameters, as per ICH guidelines, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14][16]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Visualizing the Workflow
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Generalized LC-MS/MS Workflow
Caption: A typical workflow for LC-MS/MS analysis.
Conclusion
The selection and development of appropriate HPLC and LC-MS methods are critical for the successful development and quality control of pharmaceuticals containing the 4-substituted piperidine scaffold. A thorough understanding of the principles behind each technique, combined with a systematic approach to method development and validation, will ensure the generation of high-quality, reliable analytical data. This guide provides a framework for making informed decisions and implementing robust analytical strategies in the dynamic field of pharmaceutical analysis.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1623. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Gullapelly, R., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s480-s489. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 933–939. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Biomedical chromatography : BMC, 26(5), 557–563. [Link]
-
Podlogar, P., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 629–633. [Link]
-
Radoičić, T., et al. (2024). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Current Analytical Chemistry, 20(5), 295-317. [Link]
-
Ali, I., et al. (2011). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of AOAC International, 94(2), 488-493. [Link]
-
Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38, 212-233. [Link]
-
de Witte, C. J., et al. (2019). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1106-1107, 85–93. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1623. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(12), 1614–1623. [Link]
-
Park, H., & Greene, K. (2015). A Modular Approach to Trisubstituted Chiral Piperidines. Organic letters, 17(19), 4936–4939. [Link]
-
Al-Enizi, M. M., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Liu, Y., & Pohl, C. A. (2018). Evaluating the Adsorbed Water Layer on Polar Stationary Phases for Hydrophilic Interaction Chromatography (HILIC). Molecules (Basel, Switzerland), 23(10), 2603. [Link]
-
Czerwinska, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP. [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of organic chemistry, 87(13), 8348–8361. [Link]
-
Suzuki, S., et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Journal of the Mass Spectrometry Society of Japan, 49(4), 205-208. [Link]
-
Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 1047-1064. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6649. [Link]
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 12. Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijper.org [ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to Determining Enantiomeric Excess in Piperidine Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The piperidine ring is a cornerstone structural motif in medicinal chemistry, frequently appearing in a vast number of approved pharmaceutical agents.[1] When a chiral center is present, the resulting enantiomers can possess dramatically different pharmacological activities and toxicological profiles.[1][2] This stark difference necessitates rigorous control and accurate measurement of the enantiomeric composition of any chiral piperidine-containing drug candidate, a mandate enforced by global regulatory bodies.[2]
This guide provides an in-depth, objective comparison of the principal analytical techniques used to determine the enantiomeric excess (ee) of chiral piperidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and provide field-proven insights to help you select the most fitting strategy for your specific analytical challenge.
The Analytical Arsenal: A Head-to-Head Comparison
The determination of enantiomeric excess is most commonly accomplished using chromatographic or spectroscopic methods. Each technique offers a unique combination of speed, sensitivity, and resource requirements. The primary methods—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are compared below.
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).[2] | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase.[2] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[3] |
| Typical Analysis Time | 10-30 minutes | 2-10 minutes | 5-20 minutes per sample |
| Resolution | High to Excellent (Rs > 1.5 achievable) | High to Excellent (often superior to HPLC) | Variable, depends on analyte-auxiliary interaction |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2, small % of co-solvent)[2] | Very Low (NMR solvents) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Key Advantage | Versatility, vast library of established methods and columns.[2] | Speed, reduced environmental impact, cost-effective for large sample sets.[2][4] | No specialized chiral column needed; provides structural information. |
| Key Limitation | High solvent cost and waste; longer run times. | Higher initial instrument cost; less effective for very polar compounds. | Lower sensitivity; requires higher sample concentration; potential for signal overlap.[5] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[2] Its power lies in the extensive variety of commercially available chiral stationary phases (CSPs), particularly polysaccharide-based phases, which demonstrate broad applicability for piperidine derivatives.[6]
The "Why": Mechanistic Insight
Separation occurs based on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes is governed by interactions like hydrogen bonding, π-π stacking, and steric hindrance. For basic compounds like piperidines, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is critical. This deactivates acidic sites on the silica surface, preventing peak tailing and improving resolution.
Experimental Protocol: Direct Analysis of (±)-2-Piperidinemethanol
This protocol outlines a direct method using a polysaccharide-based CSP, suitable when sample concentration is sufficient for UV detection.
-
System Preparation:
-
System Suitability:
-
Prepare a solution of the racemic (±)-2-piperidinemethanol standard in the mobile phase.
-
Inject the standard multiple times to confirm system stability, consistent retention times, and a baseline resolution (Rs) of > 1.5 between the enantiomer peaks.
-
-
Sample Analysis:
-
Accurately prepare the sample solution in the mobile phase.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Pre-column Derivatization: A Strategy for Low UV-Absorbance
Many piperidine derivatives lack a strong UV chromophore, making detection challenging.[2][6][7] Pre-column derivatization with an agent like p-toluenesulfonyl chloride (PTSC) introduces a chromophore, significantly enhancing sensitivity.[7][8] This also creates a more rigid structure, which can sometimes improve chiral recognition on the CSP.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC.[2] It utilizes supercritical CO₂, often modified with a small amount of an alcohol co-solvent, as the mobile phase. The low viscosity and high diffusivity of this mobile phase permit much higher flow rates and faster separations without sacrificing resolution.[2] This makes SFC ideal for high-throughput screening environments.
The "Why": Mechanistic Insight
The separation principles in SFC are similar to normal-phase HPLC, relying on interactions with the CSP. The use of CO₂ as the main mobile phase component dramatically reduces the consumption of organic solvents.[2] For chiral separations, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC, though selectivity can sometimes differ, making the techniques complementary.[4]
Experimental Protocol: Generic SFC Screening
-
System Preparation:
-
Columns: Screen a set of 4-6 complementary polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID, etc.).
-
Mobile Phase: Supercritical CO₂ with a gradient of methanol (containing 0.1% diethylamine) as the co-solvent, typically from 5% to 40% over 5-7 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
-
Screening and Optimization:
-
Inject the racemic standard onto each column using the generic gradient method.
-
Identify the CSP that provides the best separation ("hit").
-
Optimize the separation by converting the gradient to an isocratic method, and fine-tuning the co-solvent percentage, temperature, and pressure to maximize resolution and minimize run time.
-
-
Sample Analysis & Calculation:
-
Follow the same procedure as for HPLC (Steps 2-4) using the optimized SFC method.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation.[3] Instead, it converts a pair of enantiomers into a mixture of diastereomers in situ by adding a chiral auxiliary. Since diastereomers have different physical properties, they produce separate, distinguishable signals in the NMR spectrum, allowing for direct quantification.[3][9]
The "Why": Mechanistic Insight
The most common method for amines involves using a Chiral Solvating Agent (CSA). A CSA, like (R)-(-)-mandelic acid or (18-crown-6)-2,3,11,12-tetracarboxylic acid, forms non-covalent diastereomeric complexes (e.g., salts) with the enantiomers of the piperidine derivative.[10][11] This association places specific protons on each enantiomer into slightly different magnetic environments, causing their corresponding NMR signals to have different chemical shifts (anisochrony). The ratio of the integrals of these now-separated signals directly reflects the enantiomeric ratio.[3]
Experimental Protocol: Using a Chiral Solvating Agent
-
Reagent Selection:
-
Choose an appropriate CSA. For basic piperidines, chiral acids like (R)-mandelic acid are excellent starting points.
-
Select a deuterated solvent (e.g., CDCl₃, CD₃CN) in which both the analyte and CSA are soluble.
-
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the piperidine sample (typically 5-10 mg).
-
Add 1.0 to 1.5 molar equivalents of the CSA. The excess ensures all analyte molecules are complexed.
-
Add ~0.6 mL of the deuterated solvent and mix thoroughly.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration, especially for the minor enantiomer.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes. Protons closest to the chiral center often show the largest chemical shift difference (Δδ).
-
Carefully integrate both signals. The % ee is calculated from the integral ratio, similar to the chromatographic method.
-
Method Selection and Final Recommendations
-
For High-Throughput Screening (HTS): Chiral SFC is the undisputed leader. Its speed allows for the rapid analysis of hundreds of samples from reaction optimization plates.
-
For Routine Quality Control (QC): Chiral HPLC is often preferred. It is robust, highly validated, and instrumentation is widely available. Its versatility can handle a wider range of analyte polarities.[2]
-
When a Chiral Standard is Unavailable: NMR with a CSA can be invaluable. It does not require a reference standard of the pure enantiomer to develop the method.
-
For Structural Confirmation and Purity: NMR provides not only the enantiomeric ratio but also confirms the structure and detects achiral impurities in the same experiment, offering a more holistic sample profile.
Ultimately, the choice of technique is a strategic decision based on the specific project needs, balancing speed, sample availability, required precision, and available resources.[2] For critical drug development activities, it is often best practice to have orthogonal methods, such as HPLC and SFC, to provide complementary and confirmatory data on the enantiomeric purity of the active pharmaceutical ingredient.
References
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem Technical Support Team.
-
Patel, K., & Singh, R. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
Imai, Y., et al. (2018). Circular dichroism and circularly polarised luminescence of bipyrenyl oligopeptides, with piperidines added in the peptide chains. Organic & Biomolecular Chemistry, 16(37), 8273-8279. [Link]
-
Fletcher, K., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 97(10), 3740-3745. [Link]
-
He, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
-
Kaźmierczak, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(23), 8202. [Link]
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]
-
De un, K., et al. (2004). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 69(7), 2480-5. [Link]
-
Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). [Link]
-
Dispas, A., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1361, 252-62. [Link]
-
Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. [Link]
-
Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. [Link]
-
ResearchGate. (2000). NMR determination of enantiomeric excess. [Link]
-
Wallace, B. A. (1986). Circular Dichroism Studies of Tryptophan Residues in Gramicidin. DTIC. [Link]
-
ResearchGate. (2015). NMR Chiral solvating agents. [Link]
-
Lee, S., & Hong, S. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 93(51), 17057-17064. [Link]
-
Lanza, V., & Smith, D. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. International Journal of Analytical Chemistry. [Link]
-
Losacco, G. L., & Cazedebat, M. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303-319. [Link]
-
Glassford, I., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PubMed Central. [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12795-12806. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Tale of Two Substituents: A Comparative Guide to N-Cyclopropylmethyl and N-Benzyl Piperidines in Biological Assays
In the intricate world of medicinal chemistry, the piperidine scaffold is a cornerstone, a privileged structure found in a multitude of clinically significant drugs. However, the true pharmacological character of a piperidine-containing molecule is often dictated by the substituent attached to its nitrogen atom. This guide provides an in-depth comparison of two common yet functionally divergent N-substituents: the compact, rigid N-cyclopropylmethyl (N-CPM) group and the larger, more flexible N-benzyl (N-Bn) group.
For researchers in drug development, understanding the nuanced effects of these seemingly simple modifications is paramount. The choice between an N-CPM and an N-Bn moiety can dramatically alter a compound's affinity, efficacy, and selectivity for its biological target, ultimately defining its therapeutic potential. This guide will dissect these differences, grounded in experimental data from key biological assays, and provide the practical protocols necessary to validate these findings in your own research.
Physicochemical and Structural Foundations
At the heart of their divergent biological activities lie the fundamental structural and electronic differences between the cyclopropylmethyl and benzyl groups.
-
N-Cyclopropylmethyl (N-CPM): This group is characterized by a three-membered carbocyclic ring attached to a methylene bridge. It is relatively small, conformationally restricted, and lipophilic. The strained nature of the cyclopropane ring imparts unique electronic properties that can influence interactions within a receptor's binding pocket.
-
N-Benzyl (N-Bn): This substituent consists of a phenyl ring linked by a methylene group. It is significantly bulkier and more conformationally flexible than the N-CPM group. The aromatic ring introduces the potential for π-π stacking and cation-π interactions, which are crucial for binding to many protein targets.[1]
These intrinsic differences in size, shape, and flexibility are the primary drivers for the distinct pharmacological profiles observed when these groups are appended to a common piperidine core.
Comparative Pharmacology: Opioid and Sigma Receptors
The influence of the N-substituent is particularly well-documented in the pharmacology of opioid and sigma receptors, two critical target families in neuroscience and pain research.
The Opioid Receptor Family
In the context of opioid ligands, the N-substituent is famously known as the "agonist/antagonist switch." The nature of this group can single-handedly convert a potent agonist into a powerful antagonist.
-
N-Cyclopropylmethyl: The N-CPM group is a hallmark of opioid antagonists or partial agonists. A prime example is naltrexone, the N-cyclopropylmethyl analog of oxymorphone, which is a potent opioid antagonist used in the treatment of opioid and alcohol dependence.[2] The compact N-CPM group is thought to occupy the binding pocket in a manner that stabilizes an inactive conformation of the receptor, preventing its activation by agonists.
-
N-Benzyl: Conversely, the N-benzyl group is less commonly associated with potent opioid antagonism. In some opioid scaffolds, substitution with a benzyl group can lead to a significant reduction in affinity for the mu-opioid receptor (MOR) compared to smaller alkyl or even phenethyl groups.[2] For instance, the N-benzyl derivative of oxymorphone shows markedly reduced interaction with MOR, indicating that the bulk and conformation of the benzyl group are not favorable for high-affinity binding at this site.[2]
Table 1: Comparative Activity at Opioid Receptors
| Compound Scaffold | N-Substituent | Receptor Target | Activity Profile | Reference |
| Oxymorphone Analog | Cyclopropylmethyl | Mu-Opioid (MOR) | Potent Antagonist | [2] |
| Oxymorphone Analog | Benzyl | Mu-Opioid (MOR) | Reduced Affinity | [2] |
Note: Data is generalized from structure-activity relationship studies.
The Sigma Receptor Family
Sigma receptors are unique intracellular chaperone proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and neuroprotective agents. Here, the structure-activity relationships (SAR) for N-substituents present a different picture.
-
N-Cyclopropylmethyl: While active, the N-CPM group is not always optimal for sigma-1 receptor affinity. The binding site of the sigma-1 receptor has specific steric and electronic requirements.
-
N-Benzyl: The N-benzyl moiety is frequently found in high-affinity sigma-1 receptor ligands.[3][4] The aromatic ring can engage in crucial interactions within the receptor's binding site. Studies on a series of N-substituted-4-cyano-4-phenylpiperidines revealed that the N-benzyl analog exhibited very high affinity (Ki = 0.41 nM) and exceptional selectivity (1600-fold) for the sigma-1 receptor over the sigma-2 subtype.[3] This suggests the benzyl group fits optimally into a specific sub-pocket of the sigma-1 receptor.
Table 2: Comparative Affinity at Sigma Receptors
| Compound Scaffold | N-Substituent | Receptor Target | Affinity (Ki) | Selectivity (σ1 vs σ2) | Reference |
| 4-Cyano-4-phenylpiperidine | Benzyl | Sigma-1 | 0.41 nM | ~1600-fold | [3] |
| 4-Cyano-4-phenylpiperidine | Phenylpropyl | Sigma-1 | 0.38 nM | ~120-fold | [3] |
This table highlights that while other substituents like phenylpropyl can also confer high affinity, the N-benzyl group provided superior selectivity in this specific chemical series.
Experimental Protocols for In-Vitro Validation
To empirically determine the pharmacological profiles discussed, standardized in-vitro assays are essential. Below are detailed protocols for radioligand binding and functional assays.
Workflow for Receptor Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay, a fundamental technique to determine the binding affinity (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Radioligand Binding Assay for Sigma-1 Receptors
This protocol is adapted for determining the affinity of compounds at the sigma-1 receptor using guinea pig brain membranes.[5]
Materials:
-
Membrane Preparation: Guinea pig brain homogenate.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~40-50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: Haloperidol (10 µM final concentration).
-
Test Compounds: N-CPM and N-Bn piperidine analogs, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Apparatus: 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of 10 µM haloperidol for non-specific binding, or 50 µL of the test compound at various concentrations.
-
Add Radioligand: Add 50 µL of [³H]-(+)-pentazocine to all wells (final concentration ~1-2 nM).
-
Add Membranes: Add 100 µL of the membrane preparation (containing ~150-200 µg of protein) to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plates at 37°C for 150 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Quantification: Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition curve. Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Functional Consequences
The binding of a ligand to a G-protein coupled receptor (GPCR), such as the opioid receptor, initiates a downstream signaling cascade. The nature of the N-substituent determines whether this cascade is activated (agonism) or blocked (antagonism).
Caption: Simplified Gi/o-coupled GPCR signaling pathway for the mu-opioid receptor.
An antagonist, often an N-CPM derivative, will bind to the receptor but will not induce the conformational change required to activate the G-protein. This effectively blocks the entire downstream cascade, preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. Functional assays, such as the GTPγS binding assay, can quantify this difference in efficacy.
Summary and Implications for Drug Design
The choice between an N-cyclopropylmethyl and an N-benzyl substituent is a critical decision in the design of piperidine-based therapeutics. The evidence clearly demonstrates that this single modification can profoundly alter pharmacology.
Summary of Key Differences:
| Feature | N-Cyclopropylmethyl (N-CPM) | N-Benzyl (N-Bn) |
| Size & Flexibility | Small, rigid | Large, flexible |
| Typical Opioid Activity | Antagonist or partial agonist | Variable; often reduces MOR affinity |
| Typical Sigma-1 Activity | Moderate affinity | Often confers high affinity & selectivity |
| Key Interaction Type | Primarily steric and hydrophobic | π-π stacking, cation-π, hydrophobic |
Causality and Field Insights:
-
Why is N-CPM an antagonist switch at opioid receptors? The prevailing hypothesis is that the rigid cyclopropyl ring forces the piperidine nitrogen into a specific orientation within the receptor's "message" subsite. This orientation, combined with its steric bulk, prevents the "address" portion of the molecule from inducing the conformational change necessary for receptor activation, a classic example of sterically-blocked efficacy.
-
Why is N-Bn favored at the sigma-1 receptor? The sigma-1 receptor's binding site is known to have a large, hydrophobic region. The flexible benzyl group is adept at exploring this space and establishing favorable aromatic interactions (π-π stacking) with residues like tryptophan or tyrosine, leading to high-affinity binding.[3]
References
-
Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Puring, et al. (2014). Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PLoS One. Available at: [Link]
-
Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. National Institutes of Health. Available at: [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. National Institutes of Health. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of N-Substitution in 4-Aminopiperidine Scaffolds: A Comparative Guide to Structure-Activity Relationships
The 4-aminopiperidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its inherent structural features—a basic nitrogen atom, a conformationally flexible six-membered ring, and a key vector for substitution at the 4-position amino group—make it a versatile template for designing ligands for a wide array of biological targets. However, the true power of this scaffold is often unlocked by the modifications made to the piperidine nitrogen (N1). This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted 4-aminopiperidines, offering insights into how strategic N1-substitutions can dramatically modulate pharmacological activity. We will explore this through the lens of several key receptor families, supported by experimental data and detailed protocols.
The N1-Substituent: A Master Key for Target Selectivity and Potency
The substituent at the N1 position of the 4-aminopiperidine ring acts as a crucial determinant of a compound's biological profile. Its size, lipophilicity, and electronic properties directly influence how the molecule orients itself within a binding pocket, its absorption, distribution, metabolism, and excretion (ADME) properties, and its overall potency and selectivity. By systematically varying this substituent, medicinal chemists can fine-tune a ligand's interaction with its target, transforming a promiscuous binder into a selective therapeutic agent.
Comparative SAR Analysis Across Diverse Biological Targets
To illustrate the profound impact of N1-substitution, we will examine the SAR of 4-aminopiperidine derivatives across three distinct and therapeutically relevant protein classes: GPCRs (CCR5 and Dopamine D4 receptors) and ion channels (hERG).
C-C Chemokine Receptor 5 (CCR5) Antagonists for HIV-1 Inhibition
CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a prime target for antiviral therapy. Several 4-aminopiperidine-based CCR5 antagonists have been developed, and their SAR reveals a strong dependence on the nature of the N1-substituent.
A key discovery in this area was the identification of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea, which demonstrated significant CCR5 binding affinity.[1] The N1-substituent, in this case, a propyl linker attached to a benzylpiperidine moiety, plays a crucial role in orienting the molecule within the receptor. Further studies have shown that introducing polar groups on the phenyl ring of the 4-benzylpiperidine part can enhance the inhibition of HIV-1 envelope-mediated membrane fusion.[1] This suggests that the N1-substituent extends into a region of the binding pocket where polar interactions are favorable for antiviral activity. Other research has led to the discovery of potent CCR5 antagonists with 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives, highlighting the diverse range of N-substituents that can be tolerated and optimized for this target.[2]
Table 1: SAR of N-Substituted 4-Aminopiperidines as CCR5 Antagonists
| Compound ID | N1-Substituent | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (IC95, nM) |
| Lead Compound | 3-(4-benzylpiperidin-1-yl)propyl | Moderate | Moderate |
| Analog 1 | 3-(4-(4-chlorobenzyl)piperidin-1-yl)propyl | Improved | Improved |
| Analog 2 | 3-(4-(4-methoxybenzyl)piperidin-1-yl)propyl | Enhanced | Enhanced |
| Analog 3 | Spiro(2,3-dihydrobenzthiophene-3,4'-piperidine) derivative | 10 | Potent |
Note: Data is illustrative and compiled from trends reported in the literature.[1][2][3]
Dopamine D4 Receptor Antagonists for Neurological Disorders
The dopamine D4 receptor is implicated in various neuropsychiatric disorders, and selective antagonists are sought after for their potential therapeutic benefits with fewer side effects compared to less selective dopamine receptor blockers. The 4-aminopiperidine scaffold has proven to be a fruitful starting point for developing such selective ligands.
For instance, the compound 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine (U-99363E) and its 3-isopropoxy analog (U-101958) are high-affinity and selective antagonists of the human dopamine D4 receptor.[4] Their affinity (Ki) values are in the low nanomolar range (2.2 nM and 1.4 nM, respectively), and they exhibit over 100-fold selectivity against the D2 receptor and other related receptors.[4] In this series, the N-benzyl (phenylmethyl) group is a critical pharmacophore element that contributes significantly to the high affinity and selectivity for the D4 receptor.
Table 2: SAR of N-Substituted 4-Aminopiperidines as Dopamine D4 Receptor Antagonists
| Compound ID | N1-Substituent | D4 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Selectivity (D2/D4) |
| U-99363E | Phenylmethyl (Benzyl) | 2.2 | >220 | >100 |
| U-101958 | Phenylmethyl (Benzyl) | 1.4 | >140 | >100 |
| Analog 1 | Methyl | Reduced | Reduced | Low |
| Analog 2 | Phenethyl | Variable | Variable | Variable |
Data sourced from literature reports.[4]
hERG Potassium Channel Blockade: A Critical Safety Consideration
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[5] Unintended blockade of this channel by non-cardiac drugs can lead to life-threatening arrhythmias. The 4-aminopiperidine scaffold, particularly when bearing certain N-substituents, can interact with the hERG channel. Therefore, understanding the SAR for hERG blockade is a critical aspect of safety pharmacology in drug development.
High-affinity hERG blockers often possess a basic nitrogen atom that becomes protonated at physiological pH, and a hydrophobic region.[6][7] For N-substituted 4-aminopiperidines, the nature of the N1-substituent can significantly influence hERG liability. Large, lipophilic N-substituents, especially those containing aromatic rings, can increase the risk of hERG blockade. Systematic exploration of the N1-substituent allows for the design of potent ligands for the primary target while minimizing hERG activity. For example, in the development of Akt inhibitors, a systematic exploration of the piperidine moiety led to the discovery of a 3,4,6-trisubstituted piperidine derivative with remarkably reduced hERG blockage compared to the initial lead compound.[8]
Table 3: Influence of N1-Substituent on hERG Blockade (Illustrative)
| N1-Substituent | General hERG Liability | Rationale |
| Small Alkyl (e.g., Methyl) | Low | Reduced lipophilicity and size limit interactions with the hERG channel pore. |
| Large, Lipophilic (e.g., Diphenylmethyl) | High | Increased hydrophobic interactions with key residues (Y652, F656) in the hERG channel's inner cavity. |
| Containing Polar Groups | Moderate to Low | Introduction of polarity can disrupt the necessary hydrophobic interactions for high-affinity binding. |
Experimental Protocols for Elucidating SAR
To generate the data necessary for building a robust SAR model, standardized and reproducible experimental assays are essential. Below are step-by-step protocols for key in vitro assays.
Experimental Workflow for SAR Determination
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Protocol 1: Radioligand Binding Assay (for Receptor Affinity)
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CCR5, D4).
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2/D4 receptors).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: GTPγS Functional Assay (for GPCR Agonism/Antagonism)
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a GPCR target and to quantify its potency (EC50) and efficacy (Emax).
Materials:
-
Cell membranes expressing the target GPCR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂).
-
Scintillation Proximity Assay (SPA) beads (optional, for a non-filtration method).
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup (Agonist Mode): In a 96-well plate, add:
-
Assay buffer.
-
Test compound.
-
Cell membranes.
-
GDP.
-
[³⁵S]GTPγS.
-
-
Assay Setup (Antagonist Mode): Pre-incubate the cell membranes with the test compound before adding a known agonist at its EC80 concentration, followed by [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration and wash with ice-cold buffer. Count the radioactivity on the filters.
-
SPA Method: Add SPA beads to capture the membrane-bound [³⁵S]GTPγS. The proximity of the radiolabel to the bead allows for light emission, which is detected by a microplate reader.
-
-
Data Analysis: Plot the data as a dose-response curve. For agonists, determine the EC50 and Emax. For antagonists, determine the IC50.
Conclusion and Future Perspectives
The N-substituted 4-aminopiperidine scaffold is a testament to the power of iterative medicinal chemistry. As demonstrated, the choice of the N1-substituent is a critical decision that can profoundly influence a compound's affinity, selectivity, and safety profile. The comparative analysis of SAR across different target classes reveals that while certain principles are broadly applicable (e.g., the role of lipophilicity in hERG blockade), the optimal N1-substituent is highly target-dependent. Future research in this area will likely focus on the use of computational modeling to predict the ideal N1-substituents for novel targets and the exploration of more complex and conformationally constrained N-substitutions to achieve even greater selectivity and potency.
References
A comprehensive, numbered list of all cited sources will be provided here, including the title, source, and a valid, clickable URL for verification.
Sources
- 1. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-amino-1-(cyclopropylmethyl)piperidine and its Boc-Protected Form
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, featured in a multitude of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] Within this class, 4-aminopiperidine derivatives are of particular interest, with the primary amino group often serving as a critical pharmacophore for target engagement. This guide provides an in-depth comparison of the biological activity of 4-amino-1-(cyclopropylmethyl)piperidine and its commonly used synthetic intermediate, the tert-butoxycarbonyl (Boc)-protected form, tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate.
While the Boc-protected compound is indispensable for the controlled, stepwise synthesis of more complex molecules, its biological activity is expected to be profoundly different from its deprotected, primary amine counterpart.[1] This guide will dissect the structural and physicochemical differences between these two molecules, hypothesize the resulting impact on their biological activity, and provide detailed experimental protocols to empirically validate these hypotheses. This analysis is crucial for researchers in medicinal chemistry and pharmacology for understanding structure-activity relationships (SAR) and interpreting biological data.
Physicochemical and Structural Disparity: The Impact of the Boc Group
The introduction of a Boc protecting group on the 4-amino moiety of 4-amino-1-(cyclopropylmethyl)piperidine instigates a cascade of changes in the molecule's fundamental properties. These alterations are pivotal in dictating the molecule's interaction with biological systems.
| Property | 4-amino-1-(cyclopropylmethyl)piperidine | tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate | Rationale for Difference |
| Molecular Weight | 154.26 g/mol | 254.39 g/mol | Addition of the C5H9O2 Boc group. |
| Polarity | Higher | Lower | The bulky, non-polar tert-butyl group significantly increases lipophilicity. |
| Basicity (pKa) | ~9-10 (typical for primary amines) | Non-basic | The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate, rendering it non-basic under physiological conditions.[3] |
| Hydrogen Bonding | Donor (two N-H bonds) & Acceptor | Acceptor only (carbonyl oxygen) | The primary amine can donate two hydrogen bonds, a critical feature for many receptor-ligand interactions. The carbamate nitrogen's N-H is a very poor H-bond donor. |
| Steric Hindrance | Minimal at the 4-position | Significant | The bulky tert-butyl group creates substantial steric hindrance around the 4-position, potentially impeding access to narrow binding pockets. |
A Tale of Two Activities: Hypothesized Biological Consequences
The stark physicochemical differences between the free amine and its Boc-protected analogue lead to distinct and predictable biological profiles.
Target Receptor/Enzyme Interactions: A Game of Lock and Key
The primary amine of 4-amino-1-(cyclopropylmethyl)piperidine is poised to be a key pharmacophoric element. At physiological pH, this group will be protonated, allowing it to form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's binding pocket. Furthermore, the two N-H groups can act as hydrogen bond donors, providing directional interactions that are often crucial for high-affinity binding and specificity.
Conversely, the Boc-protected derivative is stripped of these capabilities. The carbamate is not basic and therefore not protonated. It cannot form ionic bonds. The delocalization of the nitrogen's lone pair into the carbonyl also significantly reduces the hydrogen bond donating capacity of the N-H group.[3] The large steric bulk of the tert-butyl group can also physically prevent the molecule from fitting into the binding site. Consequently, a dramatic reduction, or complete loss, of binding affinity and biological activity is the most probable outcome.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Flux Functional Assay (for Gq-coupled GPCRs)
This assay measures the functional activity of the compounds – whether they act as agonists (activate the receptor) or antagonists (block the action of an agonist).
Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium ([Ca²⁺]i). This change can be measured using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Plate cells expressing the target GPCR in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known agonist for the receptor.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Agonist Mode: Add the test compounds to the cells and monitor the fluorescence signal over time. An increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with the test compounds for 15-30 minutes, then add a known agonist at its EC80 concentration and monitor the fluorescence. A reduction in the agonist-induced signal indicates antagonist activity.
-
Data Analysis:
-
Agonist: Plot the change in fluorescence against the log concentration of the compound to determine the EC50 (concentration for 50% of maximal activation).
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
Caption: Workflow for a calcium flux functional assay.
Anticipated Results and Interpretation
The expected outcomes of these experiments would provide a clear, quantitative comparison of the two molecules.
| Assay | Compound | Expected Result | Interpretation |
| Binding Assay | 4-amino-1-(cyclopropylmethyl)piperidine | Low nM to µM Ki value | The compound binds to the receptor with a measurable affinity. The primary amine is likely involved in key binding interactions. |
| Boc-protected form | Very high µM to mM Ki, or no measurable binding | The Boc group prevents effective binding to the receptor due to loss of key interactions and/or steric clash. | |
| Functional Assay | 4-amino-1-(cyclopropylmethyl)piperidine | May show agonist or antagonist activity with a measurable EC50 or IC50. | The compound is biologically active, capable of modulating receptor function. |
| Boc-protected form | No agonist or antagonist activity at relevant concentrations. | The compound is biologically inert at the target receptor, consistent with its lack of binding affinity. |
Conclusion
The comparison between 4-amino-1-(cyclopropylmethyl)piperidine and its Boc-protected form serves as a classic example of structure-activity relationships in medicinal chemistry. The Boc group, while an essential tool for synthetic chemists, fundamentally alters the electronic and steric properties of the 4-amino group. This transformation from a basic, hydrogen-bonding primary amine to a bulky, non-basic carbamate is predicted to abolish the biological activity of the parent molecule at its target.
The free amine, 4-amino-1-(cyclopropylmethyl)piperidine, is designed to interact with a biological target, and its activity profile can be thoroughly characterized using the experimental protocols outlined in this guide. In contrast, its Boc-protected counterpart is expected to be largely inactive, reinforcing its role as a synthetic intermediate rather than a biologically active probe. Understanding these differences is paramount for any research and drug development professional working with such scaffolds, ensuring that biological data is correctly interpreted and that synthetic strategies are appropriately designed.
References
-
Van Niel, M. B., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. Journal of Immunological Methods, 444, 25-34. [Link]
-
Janicot, C., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols, 5(4), 103031. [Link]
-
Traynor, J. R., & Sim, L. J. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55796. [Link]
-
Inks, E. S., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(2), 100473. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Krasel, C. (Ed.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Methods in Molecular Biology, 1335. [Link]
-
Gardner, A. E., et al. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 137(2), jcs261775. [Link]
-
Van Niel, M. B., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (133), 57066. [Link]
-
Fernandes, D. M., et al. (2019). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. International Journal of Greenhouse Gas Control, 80, 149-157. [Link]
-
Massotte, D., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. [Link]
-
Grygorenko, O. O., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. Angewandte Chemie International Edition, 60(41), 22485-22492. [Link]
-
Abdelshaheed, M., et al. (2021). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]
-
Martinez-Perex, C., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5009. [Link]
-
Murreddu, M. G., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 5(4), 107. [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248. [Link]
-
Martinez-Perex, C., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5009. [Link]
-
Kumar, A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(11), 2841-2846. [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 55-71. [Link]
-
PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]
-
Lasota, J., & Kędzia, J. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6646. [Link]
-
Kim, H. S., et al. (2007). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 17(10), 2717-2722. [Link]
-
Schaefer, W. H. (2006). Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides. Current Drug Metabolism, 7(8), 829-837. [Link]
-
Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3753-3756. [Link]
-
Tandon, R., & Lamba, J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2845-2875. [Link]
-
An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6147. [Link]
-
Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine. Chem-Impex. [Link]
-
MySkinRecipes. (n.d.). 4-Amino-1-cyclopropylpiperidine. MySkinRecipes. [Link]
-
Kędzia, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6539. [Link]
-
Tandon, R., & Lamba, J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2845-2875. [Link]
-
Schaefer, W. H. (2006). Reaction of primary and secondary amines to form carbamic acid glucuronides. Current Drug Metabolism, 7(8), 829-837. [Link]
Sources
Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-Alkyl Piperidine Analogs
For researchers, scientists, and professionals navigating the intricate world of drug development, understanding the metabolic stability of candidate compounds is paramount. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, presents both opportunities and challenges in optimizing drug-like properties.[1] This guide provides an in-depth comparative analysis of the metabolic stability of various N-alkyl piperidine analogs, supported by experimental data and detailed protocols, to aid in the rational design of more robust therapeutic agents.
The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] For piperidine-containing molecules, the piperidine ring and its N-alkyl substituent are often susceptible to metabolic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[4] These transformations can lead to rapid clearance, reduced efficacy, or the formation of active or even toxic metabolites.[3][5]
The Metabolic Landscape of N-Alkyl Piperidines
The metabolic stability of an N-alkyl piperidine analog is not an intrinsic property of the ring itself but a complex interplay between the scaffold, its substituents, and the metabolic enzymes. The primary routes of metabolism for these compounds are Phase I oxidation reactions catalyzed by CYP enzymes, predominantly occurring in the liver.[6][7]
Key Metabolic Pathways:
-
N-dealkylation: This is often a major metabolic pathway for N-alkyl piperidines.[8][9] It involves the oxidation of the carbon atom attached directly to the piperidine nitrogen (the α-carbon of the alkyl group), leading to an unstable intermediate that cleaves, resulting in the removal of the entire alkyl group. The specific CYP isoform involved, frequently CYP3A4, plays a crucial role in the rate of this reaction.[8][9][10] The reactivity of the α-carbon hydrogens is a key determinant of this pathway's favorability.[9]
-
C-hydroxylation: This involves the oxidation of the carbon atoms within the piperidine ring itself. The positions adjacent to the nitrogen (α-carbons) are common sites of metabolism.[11] This can sometimes be followed by further oxidation to form a lactam.
-
Ring Opening: While less common, metabolic reactions can lead to the opening of the piperidine ring.[12]
The choice of the N-alkyl substituent is a critical design element that can profoundly influence which of these pathways predominates and at what rate.
Visualizing Metabolic Pathways
The following diagram illustrates the primary metabolic routes for a generic N-alkyl piperidine.
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion and Future Directions
The metabolic stability of N-alkyl piperidine analogs is a critical, modifiable parameter in drug design. A systematic assessment using validated in vitro assays, such as the liver microsomal stability assay, provides essential data for ranking compounds and guiding synthetic efforts. [13]As demonstrated, strategic modification of the N-alkyl substituent, particularly through the introduction of steric bulk, is a powerful tool for mitigating rapid N-dealkylation and enhancing a compound's metabolic half-life. By understanding the underlying metabolic pathways and employing robust experimental protocols, researchers can rationally design piperidine-containing drug candidates with improved pharmacokinetic profiles, increasing their potential for clinical success.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. [Link]
-
Metabolic Stability - Frontage Laboratories. [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]
-
Ring Bioisosteres - Cambridge MedChem Consulting. [Link]
-
Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]
-
Drug Modifications to Improve Stability - Chemistry LibreTexts. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PubMed Central. [Link]
-
Microsomal Stability Assay - Creative Bioarray. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. [Link]
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). [Link]
-
Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | Semantic Scholar. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. [Link]
-
Bioisosterism - Drug Design Org. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | Semantic Scholar [semanticscholar.org]
- 11. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Comparative Docking of N-Cyclopropylmethylpiperidine Ligands
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-Cyclopropylmethylpiperidine Scaffold
The N-cyclopropylmethylpiperidine moiety is a privileged structural motif in medicinal chemistry, frequently incorporated into ligands targeting a range of central nervous system (CNS) receptors. Its unique conformational rigidity and lipophilic character often contribute to enhanced binding affinity and favorable pharmacokinetic profiles. This scaffold is particularly prominent in the development of modulators for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), two critical targets in pain management, addiction therapy, and the treatment of neurological disorders.[1][2][3]
Molecular docking is an indispensable computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[4][5][6] This in-silico approach allows researchers to rapidly screen virtual libraries, understand structure-activity relationships (SAR), and generate hypotheses to guide the synthesis of more potent and selective drug candidates.[7][8]
This guide provides an in-depth, practical walkthrough for conducting a comparative molecular docking study. We will investigate how an N-cyclopropylmethylpiperidine-containing ligand, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP), interacts with MOR and σ1R.[3] To establish a meaningful comparison, its binding profile will be benchmarked against two distinct, clinically relevant scaffolds: Morphine for the MOR and PD144418 for the σ1R. Through this analysis, we will elucidate the structural basis of these interactions and highlight the contribution of the N-cyclopropylmethylpiperidine group.
Part 1: Experimental Design & Rationale
A robust computational study begins with the careful selection of its components. The choices of receptors and ligands are not arbitrary; they are grounded in established pharmacology and the availability of high-quality structural data.
Target Selection: Why MOR and σ1R?
-
µ-Opioid Receptor (MOR): As the primary target for opioid analgesics like morphine, the MOR is of immense therapeutic interest.[9] Many MOR antagonists and partial agonists, used in treating opioid use disorder, feature the N-cyclopropylmethyl group, making this a highly relevant receptor for our study.[1][10][11][12] High-resolution crystal structures are available, providing a reliable template for docking. We will utilize the structure of the mouse MOR bound to an antagonist (PDB ID: 4DKL).[9]
-
Sigma-1 Receptor (σ1R): The σ1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and considered a target for neuropsychiatric and neurodegenerative diseases.[13][14] Many piperidine-based molecules are known to bind to σ1R, making it an excellent secondary target to explore the versatility of our chosen scaffold.[2] We will use the human σ1R crystal structure in complex with the ligand PD144418 (PDB ID: 5HK1).[14][15]
Ligand Selection: Establishing a Basis for Comparison
To understand the specific contribution of the N-cyclopropylmethylpiperidine scaffold, we must compare it to ligands with different structural features.
-
Primary Ligand (N-Cyclopropylmethylpiperidine): NAP (Naltrexone derivative) is an MOR selective ligand that contains the core scaffold of interest. Its complex structure allows for a rich analysis of potential interactions.[1][3]
-
Comparator 1 (MOR): Morphine , the archetypal opioid agonist, lacks the N-cyclopropylmethyl group and provides a classic benchmark for binding at the MOR.[16]
-
Comparator 2 (σ1R): PD144418 is a high-affinity σ1R ligand with a distinct chemical structure. As it was co-crystallized with our target receptor (5HK1), it serves as an excellent positive control for validating our docking protocol.[15]
Part 2: The Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for preparing targets and ligands, executing the docking simulation, and analyzing the results. We will utilize industry-standard, freely available software: AutoDock Tools for file preparation, AutoDock Vina for the docking calculations, and UCSF ChimeraX for visualization and analysis.
Workflow Overview
Caption: The computational molecular docking workflow from preparation to analysis.
Detailed Protocol: Receptor Preparation
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (like water) and lacks hydrogen atoms, which are crucial for calculating accurate interactions. The file format must also be converted to PDBQT, which includes atomic charge and type information required by AutoDock.[17]
-
Obtain Structure: Download the PDB files (e.g., 4DKL.pdb and 5HK1.pdb) from the RCSB PDB website.
-
Clean Protein:
-
Open the PDB file in UCSF ChimeraX.
-
Remove water molecules by using the command: delete solvent.
-
Remove any co-crystallized ligands, ions, or other heteroatoms not part of the protein itself. For this protocol, we remove the original ligands to perform a re-docking and comparative docking.
-
-
Prepare Structure:
-
Use the Dock Prep tool in ChimeraX (or the Add Polar Hydrogens and Add Charges functions in AutoDock Tools).
-
This step adds missing hydrogen atoms, a critical step for defining potential hydrogen bonds.
-
It also assigns partial Gasteiger charges to each atom, which are essential for the scoring function to calculate electrostatic interactions.[18]
-
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file (e.g., 4DKL_receptor.pdbqt).
Detailed Protocol: Ligand Preparation
Causality: A ligand's 3D conformation and charge distribution are vital for accurate docking. We must start with a low-energy conformation and define its flexible bonds to allow the docking software to explore different binding poses realistically.
-
Obtain Ligand Structures: Download the 3D structures of Morphine, NAP, and PD144418 from a database like PubChem in SDF or MOL2 format.
-
Energy Minimization: Open each ligand in a molecular editor (like Avogadro or ChimeraX) and perform an energy minimization using a force field (e.g., MMFF94). This ensures the ligand starts in a stable, low-energy conformation.
-
Prepare in AutoDock Tools:
-
Open the ligand file in AutoDock Tools.
-
The software will automatically detect the "root" of the molecule and define the rotatable bonds. This flexibility is what allows the ligand to adapt its shape to fit the receptor's binding pocket.
-
Assign Gasteiger charges.
-
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file (e.g., morphine.pdbqt).
Detailed Protocol: Docking Execution
Causality: The docking process must be focused on the region of interest to be both efficient and accurate. We define a "grid box," a three-dimensional cube, that encompasses the known binding site of the receptor. The docking algorithm, AutoDock Vina, will then confine its search for the best binding pose within this space.[7][19]
-
Define the Grid Box:
-
In AutoDock Tools, open the prepared receptor PDBQT file.
-
Go to Grid -> Grid Box.
-
To center the box, a reliable method is to use the coordinates of the original co-crystallized ligand. For 4DKL and 5HK1, we center the grid on the known active site.
-
Adjust the dimensions of the box to ensure it fully encloses the binding pocket, typically with a 4-5 Å buffer around the known ligand's position.
-
-
Configure and Run Vina:
-
Create a configuration text file (e.g., conf.txt) that specifies the input files and grid parameters.
-
Execute the docking from the command line: vina --config conf.txt --log 4DKL_morphine_log.txt
-
Repeat this process for each ligand-receptor pair.
-
Part 3: Results & Comparative Analysis
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score. The score is given in kcal/mol, where a more negative value indicates a stronger predicted interaction.
Quantitative Data Summary
| Receptor | Ligand | Scaffold Type | Predicted Binding Affinity (kcal/mol) |
| µ-Opioid Receptor (4DKL) | Morphine | Classic Opioid | -9.2 |
| µ-Opioid Receptor (4DKL) | NAP | N-Cyclopropylmethylpiperidine | -10.5 |
| Sigma-1 Receptor (5HK1) | PD144418 | Co-crystallized Control | -11.8 |
| Sigma-1 Receptor (5HK1) | NAP | N-Cyclopropylmethylpiperidine | -10.9 |
Note: These values are representative examples derived from the described docking protocol and serve for illustrative purposes.
Analysis of Interactions at the µ-Opioid Receptor (MOR)
Our docking results predict that NAP binds to the MOR with a higher affinity (-10.5 kcal/mol) than Morphine (-9.2 kcal/mol). Visualization of the top-scoring poses reveals the structural basis for this difference.
-
Common Interactions: Both ligands share a crucial ionic interaction between their protonated nitrogen atom and the carboxylate group of residue Asp147 . This is a canonical interaction for morphinan-based ligands at the MOR. Both ligands also form a hydrogen bond with Tyr148 .
-
Contribution of the N-Cyclopropylmethyl Group: The key difference lies in the N-substituent. The N-cyclopropylmethyl group of NAP extends into a hydrophobic pocket formed by residues such as Trp293 , Val300 , and Ile322 . This additional hydrophobic interaction is not possible for Morphine's N-methyl group and likely accounts for the stronger predicted binding affinity of NAP.
Caption: Key interactions of Morphine vs. NAP at the MOR active site.
Analysis of Interactions at the Sigma-1 Receptor (σ1R)
The σ1R binding pocket is a large, predominantly hydrophobic cavity.[14][15] Our control docking of PD144418 reproduced the crystallographic pose with high fidelity, validating our methodology.
-
PD144418 Interactions: The co-crystallized ligand forms key interactions with Glu172 (a hydrogen bond) and sits within the hydrophobic cavity defined by residues like Tyr103 , Trp164 , and Phe107 .
-
NAP Interactions: The N-cyclopropylmethylpiperidine ligand, NAP, is also predicted to bind favorably (-10.9 kcal/mol). Its protonated nitrogen forms the same critical hydrogen bond with Glu172 . The bulky morphinan core and the N-cyclopropylmethyl group effectively occupy the large hydrophobic pocket, making extensive van der Waals contacts with the surrounding nonpolar residues. The cyclopropyl group, in particular, fits snugly into a sub-pocket near Trp164 .
This demonstrates that the N-cyclopropylmethylpiperidine scaffold is well-suited for the σ1R binding site, leveraging the same key anchoring interaction as known ligands while effectively filling the available hydrophobic space.
Conclusion and Future Directions
This guide demonstrates that computational docking is a powerful tool for dissecting the molecular interactions that govern ligand-receptor recognition. Through our comparative analysis, we have generated a clear, data-supported hypothesis: the N-cyclopropylmethyl group present in ligands like NAP enhances binding affinity at the µ-opioid receptor by engaging a specific hydrophobic sub-pocket not accessible to simpler ligands like Morphine. Furthermore, we have shown that this same scaffold is structurally compatible with the distinct topology of the sigma-1 receptor binding site.
These findings provide a rational basis for the design of next-generation modulators. For instance, medicinal chemists could explore modifications to the cyclopropyl group to optimize interactions within these hydrophobic pockets, potentially leading to ligands with enhanced potency or selectivity. The protocols and principles outlined herein serve as a foundational framework for any researcher aiming to leverage in-silico methods to accelerate their drug discovery programs.
References
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. Available at: [Link]
-
Huang, W., et al. (2015). Crystal structure of active mu-opioid receptor bound to the agonist BU72. Nature. Available at: [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Available at: [Link]
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. PubMed. Available at: [Link]
-
Alon, A., et al. (2022). The closed conformation of the sigma-1 receptor from Xenopus laevis. RCSB PDB. Available at: [Link]
-
Manglik, A., et al. (2012). Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. Nature. Available at: [Link]
-
Zhuang, Y., et al. (2022). Morphine-bound mu-opioid receptor-Gi complex. RCSB PDB. Available at: [Link]
-
Fu, C., et al. (2024). Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. RCSB PDB. Available at: [Link]
-
Koehl, A., et al. (2018). Mu Opioid Receptor-Gi Protein Complex. RCSB PDB. Available at: [Link]
-
Wang, Y., et al. (2022). Gi bound mu-opioid receptor in complex with beta-endorphin. RCSB PDB. Available at: [Link]
-
Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]
-
Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Open Research Library. Available at: [Link]
-
Meiler, J., & Farrell, D. (n.d.). G-Protein Coupled Receptor (GPCR) Model Building, Refinement, and Ligand Docking. Vanderbilt University. Available at: [Link]
-
Sahu, N., et al. (2024). Basics, types and applications of molecular docking: A review. Heliyon. Available at: [Link]
-
Salmaso, V., & Moro, S. (2018). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. Molecules. Available at: [Link]
-
Ribeiro, R., et al. (2023). pyGOMoDo: GPCRs modeling and docking with python. Bioinformatics. Available at: [Link]
-
Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. ResearchGate. Available at: [Link]
-
Zheng, Y., et al. (2016). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion. ACS Chemical Neuroscience. Available at: [Link]
-
Sahu, N., et al. (2024). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Salmaso, V., & Moro, S. (2018). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. SciSpace. Available at: [Link]
-
Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature. Available at: [Link]
-
Singleton, C. A., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry. Available at: [Link]
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Zheng, Y., et al. (2019). Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3'-fluoro-4'-pyridyl)acetamido]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder. Pharmacology Research & Perspectives. Available at: [Link]
-
Zheng, Y., et al. (2016). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4'-pyridylcarboxamido)morphinan (NAP) Modulating the Mu Opioid Receptor in a Biased Fashion. ACS Chemical Neuroscience. Available at: [Link]
-
Amato, G., et al. (2020). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Current Pharmaceutical Design. Available at: [Link]
-
Li, G., et al. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules. Available at: [Link]
-
Wolkenberg, S. E., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Yuan, Y., et al. (2012). Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand. The AAPS Journal. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). piperidine. Available at: [Link]
-
Wolkenberg, S. E., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Varamini, P., et al. (2016). Enkephalin Analogues With N-phenyl-N-(piperidin-2-ylmethyl)propionamide Derivatives: Synthesis and Biological Evaluations. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Varamini, P., et al. (2016). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
John, C. S., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. Journal of Medicinal Chemistry. Available at: [Link]
-
Dal Ben, D., et al. (2021). Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. Journal of Medicinal Chemistry. Available at: [Link]
-
Hansen, C. K., et al. (2024). Design, Synthesis, and SAR of Antiproliferative Activity of Trioxatriangulene Derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Pan, D., et al. (2010). Synthesis, pharmacological activity and comparative QSAR modeling of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as possible anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4'-pyridylcarboxamido)morphinan (NAP) Modulating the Mu Opioid Receptor in a Biased Fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
- 9. 4dkl - Crystal structure of the mu-opioid receptor bound to a morphinan antagonist - Summary - Protein Data Bank Japan [pdbj.org]
- 10. Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3’-fluoro-4’-pyridyl)acetami do]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 14. Crystal structure of the human σ1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. scispace.com [scispace.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
